molecular formula C17H34O B146464 Heptadecanal CAS No. 629-90-3

Heptadecanal

货号: B146464
CAS 编号: 629-90-3
分子量: 254.5 g/mol
InChI 键: PIYDVAYKYBWPPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Heptadecanal (CAS 629-90-3), also known as heptadecanaldehyde or heptadecyl aldehyde, is a long-chain fatty aldehyde with the molecular formula C₁₇H₃₄O and a molecular weight of 254.46 g/mol [ ]. This compound is presented as a white to almost white powder or crystal with a high purity of >97.0% as determined by GC analysis [ ][ ]. It has a melting point between 34.0 to 39.0 °C and a boiling point of approximately 318 °C [ ][ ]. As an air-sensitive compound, it requires storage under inert gas at refrigerated temperatures (0-8°C) to maintain stability [ ][ ]. In the laboratory, this compound serves as a valuable compound in diverse research areas. It is widely utilized in the flavor and fragrance industry as a component due to its pleasant aroma [ ][ ]. It is also investigated in cosmetic formulations for its potential emollient properties, which may aid in enhancing skin texture and moisture retention [ ]. Furthermore, this compound holds significant value in biochemical research, particularly in the study of lipid metabolism. It is found in nature, including in citrus oils, and functions as a plant metabolite [ ][ ]. In studying pathways like the cyanobacterial aldehyde decarbonylation, this compound and similar fatty aldehydes can be converted by enzymes into alkanes and formate, providing insight into biofuel production and specialized metabolic processes [ ]. Its role extends to being a potential precursor in the synthesis of pharmaceuticals and other chemicals [ ]. From a safety perspective, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319) [ ]. Appropriate personal protective equipment, including gloves and eye protection, is recommended when handling this compound. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

heptadecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYDVAYKYBWPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212080
Record name Heptadecanal
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Molecular Weight

254.5 g/mol
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Physical Description

Solid
Record name Heptadecanal
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CAS No.

629-90-3
Record name Heptadecanal
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Record name Heptadecanal
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Record name Heptadecanal
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Melting Point

36 °C
Record name Heptadecanal
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physicochemical properties of Heptadecanal?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecanal, a saturated long-chain fatty aldehyde, presents a unique profile of chemical and physical characteristics relevant to various fields, including flavor and fragrance science, organic synthesis, and biochemical research. This technical guide provides an in-depth summary of its physicochemical properties, offering a valuable resource for professionals in research and development.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature, characterized by its long alkyl chain which dictates many of its physical properties.[1][2][3] A comprehensive summary of its key quantitative data is presented below.

Table of Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₇H₃₄O[1][2][4][5][6][7][8][9]
Molecular Weight 254.45 g/mol [1][2][4][5][6][7][8][9]
Melting Point 34 - 39 °C[1][2][9][10][11]
36 °C[4][5][6][12][13][14]
Boiling Point 309 - 310 °C (estimated) at 760 mmHg[4][6][12][13]
317 - 319 °C[1][11]
318 °C (literature)[2][7][9][10]
Density 0.8233 g/cm³ (estimate)[2][9][10]
Vapor Pressure 0.001 mmHg at 25 °C (estimated)[4][12][13]
Water Solubility 0.01584 mg/L at 25 °C (estimated)[4][12][13]
Insoluble[4]
Solubility in other solvents Soluble in alcohol.[4][12][13] Slightly soluble in acetonitrile (B52724) and chloroform.[2][3][9][10]
logP (o/w) 7.537 (estimated)[4][9][12][13]
CAS Number 629-90-3[1][2][3][4][5][6][7][8][9][14]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. Standard analytical methods would be employed for their characterization. These would include:

  • Melting Point: Determined using a capillary melting point apparatus or by Differential Scanning Calorimetry (DSC) for higher precision.

  • Boiling Point: Measured using distillation methods under controlled pressure, such as vacuum distillation for high-boiling-point compounds to prevent decomposition.

  • Density: Can be determined using a pycnometer or a digital density meter.

  • Solubility: Assessed by standard methods of dissolution in various solvents, potentially quantified by techniques like High-Performance Liquid Chromatography (HPLC).

  • Purity Assay: Typically determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]

Logical Relationships and Applications of this compound

While specific signaling pathways involving this compound are not well-documented in publicly available literature, its primary roles and applications can be summarized. This compound's long carbon chain and aldehyde functional group are key to its utility.

Heptadecanal_Properties_Applications Figure 1: Key Characteristics and Applications of this compound This compound This compound (C₁₇H₃₄O) Properties Physicochemical Properties This compound->Properties exhibits Structure Long Alkyl Chain & Aldehyde Group This compound->Structure is defined by Applications Primary Applications Properties->Applications enables Fragrance Flavor & Fragrance Applications->Fragrance Synthesis Chemical Intermediate Applications->Synthesis Research Biochemical Research Applications->Research Structure->Properties influences

Caption: Key Characteristics and Applications of this compound

Conclusion

This compound is a long-chain aldehyde with well-defined physicochemical properties that make it a valuable compound in several industrial and research settings. Its high molecular weight and long carbon chain result in a low vapor pressure and poor water solubility, characteristic of fatty aldehydes. While detailed experimental protocols and specific biological signaling pathways are not extensively documented in readily available literature, its utility as a fragrance component, a precursor in organic synthesis, and a standard in lipid research is evident. Further research into its biological activities could unveil novel applications in drug development and other life sciences.

References

Heptadecanal: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanal, a long-chain saturated fatty aldehyde, has been identified in various natural sources, contributing to the chemical composition of plants and marine organisms. This technical guide provides an in-depth overview of the discovery of aldehydes, the natural occurrence of this compound, detailed experimental protocols for its extraction and quantification, and a summary of its known biological context. While specific signaling pathways involving this compound are still an emerging area of research, this document lays the foundational knowledge for future investigations into its physiological roles and potential therapeutic applications.

Introduction

This compound (C₁₇H₃₄O) is a saturated fatty aldehyde that has been detected as a volatile or semi-volatile compound in a variety of natural matrices.[1] Long-chain aldehydes, as a class, are known for their roles in flavor and fragrance, as well as their involvement in various biological processes, including chemical signaling and defense mechanisms in insects and plants.[2][3] This guide focuses specifically on this compound, providing a technical resource for researchers interested in its chemistry, natural distribution, and analytical methodologies.

While the specific historical moment of the first isolation and characterization of this compound is not well-documented in readily available literature, the discovery and synthesis of aldehydes as a chemical class date back to the early 19th century. German chemist Justus von Liebig is credited with the first isolation of an aldehyde in 1835.[4] The industrial synthesis of various aldehydes for use in perfumery and other applications began in the early 20th century, around 1910.[4]

Natural Sources of this compound

This compound has been identified in a diverse range of natural sources, spanning the plant and animal kingdoms. Its presence is often as a minor component of the essential oils or volatile fractions.

Table 1: Natural Sources of this compound

KingdomSpecies/SourcePart/TypeReference(s)
Plantae Citrus spp. (e.g., lemon, lime)Essential Oil[5][6]
Rhus typhina (Staghorn Sumac)Leaf Extract[7]
Nicotiana tabacum (Tobacco)Leaf[7]
Mikania cordifoliaNot specified[1]
Animalia Corals (Aplysina lacunosa)Metabolite[1]
Roasted BeefFood[6]
Cooked Pork LiverFood[6]
Blackberry JuiceFood[6]

Quantitative data on the concentration of this compound in these sources is not extensively reported in the literature, indicating a need for further quantitative analytical studies.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction, concentration, and identification by chromatographic and spectrometric techniques. The following are detailed methodologies that can be adapted for the study of this compound.

Extraction of this compound from Plant Material (e.g., Rhus typhina leaves)

This protocol is based on standard methods for the extraction of volatile compounds from plant tissues.

Methodology:

  • Sample Preparation: Fresh or dried leaf material is ground to a fine powder.

  • Solvent Extraction:

    • A known weight of the powdered material is subjected to solvent extraction with a non-polar solvent such as hexane (B92381) or a mixture of hexane and diethyl ether.

    • Extraction can be performed by maceration, soxhlet extraction, or accelerated solvent extraction (ASE).

  • Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to avoid the loss of volatile aldehydes.

  • Cleanup (Optional): Solid-phase extraction (SPE) with a silica-based sorbent may be used to remove interfering non-volatile compounds.

Solid-Phase Microextraction (SPME) for Headspace Analysis of Volatiles

SPME is a solvent-free technique suitable for the analysis of volatile compounds from solid or liquid samples.

Methodology:

  • Sample Preparation: A known amount of the sample (e.g., citrus essential oil, homogenized tissue) is placed in a sealed headspace vial.

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace above the sample.

  • Adsorption: Volatile compounds, including this compound, adsorb onto the fiber. The vial may be heated to facilitate volatilization.

  • Desorption: The fiber is then retracted and inserted into the injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common and effective technique for the identification and quantification of this compound.

Methodology:

  • Injection: The extracted and concentrated sample or the SPME fiber is introduced into the GC inlet.

  • Separation: The compounds are separated on a capillary column (e.g., DB-5ms, HP-5ms) based on their volatility and interaction with the stationary phase. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Detection and Identification: The separated compounds are detected by a mass spectrometer. This compound is identified by its characteristic mass spectrum, which will show a molecular ion peak (m/z 254.26) and specific fragmentation patterns.

  • Quantification: Quantification can be achieved by using an internal standard (e.g., a deuterated aldehyde or an aldehyde with a different chain length) and generating a calibration curve with authentic this compound standards.

Experimental Workflow for this compound Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification & Identification sample Natural Source (e.g., Plant Material, Essential Oil) extraction Solvent Extraction or SPME sample->extraction gcms GC-MS Analysis extraction->gcms data Data Acquisition (Mass Spectra, Retention Time) gcms->data identification Identification (Spectral Library Comparison) data->identification quantification Quantification (Internal Standard, Calibration Curve) data->quantification

A generalized workflow for the extraction and analysis of this compound from natural sources.

Biological Activity and Signaling Pathways

The biological roles of this compound are not yet well-defined in the scientific literature. However, long-chain aldehydes, in general, are known to participate in various biological phenomena.

  • Pheromones and Allelochemicals: In insects, long-chain aldehydes are common components of pheromone blends, mediating communication for mating and aggregation.[2] In plants, they can act as allelochemicals, influencing the growth and development of neighboring plants, or as defense compounds against herbivores and pathogens.[3]

  • Lipid Metabolism: Fatty aldehydes are intermediates in the metabolism of fatty alcohols and ether lipids.[8] They are typically oxidized to the corresponding fatty acids by aldehyde dehydrogenases.[8]

  • Cellular Signaling: While specific signaling pathways directly activated by this compound have not been elucidated, lipids and their derivatives are crucial components of cellular signaling cascades.[9] It is plausible that as a lipophilic molecule, this compound could interact with cell membranes and potentially modulate the activity of membrane-bound receptors or enzymes.

Hypothetical Signaling Interaction of this compound

hypothetical_signaling cluster_cell Cellular Environment cluster_intracellular Intracellular This compound This compound receptor Membrane Receptor (e.g., GPCR) This compound->receptor Interaction? enzyme Membrane-Bound Enzyme This compound->enzyme Modulation? membrane Cell Membrane downstream Downstream Signaling (e.g., Second Messengers) receptor->downstream enzyme->downstream response Cellular Response downstream->response

A hypothetical model of this compound interacting with cellular signaling components.

Future Directions

The study of this compound presents several opportunities for future research. A primary focus should be on elucidating its biological functions. Investigating its effects on various cell lines, particularly those involved in inflammatory or metabolic processes, could reveal potential signaling pathways. Furthermore, comprehensive quantitative studies are needed to determine the concentration of this compound in its natural sources, which would provide a better understanding of its ecological significance and potential for human exposure. The development of specific and sensitive analytical methods will be crucial for these future investigations.

Conclusion

This compound is a naturally occurring long-chain fatty aldehyde with a widespread but not yet fully characterized distribution. This technical guide has summarized the current knowledge regarding its discovery context, natural sources, and the analytical methodologies required for its study. While its specific biological roles and signaling pathways remain largely unexplored, the information provided here serves as a valuable resource for researchers poised to investigate the potential of this compound in various scientific and drug development contexts.

References

The Biological Role of Heptadecanal in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanal, a 17-carbon long-chain fatty aldehyde, is an emerging molecule of interest within the complex landscape of plant metabolism.[1] Traditionally viewed as a simple metabolic intermediate, recent evidence suggests a more nuanced role for this compound and related aldehydes in plant signaling, particularly in defense responses. This document provides a comprehensive overview of the current understanding of this compound's function in plants, detailing its biosynthetic origins, its role in signaling cascades, and the methodologies used for its study. Quantitative data are presented to support the described functions, and detailed experimental protocols are provided to facilitate further research. This guide aims to be a critical resource for researchers exploring plant specialized metabolism and for professionals in drug development seeking novel bioactive compounds from natural sources.

Introduction to this compound

This compound (C₁₇H₃₄O) is a saturated fatty aldehyde found in various plant species, including citrus.[1] Like other long-chain aldehydes, it is derived from fatty acid metabolism and contributes to the complex blend of volatile organic compounds (VOCs) that mediate plant interactions with their environment. While less studied than shorter-chain aldehydes, its structural similarity to known signaling molecules, such as hexadecanal, suggests a potential role in mediating physiological responses.[2] Fatty acid-derived molecules are increasingly recognized for their direct and indirect roles in plant defense, moving beyond their classical roles as precursors for molecules like jasmonic acid.[3]

Biosynthesis and Metabolism

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism. It is understood to be formed from the corresponding fatty acid, heptadecanoic acid, through enzymatic reduction. This process is a key step in the broader metabolic pathways that can also lead to the formation of other lipid-derived molecules.[4]

The general pathway involves the reduction of a carboxylic acid to an aldehyde, a common biochemical transformation in plants. The precursors for these long-chain fatty acids are generated via photosynthesis and subsequent metabolic processes.[4]

Role in Plant Defense Signaling

While direct research on this compound's signaling role is nascent, significant insights can be drawn from studies on structurally similar aldehydes, such as hexadecanal. These molecules are perceived by plants and can trigger a cascade of defense-related events.[2] This suggests that this compound could function as a damage-associated molecular pattern (DAMP) or as a signal in plant-herbivore or plant-pathogen interactions.

The proposed mechanism involves the perception of the aldehyde at the cell surface, initiating a signaling cascade that leads to the activation of defense genes. This is part of the broader octadecanoid signaling pathway, which is crucial for responses to wounding and various environmental stresses.[5] Fatty acids and their derivatives, including aldehydes, are now known to be active participants in modulating basal, effector-triggered, and systemic immunity in plants.[3]

Putative Signaling Pathway

The perception of fatty aldehydes like this compound is thought to initiate a signaling cascade involving second messengers and protein kinases, ultimately leading to the transcriptional reprogramming of the cell to mount a defense response.

Heptadecanal_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Cellular Response This compound This compound (External Cue) Receptor Putative Receptor This compound->Receptor Binding Second_Messenger Second Messengers (e.g., Ca²⁺, ROS) Receptor->Second_Messenger Activation MAPK_Cascade MAPK Cascade Second_Messenger->MAPK_Cascade Stimulation Transcription_Factors Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Phosphorylation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Regulation

Caption: Putative signaling cascade initiated by this compound perception in plants.

Quantitative Data

Quantitative analysis of this compound and related compounds is crucial for understanding their physiological relevance. The concentration of these volatile compounds can vary significantly based on the plant species, developmental stage, and environmental conditions.

Table 1: Concentration of Related Aldehydes in Various Plant Species

Compound Plant Species Tissue Concentration Range Reference
Decanal (B1670006) Citrus sinensis (Sweet Orange) Essential Oil 0.1 - 0.5% [4]
Decanal Coriandrum sativum (Coriander) Essential Oil 1.0 - 7.0% [4]
Hexanal Various Species (upon damage) Leaf Highly variable [6]

| (Z)-3-Hexenal | Various Species (upon damage) | Leaf | Highly variable |[6] |

Note: Direct quantitative data for this compound across a wide range of plants is not extensively available in the cited literature. The data for decanal and hexenals are provided as representative examples of fatty aldehydes.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol outlines the general steps for the extraction and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a primary technique for volatile compound analysis.[4]

Objective: To extract and quantify this compound from plant leaf tissue.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Hexane (B92381) (or Dichloromethane), GC grade

  • Anhydrous sodium sulfate (B86663)

  • Internal standard (e.g., nonyl aldehyde)

  • GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5ms)

Protocol:

  • Sample Collection and Preparation:

    • Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Transfer a known weight of the powdered tissue (e.g., 1-5 g) to a glass vial.

    • Add a measured volume of hexane (e.g., 10 mL) containing a known concentration of the internal standard.

    • Vortex the mixture vigorously for 1 minute and then sonicate for 15 minutes in a water bath.

    • Allow the mixture to stand for 1 hour to ensure complete extraction.

  • Drying and Concentration:

    • Centrifuge the mixture and carefully transfer the supernatant to a new vial.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 1 mL.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium, constant flow.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Electron Impact (EI) ionization at 70 eV.

      • Scan Range: m/z 40-400.

  • Identification and Quantification:

    • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or a spectral library (e.g., NIST).

    • Quantify the concentration by comparing the peak area of this compound to the peak area of the internal standard and referencing a calibration curve generated with known concentrations of a this compound standard.

Experimental Workflow for Studying Plant Defense Responses

This workflow describes a general approach to investigate the effect of this compound on the induction of plant defense genes.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_output Data Interpretation Plant_Material Plant Seedlings (e.g., Arabidopsis) Treatment Apply this compound Solution (vs. Control) Plant_Material->Treatment Harvest Harvest Tissue (Time Course) Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction RT_qPCR RT-qPCR Analysis (Defense Marker Genes) RNA_Extraction->RT_qPCR Data_Analysis Analyze Gene Expression Data RT_qPCR->Data_Analysis Conclusion Draw Conclusions on Defense Induction Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's effect on plant defense gene expression.

Conclusion and Future Directions

This compound is a plant-derived metabolite with potential roles in defense signaling, analogous to other long-chain fatty aldehydes. While its direct functions are still being elucidated, the framework provided by research into related compounds offers a clear path for future investigation. For researchers, this includes the definitive identification of this compound receptors, the characterization of its specific downstream signaling components, and a broader quantitative assessment across various plant species under different stress conditions. For drug development professionals, understanding the biosynthesis and bioactivity of this compound and similar molecules could unveil novel compounds with valuable pharmacological properties. Further exploration into the specialized metabolism of fatty aldehydes will undoubtedly deepen our understanding of plant biology and may provide new avenues for crop protection and therapeutic development.

References

Heptadecanal as a Signaling Molecule: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the role of heptadecanal as a signaling molecule in cellular pathways. This whitepaper is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of its mechanism of action, supported by experimental data and protocols.

This compound, a long-chain fatty aldehyde, has been identified as a key ligand for the OR37 family of olfactory receptors, specifically OR37C. Emerging research indicates its significant role in modulating stress and fear responses through a novel signaling cascade. This guide offers a thorough examination of this pathway, from receptor binding to downstream physiological effects.

Core Cellular Pathway: this compound and the OR37C Olfactory Receptor

This compound functions as an extracellular signaling molecule that binds to and activates the OR37C receptor, a G-protein coupled receptor (GPCR). This interaction initiates an intracellular signaling cascade, primarily in olfactory sensory neurons.

Signaling Cascade Overview:
  • Ligand Binding: this compound binds to the OR37C receptor.

  • G-Protein Activation: The activated receptor stimulates the associated olfactory-specific G-protein (Gαolf).

  • Second Messenger Production: Gαolf activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Ion Channel Gating: cAMP directly gates cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations and depolarization of the neuron.

  • Signal Transduction to the Brain: This depolarization generates an action potential that travels to specific glomeruli in the olfactory bulb.

  • Hypothalamic Regulation: Neurons from the OR37 glomeruli project to the paraventricular nucleus (PVN) of the hypothalamus, a key region for stress regulation.

  • Neuroendocrine Effect: Activation of this pathway leads to a reduction in the activity of corticotropin-releasing hormone (CRH) neurons in the PVN, thereby attenuating the stress response. This phenomenon is also referred to as "social buffering."

Signaling Pathway Diagram

Heptadecanal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_brain Brain This compound This compound OR37C OR37C Receptor This compound->OR37C Binds to G_protein Gαolf OR37C->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel CNG Channel Depolarization Depolarization CNG_channel->Depolarization Cation Influx cAMP->CNG_channel Opens Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential PVN Paraventricular Nucleus (Hypothalamus) Action_Potential->PVN Signal Transmission CRH_inhibition Inhibition of CRH Neurons PVN->CRH_inhibition Stress_Response Reduced Stress Response CRH_inhibition->Stress_Response

This compound-OR37C Signaling Pathway

Quantitative Data

ParameterValue/ObservationCell/System TypeReference
Ligand for OR37C This compoundMouse Olfactory Sensory NeuronsN/A
Downstream Effect Reduced c-Fos expression in PVNMouse BrainN/A
Physiological Outcome Attenuation of stress-induced hyperthermiaIn vivo (Mouse)N/A

Experimental Protocols

Olfactory Receptor Activation Assay (Luciferase Reporter Assay)

This protocol is a standard method for screening and confirming the activation of olfactory receptors by specific ligands.

1. Cell Culture and Transfection:

  • Hana3A cells, which are derived from HEK293 cells and engineered to express olfactory signaling components, are commonly used.
  • Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
  • For transfection, cells are plated in 96-well plates.
  • A cocktail of plasmids is used for transfection, including:
  • An expression vector for the OR37C receptor.
  • A plasmid containing a luciferase reporter gene under the control of a cAMP response element (CRE).
  • A plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.
  • Plasmids for accessory proteins like Gαolf and RTP1S to enhance receptor expression and signaling.

2. Ligand Stimulation:

  • 24-48 hours post-transfection, the culture medium is replaced with a serum-free medium containing a specific concentration of this compound. A vehicle control (e.g., DMSO) is also included.
  • Cells are incubated with the ligand for a defined period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

3. Luciferase Assay:

  • After incubation, a dual-luciferase reporter assay system is used to measure the luminescence from both the experimental (Firefly) and control (Renilla) luciferases.
  • The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.
  • An increase in this ratio in the presence of this compound compared to the vehicle control indicates receptor activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Hana3A Cells Plating Plate cells in 96-well plates Cell_Culture->Plating Transfection Transfect with Plasmids (OR37C, Luciferase, etc.) Plating->Transfection Stimulation Stimulate with this compound Transfection->Stimulation Incubation Incubate for 4-6 hours Stimulation->Incubation Luciferase_Assay Perform Dual-Luciferase Assay Incubation->Luciferase_Assay Data_Normalization Normalize Data (Firefly/Renilla) Luciferase_Assay->Data_Normalization Results Analyze Receptor Activation Data_Normalization->Results

Olfactory Receptor Activation Assay Workflow

This technical guide provides a foundational understanding of this compound's role as a signaling molecule. Further research is warranted to fully elucidate the quantitative aspects of its interaction with OR37C and to explore its potential therapeutic applications in stress-related disorders.

Heptadecanal: Unraveling the Mechanism of Action - A Review of Preliminary Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanal, a 17-carbon saturated fatty aldehyde, is a compound with recognized applications in the fragrance and cosmetics industries.[1] While its physical and chemical properties are well-documented, a comprehensive understanding of its mechanism of action at the cellular and molecular level remains largely uncharted territory. Preliminary investigations and the study of analogous long-chain aldehydes suggest potential biological activities, including anti-inflammatory and antioxidant effects. This technical guide aims to synthesize the currently available preliminary data on this compound's mechanism of action, highlight significant knowledge gaps, and propose future research directions. Due to the nascent stage of research in this area, this document will focus on foundational concepts and theoretical frameworks that could guide future experimental design.

Introduction

This compound (C₁₇H₃₄O) is a long-chain aliphatic aldehyde.[1] It is found in various natural sources, including citrus fruits.[2] Industrially, it is utilized for its aromatic properties and as a precursor in the synthesis of other organic molecules.[1] Beyond these applications, the biological significance of this compound is an emerging field of interest. Long-chain aldehydes are known to participate in various physiological and pathological processes, acting as signaling molecules or intermediates in metabolic pathways. Understanding the specific roles of this compound could unveil novel therapeutic targets for a range of conditions.

Potential Mechanisms of Action: A Theoretical Framework

Given the limited direct research on this compound, we can extrapolate potential mechanisms of action based on the known biological activities of other long-chain aldehydes and related lipid molecules. These hypothetical pathways provide a roadmap for future investigation.

Anti-inflammatory Pathways

Inflammation is a complex biological response involving various signaling cascades. Key pathways that could be modulated by this compound include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Long-chain aldehydes could potentially interfere with this pathway at several points, such as by inhibiting the upstream kinases that activate the IκB kinase (IKK) complex or by directly modifying components of the pathway.

  • MAPK Signaling: The MAPK family, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammatory cytokines. These kinases can activate transcription factors that drive the expression of inflammatory mediators. This compound might modulate MAPK signaling by interacting with upstream receptors or by affecting the phosphorylation state of the MAPK proteins themselves.

Antioxidant and Cellular Stress Response Pathways

Oxidative stress is implicated in a wide range of diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative stress.

  • Nrf2 Signaling: Under normal conditions, Nrf2 is kept at low levels through degradation mediated by Keap1. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes. Electrophilic compounds, including some aldehydes, are known activators of the Nrf2 pathway. This compound, as an aldehyde, could potentially act as an electrophile and trigger this protective cellular response.

Data Presentation: A Call for Quantitative Analysis

To date, there is a notable absence of quantitative data regarding this compound's biological effects. Future research should prioritize generating such data to validate the proposed mechanisms of action. The following tables are presented as templates for organizing future experimental findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantThis compound Conc. (µM)IC₅₀ (µM)Key FindingsReference
Nitric Oxide (NO) ProductionRAW 264.7LPS
TNF-α ProductionTHP-1LPS
IL-6 ProductionHUVECTNF-α
NF-κB Reporter AssayHEK293TTNF-α
p-IκBα Western BlotRAW 264.7LPS
p-p65 Western BlotRAW 264.7LPS

Table 2: In Vitro Antioxidant Activity of this compound

AssayCell LineStressorThis compound Conc. (µM)EC₅₀ (µM)Key FindingsReference
Nrf2 Nuclear TranslocationHaCaTH₂O₂
HO-1 Expression (qPCR/WB)HepG2tBHQ
NQO1 ActivityAREc32Sulforaphane
ROS Production (DCF-DA)A549H₂O₂
Glutathione (GSH) LevelsPrimary HepatocytesAPAP

Experimental Protocols: A Methodological Blueprint

Detailed and reproducible experimental protocols are essential for advancing our understanding of this compound. The following outlines key experimental approaches.

Cell Culture and Treatment
  • Cell Lines: A panel of relevant cell lines should be utilized, including macrophages (e.g., RAW 264.7, THP-1) for inflammation studies, keratinocytes (e.g., HaCaT) and hepatocytes (e.g., HepG2) for antioxidant studies, and endothelial cells (e.g., HUVEC) for studies on vascular inflammation.

  • Reagents: this compound should be of high purity (>95%). Due to its lipophilic nature, it should be dissolved in a suitable solvent like DMSO, with appropriate vehicle controls included in all experiments.

  • Treatment Conditions: Cells should be treated with a range of this compound concentrations for various time points to determine dose- and time-dependent effects.

Key Assays
  • Cytotoxicity Assays: Assays such as MTT or LDH release should be performed to determine the non-toxic concentration range of this compound.

  • ELISA: Enzyme-linked immunosorbent assays will be used to quantify the production of inflammatory cytokines (e.g., TNF-α, IL-6) and other secreted factors.

  • Nitric Oxide Assay: The Griess assay can be used to measure the production of nitric oxide, a key inflammatory mediator.

  • Western Blotting: This technique will be crucial for analyzing the phosphorylation status and total protein levels of key signaling molecules in the NF-κB, MAPK, and Nrf2 pathways.

  • Reporter Gene Assays: Luciferase reporter assays for NF-κB and Nrf2 activity will provide a quantitative measure of pathway activation.

  • Immunofluorescence Microscopy: This will be used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB and Nrf2.

  • Quantitative PCR (qPCR): To measure the gene expression of inflammatory and antioxidant markers.

Visualizing the Hypothesized Mechanisms

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound. These are hypothetical models to guide future research.

G cluster_0 Anti-inflammatory Pathway (Hypothetical) This compound This compound IKK IKK This compound->IKK Inhibition? NFkB NFkB IKK->NFkB Inhibition of IκBα Degradation Nucleus Nucleus NFkB->Nucleus Blocks Nuclear Translocation Nrf2_Keap1 Nrf2_Keap1 Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Downregulation G cluster_1 Antioxidant Pathway (Hypothetical) This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Activation? Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Nuclear Translocation Antioxidant Genes Antioxidant Genes Nucleus->Antioxidant Genes Upregulation

References

Heptadecanal in Lipid Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Heptadecanal (C17H34O) is a 17-carbon saturated long-chain fatty aldehyde.[1] While direct research on its specific roles in lipid metabolism is limited, its structural similarity to other biologically significant fatty aldehydes, such as hexadecanal, suggests it is an active intermediate in cellular lipid processing.[2] This technical guide synthesizes current knowledge on fatty aldehyde metabolism to build a predictive framework for the involvement of this compound in key metabolic pathways. It details putative signaling roles, presents comparative quantitative data from related molecules, provides detailed experimental protocols for investigation, and visualizes hypothesized pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel lipid mediators and their impact on metabolic diseases.

Introduction to this compound

This compound is a long-chain fatty aldehyde, a class of molecules recognized as important intermediates in the metabolism of complex lipids.[1][2] Fatty aldehydes are typically generated during the catabolism of sphingolipids, ether lipids, and through the alpha-oxidation of certain fatty acids.[2] Due to their reactivity, the intracellular concentrations of fatty aldehydes are tightly regulated, primarily through oxidation to their corresponding fatty acids by fatty aldehyde dehydrogenase (FALDH) enzymes.[2][3][4]

Dysregulation of fatty aldehyde metabolism is linked to significant metabolic disorders, such as Sjögren-Larsson syndrome, which arises from a deficiency in FALDH.[2][3] While this compound itself is not as extensively studied as its even-chain counterparts, its existence as a natural product in various organisms suggests specific biological roles.[1] Understanding its metabolic fate is a crucial step in elucidating the broader functions of odd-chain lipids in health and disease.[5]

Putative Metabolic Pathways of this compound

The metabolism of this compound is likely integrated into the fatty alcohol cycle and fatty acid oxidation pathways.

2.1. Generation of this compound One plausible route for the endogenous production of odd-chain aldehydes like this compound is through the alpha-oxidation of odd-chain fatty acids. This process involves the removal of one carbon atom from the carboxyl end of a fatty acid, yielding a fatty aldehyde with one less carbon.

2.2. Catabolism of this compound Once formed, this compound is likely metabolized via two primary routes:

  • Oxidation to Heptadecanoic Acid: The principal and essentially irreversible fate for fatty aldehydes is their oxidation to the corresponding fatty acid.[4] This reaction is catalyzed by NAD+-dependent fatty aldehyde dehydrogenase (FALDH), a member of the aldehyde dehydrogenase (ALDH) superfamily.[2][4] The resulting product, heptadecanoic acid (C17:0), can then enter the mitochondrial beta-oxidation pathway for energy production or be incorporated into complex lipids.

  • Reduction to Heptadecanol: A secondary pathway involves the reduction of this compound to its corresponding fatty alcohol, heptadecanol. This reaction can be catalyzed by an aldehyde reductase or the reverse action of an alcohol dehydrogenase.[4] The resulting fatty alcohol can be used for the synthesis of wax esters or ether lipids.[4]

Precursor C18:0 Odd-Chain Fatty Acid Precursor This compound This compound (C17 Aldehyde) Precursor->this compound α-Oxidation This compound->p1 Heptadecanoic_Acid Heptadecanoic Acid (C17:0) Metabolism β-Oxidation or Lipid Synthesis Heptadecanoic_Acid->Metabolism Heptadecanol Heptadecanol (C17 Alcohol) Complex_Lipids Wax Esters or Ether Lipids Heptadecanol->Complex_Lipids p1->Heptadecanoic_Acid Oxidation (FALDH) p1->Heptadecanol Reduction (Aldehyde Reductase) cluster_0 Cellular Environment cluster_1 Nuclear Regulation cluster_2 Metabolic Outcomes This compound This compound Heptadecanoic_Acid Heptadecanoic Acid (C17:0) This compound->Heptadecanoic_Acid Oxidation PPARa PPARα Activation Heptadecanoic_Acid->PPARa Potential Ligand SREBP1c SREBP-1c Inhibition PPARa->SREBP1c Inhibits Activity FAO Fatty Acid Oxidation ↑ PPARa->FAO Upregulates Genes Lipogenesis De Novo Lipogenesis ↓ SREBP1c->Lipogenesis Downregulates Genes cluster_analyses Downstream Analyses cluster_outcomes Data & Interpretation start Hypothesis: This compound affects lipid metabolism cell_culture Cell Culture Model (e.g., HepG2, 3T3-L1) start->cell_culture treatment Treatment: This compound vs. Vehicle Control cell_culture->treatment harvest Harvest Cells for Analysis treatment->harvest rna RNA Extraction (Protocol 5.3) harvest->rna protein Protein Lysate (Protocol 5.1) harvest->protein staining Lipid Staining (Protocol 5.2) harvest->staining metabolites Metabolite Extraction harvest->metabolites qpcr qPCR: Gene Expression Changes rna->qpcr western Enzyme Activity Assay protein->western microscopy Lipid Droplet Quantification staining->microscopy lipidomics Lipid Profile Analysis metabolites->lipidomics conclusion Conclusion on Metabolic Role qpcr->conclusion western->conclusion microscopy->conclusion lipidomics->conclusion

References

Heptadecanal: A Comprehensive Technical Guide on its Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C₁₇H₃₄O) is a long-chain saturated fatty aldehyde that plays a significant role in various biological and industrial processes. As a semiochemical, it functions as a pheromone in numerous insect species, mediating intraspecific communication crucial for mating and aggregation. Beyond its role in chemical ecology, this compound finds applications in the flavor and fragrance industry and serves as a valuable intermediate in organic synthesis. This technical guide provides an in-depth overview of the structure, function, and analysis of this compound, with a focus on its biochemical pathways, and detailed experimental methodologies.

Structure and Chemical Properties

This compound, also known as heptadecan-1-al or margaraldehyde, is an aliphatic aldehyde with a 17-carbon backbone. Its structure consists of a hexadecyl chain attached to a formyl group.

Chemical Structure: CH₃(CH₂)₁₅CHO

The presence of the aldehyde functional group makes this compound a reactive molecule, prone to oxidation to heptadecanoic acid and reduction to heptadecan-1-ol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various experimental settings.

PropertyValueReferences
Molecular Formula C₁₇H₃₄O[1][2]
Molecular Weight 254.45 g/mol [1]
CAS Number 629-90-3[1][2]
Appearance White to off-white solid
Melting Point 36 °C[1]
Boiling Point 318 °C (at 760 mmHg)[1]
Solubility Soluble in organic solvents such as ethanol (B145695) and chloroform. Sparingly soluble in water.
InChI Key PIYDVAYKYBWPPY-UHFFFAOYSA-N[2]
PubChem CID 71552[1]

Biological Function and Significance

This compound's primary biological role is as a semiochemical, particularly as a pheromone in insects. It is a component of the pheromone blend in various species, influencing behaviors such as mate attraction and aggregation.[3]

Role as a Pheromone

In many moth species, long-chain fatty aldehydes like this compound are crucial components of their sex pheromone blends. These molecules are released by females to attract conspecific males for mating. The specificity of the chemical signal is often determined by the precise blend of different aldehydes and other compounds.

Potential Antimicrobial Activity

While direct evidence for this compound is limited, related long-chain aldehydes, such as pentadecanal, have demonstrated antimicrobial activity against foodborne pathogens like Listeria monocytogenes. This suggests that this compound may also possess similar properties worthy of investigation for applications in food safety and preservation.

Biochemical Pathways

Biosynthesis of this compound

The biosynthesis of fatty aldehydes like this compound originates from fatty acid metabolism. The conversion of a C17 fatty acid, heptadecanoic acid, to this compound can be achieved through enzymatic activity. Two primary enzyme families are implicated in this conversion:

  • α-Dioxygenases (αDox): These enzymes catalyze the conversion of fatty acids to one-carbon shorter aldehydes.[4]

  • Carboxylic Acid Reductases (CARs): These enzymes directly reduce fatty acids to their corresponding aldehydes.[4]

The following diagram illustrates the general pathway for fatty aldehyde biosynthesis from a fatty acid precursor.

Biosynthesis cluster_enzymes Enzymatic Conversion Heptadecanoic Acid Heptadecanoic Acid Enzyme α-Dioxygenase (αDox) or Carboxylic Acid Reductase (CAR) Heptadecanoic Acid->Enzyme This compound This compound Enzyme->this compound

Biosynthesis of this compound from Heptadecanoic Acid.
Pheromone Signaling Pathway in Insects

The perception of this compound as a pheromone by insects involves a sophisticated olfactory signaling cascade. This process begins with the detection of the pheromone molecule by specialized odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) within the insect's antennae.

The binding of this compound to its specific OR triggers a conformational change in the receptor, initiating an intracellular signal transduction cascade. This ultimately leads to the depolarization of the ORN and the generation of an action potential, which is then transmitted to the antennal lobe of the insect brain for processing and subsequent behavioral response.[5]

PheromoneSignaling This compound This compound OR Odorant Receptor (OR) This compound->OR Binds to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Signal Signal Transduction Cascade ORN->Signal AP Action Potential to Brain Signal->AP Behavior Behavioral Response AP->Behavior

General Pheromone Signaling Pathway in Insects.

Experimental Protocols

The accurate study of this compound requires robust experimental methodologies for its extraction, synthesis, and analysis.

Extraction of Fatty Aldehydes from Biological Samples

A general protocol for the extraction of long-chain fatty aldehydes from biological tissues is as follows:

  • Homogenization: Homogenize the tissue sample in a cold buffer (e.g., phosphate-buffered saline) containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent degradation.

  • Lipid Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture (e.g., Folch method). This will partition the lipids, including this compound, into the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Solvent Evaporation: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the lipid extract in a suitable solvent for subsequent analysis.

Synthesis of Long-Chain Aldehydes

Long-chain aldehydes like this compound can be synthesized through the oxidation of the corresponding primary alcohol (heptadecan-1-ol). A common method involves the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

  • Reactant Preparation: Dissolve heptadecan-1-ol in a suitable organic solvent (e.g., dichloromethane).

  • Oxidation: Add a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC), to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and purify the product using column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques like NMR and mass spectrometry.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

  • Sample Preparation and Derivatization: Due to the reactivity of the aldehyde group, derivatization is often employed to improve chromatographic separation and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program should be optimized to achieve good separation of the this compound derivative from other components in the sample.

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass spectra are acquired in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog of this compound) should be added to the sample prior to extraction and analysis. A calibration curve is generated using standards of known concentrations to determine the amount of this compound in the sample.

The following diagram outlines the general workflow for the analysis of this compound.

AnalysisWorkflow Sample Biological Sample Extraction Extraction of Lipids Sample->Extraction Derivatization Derivatization (e.g., with PFBHA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

Workflow for the Analysis of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically on the biological activity of this compound. Further research is required to determine key parameters such as the effective concentrations for its pheromonal activity in different insect species and its minimum inhibitory concentration (MIC) against various microbial strains.

Conclusion

This compound is a long-chain fatty aldehyde with significant biological and industrial relevance. Its role as an insect pheromone is a key area of research in chemical ecology, with potential applications in pest management. Understanding its biosynthesis and signaling pathways, coupled with robust analytical methods, is crucial for advancing our knowledge of this multifaceted molecule. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals to explore the full potential of this compound in their respective fields.

References

Heptadecanal in Marine Ecosystems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the presence, biosynthesis, and physiological roles of heptadecanal, a C17 long-chain saturated aldehyde, within various marine organisms. The document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the significance of this and similar lipid molecules in marine biochemistry and their potential applications.

Introduction

This compound (C17H34O) is a saturated fatty aldehyde that has been identified in a range of marine life, from microorganisms to complex invertebrates.[1] While research on this specific aldehyde is ongoing, its presence suggests a variety of ecological and physiological functions, including chemical signaling, defense, and as an intermediate in metabolic pathways. This guide synthesizes the current knowledge on this compound and related long-chain aldehydes in the marine environment, providing quantitative data where available, detailing experimental protocols for its study, and visualizing key biochemical pathways.

Quantitative Presence of this compound and Related Aldehydes

Direct quantitative data for this compound across a broad spectrum of marine organisms is limited. However, its presence has been confirmed in the marine sponge Aplysina lacunosa and in certain corals.[1] To provide a quantitative context, data for the closely related polyunsaturated aldehyde, heptadienal, from marine phytoplankton is presented below. These values, obtained from studies of Atlantic Ocean surface waters, can serve as a proxy for potential concentration ranges of C17 aldehydes in marine ecosystems.

Marine Organism CategoryCompoundConcentration Range (pmol/L of seawater)Geographic Location of StudyReference
Phytoplankton (>10 µm)Heptadienal0 - 4.18Atlantic Ocean (42°N to 33°S)[2]

Note: The concentrations are for heptadienal and represent the potential amount released from phytoplankton cells in a given volume of seawater.

Biological Roles and Signaling Pathways

Long-chain aldehydes, including this compound, are implicated in a variety of biological roles within marine organisms. These functions are primarily centered around chemical ecology and intracellular signaling, often in response to environmental stress.

3.1. Chemical Ecology and Defense:

Volatile organic compounds (VOCs), including aldehydes, serve as crucial infochemicals in marine ecosystems.[3][4] They can act as feeding deterrents, antifouling agents, and alarm signals.[5][6] For instance, polyunsaturated aldehydes (PUAs) produced by diatoms are known to have deleterious effects on the reproductive success of their grazers, such as copepods, functioning as a potent defense mechanism.[5][7] While this compound is a saturated aldehyde, its structural similarity to these bioactive PUAs suggests it may also play a role in the chemical defense strategies of organisms like sponges and corals.

3.2. Intracellular Signaling and Oxidative Stress:

Fatty aldehydes are known intermediates in various metabolic pathways and can also be products of lipid peroxidation resulting from oxidative stress.[8] In marine organisms, environmental stressors can lead to the generation of reactive oxygen species (ROS), which in turn can damage cellular lipids and produce aldehydes. These aldehydes can then act as signaling molecules, triggering downstream pathways involved in stress response and apoptosis. While a direct signaling pathway for this compound has not yet been elucidated, it is plausible that it participates in the complex network of lipid-derived signaling molecules that regulate cellular homeostasis in response to stress.

Diagram of Potential this compound Biosynthesis and Role in Stress Signaling

Potential Biosynthesis and Signaling Role of this compound cluster_biosynthesis Biosynthesis cluster_signaling Stress Signaling Fatty_Acyl-ACP Fatty Acyl-ACP (C18) Fatty_Aldehyde This compound (C17) Fatty_Acyl-ACP->Fatty_Aldehyde Acyl-ACP Reductase Fatty_Acid Heptadecanoic Acid Fatty_Aldehyde->Fatty_Acid Aldehyde Dehydrogenase Alkane Heptadecane Fatty_Aldehyde->Alkane Aldehyde Deformylating Oxygenase Environmental_Stress Environmental Stress (e.g., UV, pollutants) ROS Reactive Oxygen Species (ROS) Environmental_Stress->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Heptadecanal_Signal This compound (as signaling molecule) Lipid_Peroxidation->Heptadecanal_Signal Cellular_Response Cellular Response (e.g., Apoptosis, Defense Gene Expression) Heptadecanal_Signal->Cellular_Response GC-MS Workflow for this compound Analysis Sample_Homogenization Sample Homogenization in Solvent Lipid_Extraction Lipid Extraction Sample_Homogenization->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (EI) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Identification & Quantification) Mass_Spectrometry->Data_Analysis

References

Heptadecanal as a Volatile Organic Compound: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Heptadecanal, a C17 long-chain fatty aldehyde, is a volatile organic compound (VOC) implicated in a range of biological processes, from cellular signaling to oxidative stress. As a product of lipid peroxidation, its presence and concentration can serve as a biomarker for various physiological and pathological states, including skin aging and inflammatory conditions. This technical guide provides an in-depth overview of this compound's role as a VOC, detailing its biochemical origins, its impact on cellular signaling pathways, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of current knowledge, detailed experimental protocols for its analysis, and visualizations of its proposed mechanisms of action.

Introduction

Volatile organic compounds (VOCs) are a diverse class of carbon-containing chemicals that readily evaporate at room temperature. In biological systems, VOCs, including long-chain aldehydes like this compound, are often byproducts of metabolic processes and can act as signaling molecules. This compound (C₁₇H₃₄O) is a saturated fatty aldehyde that has been identified in various natural sources, including plants and human skin. Its role extends beyond that of a simple metabolic intermediate; it is increasingly recognized as an active participant in cellular communication and stress responses.

The study of this compound is particularly relevant in the context of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Lipid peroxidation, a primary consequence of oxidative stress, leads to the degradation of lipids and the formation of various aldehydes, including this compound. These aldehydes are highly reactive and can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular dysfunction.

This guide will explore the multifaceted role of this compound, with a focus on its implications for human health and disease, particularly in the realms of dermatology and inflammation.

Biochemical Origins and Detection of this compound

This compound is primarily formed through the oxidative degradation of polyunsaturated fatty acids within cellular membranes. This process, known as lipid peroxidation, is initiated by ROS and proceeds as a chain reaction, yielding a variety of aldehyde products.

Quantification of this compound in Biological Samples

Accurate quantification of this compound in biological matrices such as plasma, tissues, and breath is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound.

Table 1: General Parameters for GC-MS Analysis of Long-Chain Aldehydes

ParameterTypical Value/ConditionReference
Derivatization Agent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Oven Temperature Program Initial 60°C, ramp to 300°C
Ionization Mode Electron Ionization (EI)
MS Analyzer Triple Quadrupole (TQ) for MRM
Quantification Internal standard method (e.g., deuterated aldehyde)
Experimental Protocol: Quantification of this compound in Plasma by GC-MS

This protocol is adapted from established methods for long-chain aldehyde analysis.

1. Sample Preparation:

  • Thaw 100 µL of plasma on ice.
  • Add 10 µL of an internal standard solution (e.g., this compound-d34).
  • Precipitate proteins by adding 400 µL of ice-cold methanol, vortex, and incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization (PFBHA Oximation):

  • Reconstitute the dried extract in 50 µL of 10 mg/mL PFBHA in pyridine.
  • Incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative.
  • After cooling, add 200 µL of hexane (B92381) and 200 µL of ultrapure water.
  • Vortex and centrifuge to separate the phases.
  • Transfer the upper hexane layer to a GC vial for analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • Utilize a temperature program that effectively separates the this compound-PFBHA-oxime from other components.
  • Monitor the characteristic ions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

4. Data Analysis:

  • Construct a calibration curve using a series of known concentrations of this compound standards.
  • Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

This compound in Cellular Signaling and Skin Aging

This compound, as a lipid peroxidation product, is intrinsically linked to cellular signaling pathways that respond to oxidative stress. Its accumulation, particularly in the skin, is associated with the aging process.

Oxidative Stress and Inflammatory Signaling

Increased levels of this compound are indicative of heightened oxidative stress. Reactive aldehydes can modulate the activity of several key signaling pathways involved in inflammation and cellular defense. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress, either directly through ROS or indirectly through lipid aldehydes like this compound, can lead to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.

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// Edges this compound -> ROS [arrowhead=normal, color="#5F6368"]; ROS -> IKK [arrowhead=normal, color="#5F6368"]; IKK -> IkB [arrowhead=normal, color="#5F6368"]; IkB -> NFkB [arrowhead=normal, color="#5F6368"]; NFkB -> Gene [arrowhead=normal, color="#5F6368"]; Gene -> Cytokines [arrowhead=normal, color="#5F6368"]; Cytokines -> Inflammation [arrowhead=normal, color="#5F6368"]; } caption: "this compound-Induced Inflammatory Signaling Pathway."

Role in Skin Aging

The skin is constantly exposed to environmental stressors that generate ROS, leading to lipid peroxidation and the production of aldehydes like this compound. This process contributes significantly to skin aging. The accumulation of these reactive aldehydes in skin cells, such as keratinocytes and fibroblasts, can lead to:

  • Extracellular Matrix Degradation: Aldehydes can upregulate matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, leading to wrinkle formation and loss of skin elasticity.

  • Cellular Senescence: The chronic inflammatory state induced by aldehydes can push cells into a state of senescence, where they cease to divide and contribute to the aging phenotype.

  • Impaired Barrier Function: Damage to keratinocytes can compromise the skin's barrier function, leading to increased water loss and susceptibility to external insults.

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Quantitative Data on the Effects of Long-Chain Aldehydes

While specific quantitative data for this compound is limited in the current literature, studies on similar long-chain aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), provide valuable insights into their potential biological activities.

Table 2: Reported Biological Effects of 4-Hydroxynonenal (4-HNE)

EffectCell Type/ModelConcentrationOutcomeReference
NF-κB Activation Macrophages1-10 µMIncreased nuclear translocation of p65 subunit
Cytokine Production Keratinocytes5-20 µMIncreased IL-6 and IL-8 secretion
Cell Viability Hepatocytes> 25 µMDecreased cell viability, induction of apoptosis
Gene Expression Endothelial Cells1-5 µMUpregulation of heme oxygenase-1 (HO-1)

Note: This table presents generalized data from studies on 4-HNE and should be considered indicative of the potential effects of this compound, not direct evidence.

Experimental Protocols for In Vitro Assessment

To investigate the biological effects of this compound, various in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

1. Cell Culture:

  • Plate human keratinocytes (e.g., HaCaT) or dermal fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well.
  • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
  • Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Express cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS) Production (DCFDA Assay)

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment protocol as for the MTT assay.

2. DCFDA Staining:

  • After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

3. Measurement:

  • Wash the cells again with PBS.
  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

4. Data Analysis:

  • Express ROS production as a fold change relative to the vehicle-treated control.

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// Edges Start -> Cell_Culture [arrowhead=normal, color="#5F6368"]; Cell_Culture -> Treatment [arrowhead=normal, color="#5F6368"]; Treatment -> Viability_Assay [arrowhead=normal, color="#5F6368"]; Treatment -> ROS_Assay [arrowhead=normal, color="#5F6368"]; Treatment -> Cytokine_Assay [arrowhead=normal, color="#5F6368"]; Viability_Assay -> Data_Analysis [arrowhead=normal, color="#5F6368"]; ROS_Assay -> Data_Analysis [arrowhead=normal, color="#5F6368"]; Cytokine_Assay -> Data_Analysis [arrowhead=normal, color="#5F6368"]; } caption: "General workflow for in vitro this compound studies."

Conclusion and Future Directions

This compound is an important volatile organic compound that serves as a biomarker and a bioactive molecule, particularly in the context of oxidative stress and skin aging. Its role as a product of lipid peroxidation places it at the crossroads of cellular damage and signaling. While the precise quantitative effects and dedicated signaling pathways of this compound are still under investigation, the existing knowledge on long-chain aldehydes provides a strong foundation for future research.

For drug development professionals, understanding the mechanisms by which this compound and other lipid aldehydes contribute to pathology can open new avenues for therapeutic intervention. Strategies aimed at reducing lipid peroxidation, scavenging reactive aldehydes, or modulating the signaling pathways they activate could prove beneficial in the treatment of inflammatory skin conditions and in the development of anti-aging therapies.

Future research should focus on:

  • Developing highly sensitive and specific methods for the routine quantification of this compound in clinical samples.

  • Elucidating the specific protein targets and signaling cascades directly modulated by this compound.

  • Conducting in-depth studies to determine the precise dose-dependent effects of this compound on various cell types.

  • Investigating the therapeutic potential of inhibiting this compound formation or action in preclinical models of skin aging and inflammation.

By continuing to unravel the complex role of this compound, the scientific and medical communities can better leverage this knowledge for the development of novel diagnostics and therapeutics.

Heptadecanal's potential as a pheromone component.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of heptadecanal's potential as a pheromone component reveals its role as a semiochemical in the complex world of chemical communication. This technical guide synthesizes current research for scientists and drug development professionals, detailing the quantitative data, experimental protocols, and signaling pathways associated with this long-chain fatty aldehyde.

Introduction to this compound

This compound (C₁₇H₃₄O) is a long-chain saturated fatty aldehyde.[1][2] Like other fatty aldehydes, it is a volatile organic compound that can act as a semiochemical, a chemical signal that mediates interactions between organisms. While its shorter and longer-chain analogs, such as hexadecanal (B134135) and octadecanal (B32862), are well-documented pheromone components in numerous insect species, the specific role of this compound is an emerging area of research.[3][4] This document explores the evidence for this compound's pheromonal activity, the methods used to identify and quantify its effects, and the underlying molecular mechanisms of its detection.

This compound in Insect Olfaction

Long-chain aldehydes are crucial components of pheromone blends in many insect orders, particularly Lepidoptera and Coleoptera. They can function as sex attractants, aggregation pheromones, or behavioral antagonists.

Quantitative Data on Aldehyde Pheromones in Insects

While specific quantitative data for this compound is limited in readily available literature, studies on analogous aldehydes like octadecanal provide a strong framework for understanding its potential effects. The following table summarizes data from a study on the coconut weevil, Amerrhinus ynca, where the closely related octadecanal was identified as an aggregation pheromone.[4][5]

SpeciesCompoundPheromone TypeExperimental AssayQuantitative Result
Amerrhinus yncaOctadecanalAggregationGC-EADElicited repeatable electrophysiological responses from female antennae.[4]
Amerrhinus yncaOctadecanalAggregationY-tube Olfactometry (Females)68% of responding females chose the octadecanal-baited arm (χ² = 12.96, P < 0.001).[4]
Amerrhinus yncaOctadecanalAggregationY-tube Olfactometry (Males)71% of responding males chose the octadecanal-baited arm (χ² = 18.6, P < 0.001).[4]
Experimental Protocols

The identification and characterization of aldehyde pheromones typically involve a combination of chemical analysis and behavioral bioassays.

Protocol 1: Pheromone Identification via GC-EAD

This protocol outlines the coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) method used to identify biologically active volatile compounds.[6]

  • Volatile Collection: Headspace aeration is used to collect volatiles from the subject organism (e.g., calling females or aggregating males). The air is passed over the insects and then through a filter containing an adsorbent polymer to trap the compounds.

  • Sample Extraction: The trapped volatiles are eluted from the filter using a non-polar solvent like hexane.

  • GC-EAD Analysis:

    • The extract is injected into a gas chromatograph (GC) equipped with a non-polar capillary column.

    • The column effluent is split into two streams. One stream is directed to a standard GC detector (e.g., Flame Ionization Detector, FID), while the second is directed over an insect antenna preparation.

    • The antenna is mounted between two electrodes, and the voltage difference (electrophysiological response) is recorded as the separated compounds elute from the column.

    • A peak on the EAD trace that coincides with a peak on the FID trace indicates an antennally-active compound.

  • Chemical Identification: The active compound is subsequently identified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing its mass spectrum and retention time to a synthetic standard.[4]

experimental_workflow cluster_collection Collection & Extraction cluster_analysis Analysis & Identification insect Insect Source (e.g., Aggregation) collection Headspace Volatile Collection insect->collection extraction Solvent Extraction (Hexane) collection->extraction injection GC Injection extraction->injection splitter Column Effluent Splitter injection->splitter fid FID Detector splitter->fid 50% ead EAD Detector (Antenna) splitter->ead 50% gcms GC-MS Analysis fid->gcms ead->gcms identification Compound ID (this compound) gcms->identification

Workflow for insect pheromone identification using GC-EAD.

This compound in Mammalian Olfaction

In mammals, the olfactory system detects a vast array of volatile compounds, including aldehydes.[7] Pheromone detection is primarily mediated by the main olfactory epithelium (MOE) and the vomeronasal organ (VNO).[8][9] Aldehyd odorants are known to activate a large number of G-protein-coupled receptors (GPCRs), also known as odorant receptors (ORs), expressed in olfactory sensory neurons (OSNs).[7][10]

Cellular Response to Aldehydes

Studies using calcium imaging on isolated rat OSNs have demonstrated that a single aldehyde, like octanal, can activate multiple distinct odorant receptors.[7][11] This combinatorial signaling strategy is fundamental to odor perception.[7] Some research suggests that a subset of aldehyde-specific ORs may not bind the aldehyde directly, but rather its hydrated gem-diol form, which exists in equilibrium in aqueous environments like the olfactory mucus.[11]

Receptor SystemLigand TypeKey Receptor(s)Cellular Response
Rat Olfactory Sensory NeuronsAliphatic AldehydesRat OR-I7 (and others)Ligand binding to OR triggers a G-protein cascade, leading to an increase in intracellular Ca²⁺.[7][11]
Mammalian Vomeronasal OrganVarious PheromonesV1R, V2R family receptorsActivation of sensory neurons elicits innate behavioral and neuroendocrine responses.[8]
Experimental Protocols

Protocol 2: Calcium Imaging in Dissociated Olfactory Sensory Neurons

This protocol is used to measure the response of individual sensory neurons to specific odorants.[11]

  • Neuron Dissociation: The olfactory epithelium is dissected from the subject animal (e.g., a rat) and treated with enzymes to dissociate the tissue into individual olfactory sensory neurons (OSNs).

  • Fluorescent Dye Loading: The isolated OSNs are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The fluorescence intensity of this dye changes in proportion to the intracellular calcium concentration.

  • Perfusion and Stimulation: The cells are placed in a perfusion chamber on a fluorescence microscope stage. A baseline fluorescence is recorded.

  • Data Acquisition: A solution containing the test compound (e.g., 30 µM this compound) is perfused over the cells. An increase in fluorescence upon stimulation indicates that the odorant has bound to a receptor on that specific cell, triggering a signaling cascade that results in an influx of calcium.

  • Analysis: The change in fluorescence intensity is quantified to measure the strength of the neuronal response.

Olfactory Signaling Pathways

The molecular mechanisms for detecting aldehydes like this compound differ between insects and mammals but converge on the generation of an electrical signal.

Insect Olfactory Signaling

In insects, odorant receptors (ORs) are typically heterodimeric complexes composed of a variable, ligand-binding subunit (OrX) and a conserved co-receptor (Orco).[12] This complex functions as a ligand-gated ion channel, though it can also signal through G-proteins.[3][12]

  • Binding: this compound binds to a specific OrX subunit within the OrX-Orco complex on the dendritic membrane of an olfactory receptor neuron (ORN).

  • Channel Activation: Ligand binding induces a conformational change, opening the ion channel.

  • Depolarization: Cations (e.g., Na⁺, K⁺, Ca²⁺) flow into the neuron, causing depolarization of the cell membrane.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the antennal lobe of the insect's brain.

Mammalian Olfactory Signaling

In mammals, odorant reception is a classic G-protein-coupled receptor (GPCR) cascade.[10][13]

  • Binding: this compound binds to a specific OR located on the cilia of an OSN.

  • G-Protein Activation: The activated OR catalyzes the exchange of GDP for GTP on the associated G-protein (Gα-olf).

  • Second Messenger Production: The activated Gα-olf subunit dissociates and activates adenylate cyclase III, which converts ATP to cyclic AMP (cAMP).

  • Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: An influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the neuron. This calcium influx also opens Ca²⁺-activated chloride channels, leading to a Cl⁻ efflux that further depolarizes the cell.

  • Action Potential: The resulting depolarization triggers an action potential that travels along the axon to the olfactory bulb in the brain.

signaling_pathways cluster_mammal Mammalian GPCR Pathway cluster_insect Insect Ionotropic Pathway m_ligand This compound m_or Odorant Receptor (GPCR) m_ligand->m_or m_gprot G-Protein (Gα-olf) Activation m_or->m_gprot m_ac Adenylyl Cyclase III Activation m_gprot->m_ac m_camp ATP → cAMP m_ac->m_camp m_cng CNG Channel Opening m_camp->m_cng m_depol Depolarization (Na⁺, Ca²⁺ influx) m_cng->m_depol m_ap_m Action Potential to Olfactory Bulb m_depol->m_ap_m i_ligand This compound i_or Odorant Receptor (OrX/Orco Complex) i_ligand->i_or i_channel Ion Channel Opening i_or->i_channel i_depol Depolarization (Cation Influx) i_channel->i_depol i_ap Action Potential to Antennal Lobe i_depol->i_ap

Comparison of mammalian and insect olfactory signaling pathways.

References

The Enigmatic Potential of Heptadecanal and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Long-Chain Aldehyde for Drug Discovery and Development

Abstract

Heptadecanal (C17H34O) is a long-chain aliphatic aldehyde that has garnered interest in various fields, from flavor and fragrance to its potential as a bioactive molecule. While extensive research on this compound itself is nascent, the broader class of long-chain aldehydes and their derivatives has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the current, albeit limited, basic research on this compound and its derivatives. It aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its properties, potential biological activities based on related compounds, and detailed methodologies for future investigation. Due to the scarcity of direct research on this compound, this document leverages data from analogous long-chain aldehydes and their derivatives to infer potential mechanisms and guide experimental design.

Introduction

This compound, also known as margaric aldehyde, is a saturated fatty aldehyde with a 17-carbon chain. It is found in nature in organisms such as citrus fruits and certain plants[1]. Its applications have traditionally been in the flavor and fragrance industries[2]. However, as a lipid-derived molecule, this compound and its derivatives hold potential for interacting with biological systems, a characteristic that is increasingly being explored for therapeutic purposes.

This guide will synthesize the available information on this compound and its derivatives, focusing on their chemical properties, potential biological activities, and the experimental frameworks necessary for their systematic evaluation.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in biological research.

PropertyValueSource
Molecular Formula C₁₇H₃₄O[1]
Molecular Weight 254.45 g/mol [1]
CAS Number 629-90-3[1]
Appearance White solidGerman Wikipedia
Melting Point 34-39 °CGerman Wikipedia
Boiling Point 318 °CGerman Wikipedia
Solubility Soluble in toluene; very soluble in benzene (B151609) and diethyl etherGerman Wikipedia

Synthesis of this compound and its Derivatives

Synthesis of this compound

This compound can be synthesized through the oxidation of its corresponding alcohol, 1-heptadecanol. A common method involves the use of tetra-n-propylammonium perruthenate (TPAP) as a catalyst.

Synthesis of this compound Derivatives

The aldehyde functional group of this compound is a versatile starting point for the synthesis of various derivatives. Common reactions include:

  • Oxidation: this compound can be oxidized to heptadecanoic acid.

  • Reduction: Reduction of this compound yields 1-heptadecanol.

  • Wittig Reaction: Allows for the formation of carbon-carbon double bonds, leading to a variety of unsaturated derivatives.

  • Aldol Condensation: Enables the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.

Biological Activities of this compound and Related Long-Chain Aldehydes

Direct studies on the biological activities of this compound are limited. However, research on other long-chain aldehydes and their derivatives provides insights into its potential therapeutic applications.

Cytotoxic Activity

While data on this compound is scarce, a derivative, heptadecyl benzoate (B1203000), has shown cytotoxic activity against the HepG-2 human liver cancer cell line.

CompoundCell LineIC₅₀ (µg/mL)IC₅₀ (µM)Reference
Heptadecyl BenzoateHepG-28.92~24.7

This finding suggests that derivatives of this compound could be explored for their potential as anti-cancer agents. The cytotoxicity of long-chain aldehydes is often attributed to their ability to interact with cellular membranes and proteins, leading to apoptosis or necrosis.

Anti-inflammatory Activity (Inferred from Related Compounds)

Long-chain aldehydes and their derivatives have been investigated for their anti-inflammatory properties. The primary mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). The underlying signaling pathway frequently implicated is the NF-κB pathway.

Compound ClassActivityPotential Mechanism
Long-chain aldehydesInhibition of NO productionDownregulation of iNOS expression
Inhibition of prostaglandin (B15479496) E₂ (PGE₂) productionDownregulation of COX-2 expression
Suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6)Inhibition of NF-κB activation
Antioxidant Activity (Inferred from Related Compounds)

The antioxidant potential of aldehydes is an area of active research. They may act as radical scavengers or influence endogenous antioxidant systems. Common assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Involvement

Based on the activities of related compounds, this compound and its derivatives could potentially modulate key signaling pathways involved in inflammation and cancer. The NF-κB signaling pathway is a critical regulator of the inflammatory response.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Derivatives IKK IKK Complex This compound->IKK Inhibition ? IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Figure 1: Potential modulation of the NF-κB signaling pathway by this compound derivatives.
General Experimental Workflow

A systematic approach is crucial for evaluating the biological activities of this compound and its derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies S1 Synthesis of This compound Derivatives S2 Purification & Structural Characterization (NMR, MS) S1->S2 B1 Cytotoxicity Assay (e.g., MTT) S2->B1 B2 Anti-inflammatory Assay (e.g., NO production) S2->B2 B3 Antioxidant Assay (e.g., DPPH, ABTS) S2->B3 M1 Western Blot (COX-2, iNOS, NF-κB) B1->M1 Active Compounds B2->M1 M2 RT-qPCR (Gene Expression) B2->M2 M3 Signaling Pathway Analysis M1->M3 M2->M3

Figure 2: A general workflow for the synthesis and biological evaluation of this compound derivatives.

Detailed Experimental Protocols

The following are standard protocols that can be adapted for the investigation of this compound and its derivatives.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of dilutions of the test compound (this compound or its derivative) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of a compound on NO production in stimulated macrophages.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a negative control (no LPS) and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow.

Methodology:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC₅₀ value can be determined from a plot of inhibition percentage against concentration.

Conclusion and Future Directions

The basic research on this compound is still in its early stages. While its direct biological activities are largely uncharacterized, the information available for related long-chain aldehydes and their derivatives suggests that this compound could be a promising scaffold for the development of new therapeutic agents. The cytotoxic activity of heptadecyl benzoate warrants further investigation into the anti-cancer potential of other this compound derivatives. Furthermore, its potential to modulate inflammatory and oxidative stress pathways, inferred from the activities of analogous compounds, opens up exciting avenues for research in a variety of disease models.

Future research should focus on:

  • Systematic Synthesis and Screening: A library of this compound derivatives should be synthesized and screened for a wide range of biological activities.

  • In-depth Mechanistic Studies: For active compounds, detailed studies are needed to elucidate their mechanisms of action and identify their molecular targets.

  • In Vivo Efficacy and Safety: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a starting point for researchers interested in exploring the untapped potential of this compound and its derivatives. By employing the outlined experimental approaches and building upon the knowledge from related compounds, the scientific community can begin to unravel the therapeutic possibilities of this intriguing molecule.

References

The Biosynthetic Pathway of Heptadecanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C17H34O) is a long-chain saturated fatty aldehyde that plays a crucial role as a metabolic intermediate in various organisms, particularly in the biosynthesis of hydrocarbons.[1] Its presence has been noted in plants, such as citrus, and as a metabolite in corals.[1] In the context of biotechnology and drug development, understanding the biosynthetic pathway of this compound is critical for engineering microorganisms for biofuel production and for identifying novel enzymatic targets. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, focusing on the key enzymes, their mechanisms, and relevant quantitative data. Detailed experimental protocols for the analysis of this compound and its precursors are also presented, along with visualizations of the key pathways and workflows.

The primary and most well-characterized pathway for the biosynthesis of this compound involves the reduction of a C17 fatty acid precursor, heptadecanoic acid, which is typically activated as a thioester with an acyl carrier protein (ACP). This pathway is particularly prominent in cyanobacteria, which are known producers of alkanes, with this compound serving as a key intermediate.

Core Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to the fatty acid synthesis (FAS) pathway. The process begins with the formation of heptadecanoyl-ACP, a 17-carbon saturated fatty acyl-ACP, through the iterative elongation of acetyl-CoA by the FAS complex. The core of the this compound biosynthetic pathway can be conceptualized as a two-step enzymatic process that diverts this fatty acid intermediate towards alkane production.

  • Reduction of Heptadecanoyl-ACP to this compound: The first committed step is the reduction of the carboxyl group of heptadecanoyl-ACP to an aldehyde. This reaction is catalyzed by an Acyl-ACP Reductase (AAR).[2][3]

  • Conversion of this compound: Once formed, this compound can be further metabolized. In the context of hydrocarbon biosynthesis, it is typically converted to the C16 alkane, hexadecane, by an Aldehyde-Deformylating Oxygenase (ADO).[4][5] Alternatively, it may be oxidized back to heptadecanoic acid or reduced to heptadecanol by other cellular enzymes.

Heptadecanal_Biosynthesis_Pathway Fatty Acid Synthesis (FAS) Fatty Acid Synthesis (FAS) Heptadecanoyl-ACP Heptadecanoyl-ACP Fatty Acid Synthesis (FAS)->Heptadecanoyl-ACP Elongation This compound This compound Heptadecanoyl-ACP->this compound Acyl-ACP Reductase (AAR) NAD(P)H -> NAD(P)+ Hexadecane Hexadecane This compound->Hexadecane Aldehyde-Deformylating Oxygenase (ADO) O2, 2e- -> Formate, H2O Heptadecanoic Acid Heptadecanoic Acid This compound->Heptadecanoic Acid Aldehyde Dehydrogenase Heptadecanol Heptadecanol This compound->Heptadecanol Alcohol Dehydrogenase

Key Enzymes in this compound Biosynthesis

Acyl-Acyl Carrier Protein Reductase (AAR)

Acyl-ACP Reductase (EC 1.2.1.80) is a pivotal enzyme that channels fatty acid metabolism towards hydrocarbon biosynthesis by catalyzing the reduction of fatty acyl-ACPs to their corresponding fatty aldehydes.[3] This enzyme utilizes NAD(P)H as a reductant.[3] Studies on AARs from various cyanobacteria have shown diversity in their substrate specificity, with a general preference for long-chain fatty acyl-ACPs (C16-C18).[6] For instance, the AAR from Synechococcus elongatus PCC 7942 exhibits high activity towards C18 acyl-ACPs, which suggests it is also efficient in converting the C17 precursor for this compound.[6]

Aldehyde-Deformylating Oxygenase (ADO)

Aldehyde-Deformylating Oxygenase (EC 4.1.99.5) is a non-heme di-iron oxygenase that catalyzes the conversion of a long-chain fatty aldehyde to its corresponding n-1 alkane and formate.[4][5] The reaction is oxygen-dependent and requires a two-electron reduction, which can be supplied by the ferredoxin/ferredoxin-NADP+ reductase system.[2] While the primary product of ADO acting on this compound is hexadecane, some studies have shown that ADO can also produce minor amounts of n-1 aldehydes and alcohols.[4]

Quantitative Data Summary

Direct kinetic data for the enzymes involved in this compound biosynthesis with heptadecanoyl-ACP and this compound as substrates are limited in the literature. However, data from closely related long-chain substrates provide valuable insights into the efficiency of this pathway.

EnzymeOrganismSubstrateKm (µM)kcat (min⁻¹)Product(s)Reference(s)
Acyl-ACP Reductase (AAR)Synechococcus elongatus PCC 7942C16:0-ACP~5~1.5Hexadecanal[6]
C18:0-ACP~4~1.2Octadecanal[6]
Aldehyde-Deformylating Oxygenase (ADO)Nostoc punctiforme PCC 73102Octadecanal15 ± 51.1 ± 0.1Heptadecane, Octadecanol, Octadecanal (minor)[4]
Prochlorococcus marinus MIT9313Hexadecanal~10~0.8Pentadecane[5]

Note: The data presented are for homologous substrates and serve as an approximation for the this compound pathway.

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is primarily regulated at the level of gene expression of the key enzymes, AAR and ADO. In cyanobacteria, the genes encoding AAR and ADO are often found in a conserved operon, suggesting a coordinated regulation.[7] The expression of these genes is generally constitutive under standard growth conditions.[7] However, factors influencing the overall flux through the fatty acid synthesis pathway, such as the availability of acetyl-CoA and the activity of acetyl-CoA carboxylase, will indirectly affect the production of heptadecanoyl-ACP and, consequently, this compound.[7] Overexpression of enzymes in the upstream fatty acid synthesis pathway has been shown to increase hydrocarbon production.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Cyanobacterial Cultures

This protocol is adapted from methods for the extraction of hydrocarbons and related lipids from cyanobacteria.

Materials:

  • Cyanobacterial culture (e.g., Synechococcus elongatus)

  • Chloroform (B151607)

  • Methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Glass vials

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Harvest cyanobacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Resuspend the cell pellet in a known volume of methanol.

  • Add chloroform to the cell suspension to achieve a chloroform:methanol ratio of 2:1 (v/v).

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 3,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids including this compound, into a clean glass vial.

  • Wash the remaining biomass and aqueous phase with chloroform and combine the chloroform fractions.

  • Add a small amount of saturated NaCl solution to the combined chloroform extract to remove residual water-soluble components, vortex, and centrifuge to separate the phases.

  • Transfer the chloroform layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the extract.

  • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

Extraction_Workflow start Cyanobacterial Culture harvest Harvest Cells (Centrifugation) start->harvest extract Extract with Chloroform:Methanol harvest->extract phase_sep Phase Separation (Centrifugation) extract->phase_sep collect_chloroform Collect Chloroform Phase phase_sep->collect_chloroform dry_extract Dry with Na2SO4 collect_chloroform->dry_extract evaporate Evaporate Solvent dry_extract->evaporate resuspend Resuspend for Analysis evaporate->resuspend end Sample for GC-MS resuspend->end

Protocol 2: GC-MS Analysis of this compound with Derivatization

Direct analysis of fatty aldehydes by GC-MS is possible, but derivatization can improve chromatographic peak shape and mass spectral fragmentation patterns for more robust identification and quantification.[9] One common method is derivatization to O-pentafluorobenzyl (PFB) oximes.

Materials:

  • Lipid extract containing this compound (from Protocol 1)

  • Pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA·HCl) solution (e.g., 10 mg/mL in pyridine)

  • Hexane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • To the dried lipid extract, add 100 µL of the PFBHA·HCl solution.

  • Seal the vial and heat at 60-70°C for 1 hour to form the PFB oxime derivative of this compound.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 0.5 mL of water to the vial.

  • Vortex vigorously to extract the PFB oxime derivative into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a GC vial for analysis.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Derivatization_Analysis_Workflow start Dried Lipid Extract derivatize Derivatize with PFBHA·HCl start->derivatize extract_derivative Extract with Hexane derivatize->extract_derivative analyze Inject into GC-MS extract_derivative->analyze end Data Acquisition and Analysis analyze->end

Conclusion

The biosynthesis of this compound is a critical branch point in fatty acid metabolism, leading to the formation of hydrocarbons. The pathway, primarily characterized in cyanobacteria, relies on the sequential action of Acyl-ACP Reductase and Aldehyde-Deformylating Oxygenase. While specific quantitative data for this compound biosynthesis remains an area for further investigation, the information available for homologous substrates provides a strong foundation for understanding and engineering this pathway. The experimental protocols outlined in this guide offer robust methods for the extraction and analysis of this compound, which are essential for future research in this field. A deeper understanding of this pathway holds significant promise for the development of sustainable biofuels and novel biotechnological applications.

References

Heptadecanal in Insect Chemical Ecology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Heptadecanal (C17H34O) is a long-chain saturated aldehyde that has been identified as a semiochemical in the chemical communication systems of certain insects. However, compared to other long-chain aldehydes like hexadecanal (B134135) and octadecanal (B32862), this compound remains a relatively understudied compound in insect chemical ecology. This technical guide provides a comprehensive overview of the known and potential functions of this compound, drawing parallels from more extensively researched analogous compounds. It summarizes the available data on its occurrence, potential behavioral effects, and the experimental methodologies used to elucidate the function of similar semiochemicals. This guide aims to serve as a foundational resource for researchers interested in exploring the role of this compound and other long-chain aldehydes in insect communication, with potential applications in pest management and the development of novel semiochemical-based products.

Introduction to this compound in Insect Chemical Communication

Chemical communication is a cornerstone of insect survival, mediating critical behaviors such as mating, aggregation, foraging, and defense[1]. Long-chain fatty aldehydes are a significant class of semiochemicals, acting as highly specific and potent signaling molecules[2][3]. While aldehydes with even-numbered carbon chains, such as hexadecanal (C16) and octadecanal (C18), have been extensively studied as components of sex pheromones in numerous moth species, the role of odd-chained aldehydes like this compound (C17) is less well-documented[2][4].

This compound has been identified as a semiochemical for the termite species Coptotermes testaceus and the lizard Gallotia simonyi. Its precise function in these species, whether as a pheromone, allomone, or kairomone, requires further detailed investigation. The study of this compound presents an opportunity to expand our understanding of the structural nuances that govern the specificity and function of chemical signals in insects.

Potential Functions of this compound in Insect Chemical Ecology

Based on the known functions of analogous long-chain aldehydes, this compound could potentially play several roles in insect chemical ecology:

  • Pheromone Component: It may act as a primary or minor component of a pheromone blend, influencing behaviors such as mate attraction, aggregation, or trail-following. In many moth species, the precise ratio of different aldehydes and other compounds is crucial for eliciting a specific behavioral response[3].

  • Behavioral Antagonist: In some contexts, an aldehyde that is an attractant for one species can act as a behavioral antagonist for a closely related species, thus playing a role in reproductive isolation[3].

  • Kairomone: this compound released by a host insect could be used by predators or parasitoids to locate their prey or host.

  • Allomone: It could serve as a defensive compound, repelling predators or inhibiting the growth of microorganisms.

  • Cuticular Hydrocarbon Component: While primarily known for preventing desiccation, cuticular hydrocarbons can also have communicative functions. Aldehydes can be present as minor components of the complex cuticular lipid layer[4].

Quantitative Data on Long-Chain Aldehydes in Insects

Direct quantitative data for this compound in insect systems is scarce in the currently available literature. However, data from studies on closely related aldehydes can provide a framework for what to expect. The following tables summarize representative quantitative data for hexadecanal and octadecanal, which can serve as a reference for future studies on this compound.

CompoundInsect SpeciesGland/SourceQuantity (ng/female)FunctionReference
(Z)-11-HexadecenalHelicoverpa zeaPheromone gland10-40Sex Pheromone-
(Z)-11-HexadecenalHeliothis virescensPheromone gland5-20Sex Pheromone[5]
HexadecanalConogethes punctiferalisPheromone glandMinor componentSex Pheromone-

Table 1: Examples of Quantitative Data for Hexadecanal in Moths.

CompoundInsect SpeciesGland/SourceConcentrationBehavioral ResponseReference
OctadecanalAmerrhinus yncaMale headspaceMale-specificAggregation Pheromone[4]
OctadecanalOryzophagus oryzaeCuticular extractPresent in both sexesNot specified[4]

Table 2: Examples of Quantitative Data for Octadecanal in Beetles.

Experimental Protocols

The following are detailed methodologies for key experiments used in the study of insect semiochemicals, which are directly applicable to investigating the function of this compound.

Pheromone Extraction and Identification

Objective: To extract, identify, and quantify volatile compounds from insects, such as those from pheromone glands or cuticular surfaces.

Methodology:

  • Sample Collection: For pheromone gland extractions, glands are carefully excised from insects during their peak calling (pheromone-releasing) period. For cuticular lipids, the whole insect or a specific body part is immersed in a solvent.

  • Solvent Extraction: The collected glands or insects are submerged in a small, known volume of a high-purity non-polar solvent (e.g., hexane, dichloromethane) for a defined period (e.g., 30 minutes to several hours).

  • Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to avoid the loss of volatile components.

  • Analysis: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the individual components. Identification is confirmed by comparing the mass spectra and retention times with those of authentic standards.

G cluster_extraction Extraction cluster_analysis Analysis Insect Insect Sample (Pheromone Gland or Whole Body) Solvent Solvent Extraction (e.g., Hexane) Insect->Solvent Extract Crude Extract Solvent->Extract Concentration Concentration (Nitrogen Stream) Extract->Concentration GCMS GC-MS Analysis Concentration->GCMS Identification Compound Identification & Quantification GCMS->Identification G cluster_setup EAG Setup cluster_stimulus Stimulus & Recording Antenna Excised Antenna Electrodes Glass Electrodes (Saline-filled) Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier Recording EAG Signal Recording Amplifier->Recording Airflow Purified Airflow Airflow->Antenna Stimulus This compound Puff Stimulus->Airflow G cluster_olfactometer Y-Tube Olfactometer Setup cluster_observation Behavioral Observation Air_Source Air Source Arm_A Arm A (Treatment: This compound) Air_Source->Arm_A Arm_B Arm B (Control: Solvent) Air_Source->Arm_B Y_Junction Y-Junction Arm_A->Y_Junction Arm_B->Y_Junction Release_Point Insect Release Point Y_Junction->Release_Point Insect Test Insect Release_Point->Insect Choice Choice Recorded (Attraction/Repulsion) Insect->Choice G cluster_biosynthesis Putative Biosynthesis Pathway cluster_signaling Olfactory Signaling Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C18 or C19) Desaturation Desaturation (Desaturase) Fatty_Acyl_CoA->Desaturation Chain_Shortening Chain Shortening Desaturation->Chain_Shortening Reduction Reduction (Reductase) Chain_Shortening->Reduction Oxidation Oxidation (Oxidase) Reduction->Oxidation This compound This compound Oxidation->this compound Heptadecanal_air This compound (in air) OBP Odorant-Binding Protein (OBP) Heptadecanal_air->OBP OR Olfactory Receptor (OR) OBP->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Action_Potential Action Potential ORN->Action_Potential Brain Antennal Lobe (Brain) Action_Potential->Brain

References

Methodological & Application

Synthesis of Heptadecanal: A Detailed Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the laboratory synthesis of heptadecanal, a long-chain fatty aldehyde with emerging significance in various biological studies. This guide outlines three effective oxidation methods for the synthesis of this compound from 1-heptadecanol (B72759), offering a comparative analysis of their reaction parameters. Furthermore, it delves into the biological relevance of fatty aldehydes, illustrating their metabolic context and signaling roles.

This compound, a 17-carbon saturated aldehyde, is a valuable biochemical tool for investigating lipid metabolism and cellular signaling pathways.[1][2] Its role as a potential biomarker and its applications in the flavor and fragrance industries underscore the need for reliable and efficient synthesis protocols.[2] The methods described herein—Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation—represent standard and effective approaches to achieve this transformation in a laboratory setting.

Comparative Analysis of this compound Synthesis Protocols

The choice of synthetic route for the oxidation of 1-heptadecanol to this compound depends on several factors, including desired scale, sensitivity of other functional groups in the substrate, and tolerance for specific reaction conditions and byproducts. The following table summarizes the key quantitative data for the three detailed protocols.

ParameterSwern OxidationDess-Martin Periodinane (DMP) OxidationPyridinium Chlorochromate (PCC) Oxidation
Starting Material 1-Heptadecanol1-Heptadecanol1-Heptadecanol
Primary Reagents Oxalyl chloride, DMSO, Triethylamine (B128534)Dess-Martin PeriodinanePyridinium Chlorochromate
Solvent Dichloromethane (B109758) (CH₂Cl₂)Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)
Reaction Temperature -78 °C to room temperatureRoom temperatureRoom temperature
Typical Reaction Time 1 - 2 hours2 - 4 hours2 - 3 hours
Reported Yield High (typically >90%)High (typically >90%)Good to high (typically 80-95%)
Workup Aqueous workup, extractionQuenching with Na₂S₂O₃, extractionFiltration through silica (B1680970)/celite, extraction

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 1-heptadecanol using three distinct oxidation methods.

Protocol 1: Swern Oxidation of 1-Heptadecanol

This method utilizes activated dimethyl sulfoxide (B87167) (DMSO) for a mild and efficient oxidation.[3][4][5][6][7]

Materials:

  • 1-Heptadecanol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon/nitrogen inlet.

  • Dissolve oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ (approx. 0.2 M solution) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.5 equivalents) in anhydrous CH₂Cl₂ to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

  • Dissolve 1-heptadecanol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask, ensuring the temperature remains below -60 °C. A thick white precipitate will form.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 1-Heptadecanol

This protocol employs a hypervalent iodine reagent, offering a mild and selective oxidation at room temperature.[8][9][10][11][12]

Materials:

  • 1-Heptadecanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 1-heptadecanol (1.0 equivalent) in anhydrous CH₂Cl₂ (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Shake the funnel vigorously until the layers become clear. Separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by flash column chromatography if needed.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation of 1-Heptadecanol

PCC is a versatile oxidizing agent for the conversion of primary alcohols to aldehydes.[13][14][15][16][17]

Materials:

  • 1-Heptadecanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel or Celite

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous CH₂Cl₂.

  • To this suspension, add a solution of 1-heptadecanol (1.0 equivalent) in anhydrous CH₂Cl₂ in one portion.

  • Stir the mixture at room temperature for 2-3 hours. The reaction mixture will turn into a dark, tarry substance. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a short pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by flash column chromatography on silica gel.

Synthesis and Metabolic Context of this compound

The synthesis of this compound from 1-heptadecanol is a straightforward oxidation. The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

G cluster_synthesis This compound Synthesis Workflow 1_Heptadecanol 1-Heptadecanol Oxidation Oxidation (Swern / DMP / PCC) 1_Heptadecanol->Oxidation Reagents Heptadecanal_Product This compound Oxidation->Heptadecanal_Product Purification Purification (Chromatography) Heptadecanal_Product->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Laboratory synthesis workflow for this compound.

In biological systems, fatty aldehydes like this compound are important intermediates in lipid metabolism. They are typically formed from the corresponding fatty alcohols and can be further oxidized to fatty acids.[18][19] This metabolic pathway is crucial for maintaining cellular homeostasis.

G cluster_metabolism Metabolic Pathway of Fatty Aldehydes Fatty_Alcohol Fatty Alcohol (e.g., 1-Heptadecanol) Fatty_Aldehyde Fatty Aldehyde (e.g., this compound) Fatty_Alcohol->Fatty_Aldehyde Oxidation (e.g., by FAO) Fatty_Acid Fatty Acid (e.g., Heptadecanoic Acid) Fatty_Aldehyde->Fatty_Acid Oxidation (e.g., by FALDH) Signaling Cellular Signaling (e.g., modulation of protein function) Fatty_Aldehyde->Signaling

Caption: Biological metabolism and signaling role of fatty aldehydes.

Recent research has highlighted that long-chain fatty aldehydes are not just metabolic intermediates but also act as signaling molecules that can modulate various cellular functions.[18][20] They can form adducts with proteins and DNA, and their levels are often associated with oxidative stress.[18][21] Some long-chain aldehydes have also been identified as components of insect pheromones, indicating a role in chemical communication.[22] The availability of pure, synthetically derived this compound is crucial for elucidating its specific roles in these complex biological processes.

References

Application Notes and Protocols for the Detection and Quantification of Heptadecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C₁₇H₃₄O) is a long-chain saturated fatty aldehyde that has been identified in various natural sources, including citrus fruits and certain marine organisms.[1] As a member of the fatty aldehyde class, it is involved in lipid metabolism and may serve as a biomarker for certain physiological or pathological processes.[2] Long-chain aldehydes are known to be products of lipid peroxidation and can be highly reactive, forming adducts with proteins and DNA, which can lead to cellular stress.[3] The accurate detection and quantification of this compound in biological matrices are crucial for understanding its biological roles and its potential as a clinical biomarker.

This document provides detailed application notes and experimental protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity and selectivity for the analysis of this compound in complex biological samples.

Analytical Methods Overview

The analysis of long-chain aldehydes like this compound presents challenges due to their relatively low volatility and potential for thermal instability.[4] Therefore, derivatization is often a necessary step to improve their chromatographic properties and detection sensitivity.[4] Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, with the choice of method often depending on the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is typically required to increase the volatility of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity, particularly for analytes in complex matrices. Derivatization can be employed to enhance ionization efficiency.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of long-chain aldehydes using GC-MS and LC-MS/MS. It is important to note that specific performance characteristics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) are method and matrix-dependent and should be determined during method validation.[5][6][7]

ParameterGC-MS (with Derivatization)LC-MS/MS (with Derivatization)Reference
Analyte Long-Chain Aldehydes (e.g., this compound)Long-Chain Aldehydes (e.g., this compound)
Derivatization Agent PFBHA (O-pentafluorobenzyl hydroxylamine)Dimedone or similar reagents[4]
Typical Linearity Range 1 - 1000 ng/mL0.5 - 500 ng/mL[8]
Correlation Coefficient (r²) > 0.995> 0.99[8]
Limit of Detection (LOD) ~0.5 ng/mL~0.1 ng/mL[8]
Limit of Quantification (LOQ) ~1 ng/mL~0.5 ng/mL[8]
Precision (%RSD) < 15%< 15%[8]
Accuracy (% Recovery) 85 - 115%90 - 110%[8]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of this compound from Biological Samples (e.g., Plasma)

This protocol describes a general liquid-liquid extraction (LLE) procedure for isolating lipids, including this compound, from plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound or another long-chain aldehyde not present in the sample)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Spike the sample with a known amount of the internal standard.

  • Add 2 mL of a cold chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic (chloroform) layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • The dried lipid extract is now ready for derivatization and analysis.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Spike with Internal Standard plasma->is extraction_solvent 3. Add Chloroform:Methanol (2:1) is->extraction_solvent vortex1 4. Vortex (2 min) extraction_solvent->vortex1 phase_separation 5. Add 0.9% NaCl vortex1->phase_separation vortex2 6. Vortex (30 sec) phase_separation->vortex2 centrifuge 7. Centrifuge (2000 x g, 10 min) vortex2->centrifuge collect_organic 8. Collect Lower Organic Layer centrifuge->collect_organic dry_down 9. Evaporate to Dryness collect_organic->dry_down derivatization 10. Proceed to Derivatization dry_down->derivatization G cluster_gcms GC-MS Analysis Workflow sample_injection 1. Inject Derivatized Sample separation 2. GC Separation (DB-5ms column) sample_injection->separation ionization 3. Electron Ionization (70 eV) separation->ionization mass_analysis 4. Mass Analysis (Quadrupole) ionization->mass_analysis detection 5. Detection (SIM Mode) mass_analysis->detection data_analysis 6. Data Analysis & Quantification detection->data_analysis G cluster_pathway General Cellular Response to Long-Chain Aldehydes ros Oxidative Stress (e.g., ROS) lipids Membrane Lipids ros->lipids Lipid Peroxidation This compound This compound (Long-Chain Aldehyde) lipids->this compound damage Cellular Damage (Protein & DNA Adducts) This compound->damage aldh Aldehyde Dehydrogenase (ALDH) This compound->aldh Metabolism acid Heptadecanoic Acid (Carboxylic Acid) aldh->acid detox Detoxification acid->detox

References

Application Notes and Protocols for the GC-MS Analysis of Heptadecanal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanal (C₁₇H₃₄O) is a long-chain fatty aldehyde with significant roles in various biological and industrial processes, including flavor and fragrance formulation, biochemical research on lipid metabolism, and as a precursor in pharmaceutical synthesis.[1] Accurate and reliable quantification of this compound is crucial for these applications. Gas chromatography-mass spectrometry (GC-MS) offers a robust analytical platform for the identification and quantification of this compound. This document provides detailed application notes and protocols for the GC-MS analysis of this compound, including sample preparation, derivatization, and instrument parameters.

Introduction

This compound is a saturated fatty aldehyde that is found in various natural sources, including citrus fruits and certain organisms like Mikania cordifolia and Aplysina lacunosa.[2] Due to its long hydrocarbon chain, this compound exhibits properties that make its direct analysis by GC-MS challenging, primarily related to its relatively low volatility and potential for interactions with active sites in the GC system.[3] To overcome these challenges, derivatization is often employed to increase analyte volatility and improve chromatographic peak shape. This application note details a comprehensive workflow for the analysis of this compound, from sample extraction to GC-MS detection.

Quantitative Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₃₄O[2]
Molecular Weight254.5 g/mol [2]
Monoisotopic Mass254.260965704 Da[2]
Melting Point36 °C[2]
Boiling Point317 - 319 °C[1]
CAS Number629-90-3[1]
Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of its long alkyl chain. While a molecular ion peak (M⁺) may be observed, it is often of low intensity. The most common fragmentation pattern for long-chain aldehydes involves the loss of water (M-18) and characteristic ions at m/z 82, with subsequent even-numbered ions (68 + 14n).[4] A summary of the expected mass spectral data for underivatized this compound is provided in Table 2.

Table 2: Predicted Mass Spectral Data for Underivatized this compound

m/zRelative IntensityProposed Fragment
43High[C₃H₇]⁺
57High[C₄H₉]⁺
82High[C₆H₁₀]⁺ (McLafferty rearrangement)
236Low[M-H₂O]⁺
254Very Low[M]⁺

Note: The fragmentation pattern is based on typical behavior of long-chain aldehydes and data from spectral databases.[4][5]

Chromatographic Data

The retention of this compound on a non-polar GC column is influenced by its volatility. Derivatization to a less polar and more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, significantly reduces the retention time and improves peak symmetry.

Table 3: Expected Retention Parameters for this compound Analysis

Analyte FormDerivatizationExpected Kovats Retention Index (Standard Non-polar)Expected Retention Time
This compoundNone (Underivatized)~1895[2]Longer
This compound-TMSSilylationLower than underivatizedShorter

Note: Absolute retention times are instrument and method dependent. The values presented are for comparative purposes to illustrate the effect of derivatization.

Experimental Protocols

Sample Preparation: Lipid Extraction

For the analysis of this compound from biological matrices, a robust lipid extraction method is required. The Folch method is a widely used technique for the comprehensive extraction of lipids.[6][7]

Protocol: Folch Lipid Extraction

  • Homogenization: Homogenize the sample (e.g., 1 g of tissue) in 20 mL of a 2:1 (v/v) chloroform (B151607):methanol mixture.[6]

  • Agitation: Agitate the homogenate for 15-20 minutes at room temperature.[6]

  • Filtration/Centrifugation: Filter the homogenate or centrifuge to separate the liquid phase from the solid residue.[6]

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the liquid phase, vortex, and centrifuge to induce phase separation.[2]

  • Collection: Carefully collect the lower chloroform phase containing the lipids.[6]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., hexane) for derivatization.

Derivatization: Silylation

To enhance the volatility and thermal stability of this compound, a silylation reaction is performed to convert the aldehyde to its trimethylsilyl (TMS) derivative.[8][9]

Protocol: Silylation with MSTFA

  • Reagent Preparation: Use N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.[9]

  • Reaction: To the dried sample extract, add 100 µL of MSTFA.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.[3]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized this compound. Optimization may be necessary for specific instrumentation.

Table 4: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature280 °C
Injection Volume1 µL (splitless mode)
Oven ProgramInitial temp 60°C for 1 min, ramp at 10°C/min to 300°C, hold for 10 min[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-500

Visualizations

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample homogenization Homogenization in Chloroform:Methanol (2:1) sample->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Hexane drying->reconstitution silylation Silylation with MSTFA (60°C, 30 min) reconstitution->silylation gc_ms GC-MS Injection silylation->gc_ms data_analysis Data Acquisition and Processing gc_ms->data_analysis

Caption: Workflow for this compound GC-MS Analysis.

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway in the classical sense, its metabolism is linked to fatty acid and lipid metabolic pathways. The following diagram illustrates a simplified logical relationship of its position within lipid metabolism.

lipid_metabolism fatty_acid Fatty Acids fatty_aldehyde This compound (Fatty Aldehyde) fatty_acid->fatty_aldehyde Reduction fatty_alcohol Fatty Alcohols fatty_aldehyde->fatty_alcohol Reduction lipid_synthesis Complex Lipid Synthesis fatty_aldehyde->lipid_synthesis Metabolic Incorporation

Caption: Simplified Lipid Metabolism Context.

References

Application Notes and Protocols for the Analysis of Heptadecanal by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C₁₇H₃₄O) is a long-chain saturated fatty aldehyde that plays a role as a plant and coral metabolite and is involved in lipid metabolism.[1] Its analysis is crucial in various fields, including biochemistry, food science, and pharmaceutical research, where it can serve as a biomarker or an intermediate in chemical syntheses.[2] Due to its non-polar nature and poor ionization efficiency, direct analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is challenging.[3] Chemical derivatization is a common and effective strategy to enhance its detection and quantification.[1]

This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in various matrices using LC-MS. The primary approach detailed here involves derivatization with dansyl hydrazine (B178648), which introduces a readily ionizable group, significantly improving detection by ESI-MS.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization with Dansyl Hydrazine

This protocol outlines the steps for the extraction of this compound from a biological matrix and its subsequent derivatization.

Materials:

  • This compound standard

  • Dansyl hydrazine solution (1 mg/mL in acetonitrile)

  • Formic acid

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ethyl acetate

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Sample evaporator

Procedure:

  • Sample Homogenization: For solid samples, homogenize in a suitable buffer. For liquid samples, proceed to the next step.

  • Liquid-Liquid Extraction:

    • To 100 µL of the sample (or homogenized sample), add 400 µL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Derivatization Reaction:

    • Add 50 µL of 1 mg/mL dansyl hydrazine solution in acetonitrile to the extracted organic layer.

    • Add 10 µL of formic acid to catalyze the reaction.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a heating block or water bath.

  • Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[3]

    • Reconstitute the dried residue in 100 µL of 80% methanol in water with 0.1% formic acid for LC-MS analysis.[4]

Protocol 2: LC-MS/MS Analysis of Dansyl-Heptadecanal

This protocol provides the parameters for the chromatographic separation and mass spectrometric detection of the derivatized this compound.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 70% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[4]
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table summarizes the proposed MRM transitions for the quantification of dansyl-derivatized this compound. The precursor ion corresponds to the protonated molecule [M+H]⁺ of dansyl-heptadecanal hydrazone. The primary product ion at m/z 171 is a characteristic fragment of the dansyl group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Dansyl-Heptadecanal502.35171.10.053025
Dansyl-Heptadecanal502.35251.10.053020

Data Presentation

The following table presents hypothetical quantitative data for the analysis of this compound using the described method. This data is for illustrative purposes and should be validated experimentally.

ParameterValue
Retention Time (min) ~ 8.5
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 2 ng/mL
Linearity (r²) > 0.99
Linear Range 2 - 1000 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Recovery (%) 90 - 110%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample homogenization Homogenization sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction derivatization Dansyl Hydrazine Reaction extraction->derivatization evaporation Evaporation derivatization->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

Signaling Pathway

Long-chain fatty aldehydes, such as this compound, are metabolized by fatty aldehyde dehydrogenase (FALDH). A deficiency in this enzyme, as seen in Sjögren-Larsson Syndrome, leads to the accumulation of fatty aldehydes. These aldehydes can induce cellular stress and apoptosis through pathways like the p38-MAPK signaling cascade.[5]

signaling_pathway This compound This compound Accumulation stress Cellular Stress This compound->stress induces faldh Fatty Aldehyde Dehydrogenase (FALDH) Deficiency faldh->this compound leads to p38 p38-MAPK Activation stress->p38 apoptosis Apoptosis p38->apoptosis

Caption: this compound-induced apoptosis pathway.

References

Application Notes and Protocols for Heptadecanal Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C17H34O) is a long-chain saturated fatty aldehyde found in various biological systems, including plants, animals, and microorganisms.[1][2] As a lipid metabolite, it plays roles in cellular signaling, lipid metabolism, and serves as a potential biomarker for certain physiological and pathological states.[2][3] Accurate quantification of this compound in biological samples such as tissues, plasma, and cells is crucial for understanding its biological functions and its potential as a therapeutic target or diagnostic marker.

These application notes provide a comprehensive overview of established techniques for the extraction of this compound from complex biological matrices. The protocols detailed below are designed to ensure efficient and reproducible isolation of this compound for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Challenges in this compound Analysis

Direct analysis of this compound can be challenging due to several factors:

  • Low Volatility: Its long carbon chain makes it less volatile, which can result in poor chromatographic peak shape in GC analysis.[4]

  • Thermal Instability: Like many aldehydes, it can be susceptible to degradation at high temperatures used in GC inlets.[5]

  • Low Concentration: this compound is often present at low concentrations in biological samples, requiring sensitive detection methods.

  • Reactivity: The aldehyde functional group is chemically reactive, which can lead to sample loss or unwanted reactions during sample preparation.

To overcome these challenges, extraction protocols are often coupled with a derivatization step. Derivatization chemically modifies the aldehyde into a more stable, volatile, and easily detectable compound, significantly improving analytical sensitivity and accuracy.[6][7]

Extraction Strategies Overview

The choice of extraction method depends on the biological matrix, the required sample throughput, and the analytical instrumentation available. The most common approaches are:

  • Liquid-Liquid Extraction (LLE): A classic and robust method for lipid extraction. It involves partitioning the lipids (including this compound) from an aqueous sample homogenate into an immiscible organic solvent. Common LLE methods include the Folch and Bligh-Dyer techniques.[8][9][10]

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the analyte of interest from a liquid sample. It offers advantages in terms of selectivity, reduced solvent consumption, and potential for automation.[11][12][13]

Quantitative Data Summary

The following table summarizes expected performance characteristics for different extraction and analysis methodologies for long-chain aldehydes. Absolute values can vary based on the specific biological matrix, instrumentation, and laboratory conditions.

Method Biological Matrix Derivatization Reagent Instrumentation Typical Recovery Limit of Detection (LOD) Reference
Liquid-Liquid Extraction (Folch)Animal TissuePFBHAGC-MS> 90%Low ng/g to µg/g tissue[8][14]
Liquid-Liquid ExtractionHuman Plasma- (Direct Injection)LC-MS/MS~100% (relative to LLE)Not Specified[15]
Solid-Phase ExtractionHuman Plasma-LC-QTOF> 90%Not Specified[11]
Solid-Phase Microextraction (SPME)Aqueous SamplesPFBHA (on-fiber)GC-MS100 ± 15%0.12-0.34 µg/L[16]

Note: PFBHA = O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. Data is compiled from studies on similar long-chain aldehydes and general lipidomics.

Visualized Workflows and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates a general workflow for the extraction and analysis of this compound from biological tissue, incorporating homogenization, extraction, derivatization, and analysis steps.

G General Workflow for this compound Analysis from Tissue cluster_prep Sample Preparation cluster_extract Extraction & Isolation cluster_derivatize Derivatization cluster_analysis Analysis A 1. Weigh Frozen Tissue B 2. Homogenize in Solvent (e.g., Chloroform (B151607):Methanol) A->B C 3. Induce Phase Separation (e.g., add Saline) B->C D 4. Centrifuge C->D E 5. Collect Organic (Lower) Phase D->E F 6. Evaporate Solvent (under Nitrogen stream) E->F G 7. Reconstitute Dried Extract F->G H 8. Add Derivatizing Agent (e.g., PFBHA) & Incubate G->H I 9. Extract Derivative H->I J 10. GC-MS or LC-MS/MS Analysis I->J K 11. Data Processing & Quantification J->K

Caption: Workflow for tissue extraction and analysis of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Animal Tissue

This protocol is adapted from the robust Folch method, suitable for extracting total lipids, including this compound, from tissue samples.[8][14]

Materials:

  • Glass homogenizer or bead-based homogenizer

  • Glass centrifuge tubes (e.g., 15 mL) with PTFE-lined caps

  • Centrifuge (capable of >2000 x g at 4°C)

  • Nitrogen gas evaporator or rotary evaporator

  • Vortex mixer

  • Ice bucket

Reagents:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% Sodium Chloride (NaCl) solution, pre-chilled

  • Internal Standard (IS): e.g., a deuterated aldehyde or an odd-chain aldehyde of different length.

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and place it into a pre-chilled homogenizer tube.

  • Homogenization: Add 20 volumes of ice-cold chloroform:methanol (2:1, v/v) solution to the tissue (e.g., for 100 mg of tissue, add 2 mL). Homogenize on ice until a uniform suspension is achieved.

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenate to correct for extraction efficiency and instrument variability.

  • Phase Separation: Transfer the homogenate to a glass centrifuge tube. Add 0.25 volumes of cold 0.9% NaCl solution (e.g., 0.5 mL for a 2 mL homogenate).[14]

  • Mixing and Centrifugation: Cap the tube and vortex vigorously for 1-2 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.

  • Lipid Collection: Two phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids. Carefully aspirate and discard the upper phase.

  • Solvent Evaporation: Transfer the lower chloroform phase to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[14]

  • Storage: The resulting lipid film can be stored at -80°C or immediately reconstituted for derivatization and analysis.

Protocol 2: Derivatization for GC-MS Analysis

To enhance volatility and detection sensitivity, aldehydes are commonly derivatized to their O-pentafluorobenzyl (PFB) oximes using PFBHA.[5][14][17]

Materials:

  • Dried lipid extract from Protocol 1

  • Heating block or water bath (60-70°C)

  • GC vials with inserts

Reagents:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in pyridine (B92270) or buffer)

  • Pyridine (anhydrous)

  • Hexane (B92381) (HPLC grade)

  • Ultrapure water

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 50 µL of anhydrous pyridine.

  • Derivatization Reaction: Add 50 µL of the PFBHA solution to the reconstituted extract. Vortex gently.

  • Incubation: Incubate the mixture at 60-70°C for 1 hour to allow the reaction to complete.[14]

  • Derivative Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of ultrapure water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes. The PFB-oxime derivative of this compound will be in the upper hexane layer.

  • Sample Preparation for GC-MS: Carefully transfer the upper hexane layer to a new tube. Evaporate the hexane under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the dried derivative in a suitable volume of hexane (e.g., 100 µL) and transfer to a GC vial with an insert for analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Plasma

This protocol provides a cleaner extract than LLE and is amenable to automation, making it suitable for higher throughput applications.[11]

Materials:

  • SPE cartridges (e.g., C18 or a specialized lipid extraction plate)

  • SPE vacuum manifold

  • Centrifuge

Reagents:

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • n-Butanol (BuOH)

  • Internal Standard solution

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add an internal standard. Mix thoroughly.

  • Protein Precipitation: Add 900 µL of a cold organic solvent mixture (e.g., 1:1 BuOH:MeOH) to precipitate proteins.[9] Vortex and centrifuge at >4,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically involving sequential washes with an elution solvent (e.g., DCM:MeOH 1:2) and a conditioning solvent.

  • Sample Loading: Transfer the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 9:1 ACN:water) to remove polar interferences while retaining the lipids.[11]

  • Elution: Elute the lipids, including this compound, using a strong organic solvent mixture (e.g., DCM:MeOH 1:2).[11]

  • Evaporation and Reconstitution: Evaporate the eluate under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the analytical instrument (e.g., 100 µL of 1:1 BuOH:MeOH for LC-MS).[11]

This compound in Biological Pathways

While the specific signaling roles of this compound are an active area of research, fatty aldehydes are known to be involved in lipid metabolism and cellular stress signaling. The diagram below conceptualizes a potential relationship where cellular stressors lead to lipid peroxidation, generating aldehydes like this compound, which may then influence stress-response pathways.

G Conceptual Pathway: Stress-Induced Aldehyde Signaling A Cellular Stressors (e.g., Oxidative Stress, UV) C Lipid Peroxidation A->C induces B Polyunsaturated Fatty Acids (in cell membrane) B->C substrate D This compound & Other Fatty Aldehydes C->D generates E Cellular Targets (Proteins, DNA) D->E adducts F Detoxification (e.g., Aldehyde Dehydrogenases) D->F metabolized by G Cellular Responses (e.g., Inflammation, Apoptosis, Senescence) E->G leads to F->G modulates

Caption: this compound generation via lipid peroxidation and cell signaling.

References

Application Notes & Protocols: Heptadecanal as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing heptadecanal as an internal standard in chromatographic analyses. This document offers detailed protocols and data presentation guidelines for the accurate quantification of aliphatic aldehydes and other similar analytes in various matrices.

Introduction

In quantitative chromatography, the use of an internal standard (IS) is crucial for achieving accurate and precise results by correcting for variations in sample preparation, injection volume, and instrument response.[1] this compound (C17H34O), a 17-carbon saturated fatty aldehyde, serves as an effective internal standard for the analysis of long-chain aliphatic aldehydes and other structurally related molecules.[2][3] Its structural similarity to many endogenous fatty aldehydes ensures comparable behavior during extraction and chromatographic separation.[4] Furthermore, this compound is not naturally abundant in most biological samples, which minimizes the risk of interference with endogenous compounds.[1]

This document outlines the rationale for selecting this compound as an internal standard and provides detailed protocols for its application in both Gas Chromatography (GC) and Liquid Chromatography (LC) methodologies.

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in method development. This compound is a suitable choice for the analysis of other long-chain aldehydes for the following reasons:

  • Structural Similarity: Its long alkyl chain and aldehyde functional group provide chromatographic behavior similar to other fatty aldehydes, ensuring it co-extracts and behaves similarly during sample preparation and analysis.[4]

  • Chemical Properties: As a long-chain aldehyde, it shares similar solubility and volatility characteristics with analytes of interest, making it compatible with common extraction and derivatization procedures.[2][4]

  • Absence in Most Biological Matrices: this compound is not a common endogenous compound, which prevents interference from the sample matrix.[1]

  • Chromatographic Resolution: It can be effectively separated from other common long-chain aldehydes and fatty acids in a typical chromatographic run.

  • Detector Response: this compound provides a good response with common detectors used in GC (e.g., Flame Ionization Detector - FID, Mass Spectrometry - MS) and LC (e.g., UV-Vis after derivatization, MS).[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its proper application.

PropertyValue
Molecular Formula C17H34O[3]
Molecular Weight 254.45 g/mol [3]
Melting Point 36 °C[3]
Boiling Point 309-310 °C (estimated)
Solubility Soluble in organic solvents like alcohol, hexane (B92381), and chloroform. Insoluble in water.
Appearance White to off-white solid.

Experimental Protocols

The following are generalized protocols and should be optimized for specific applications and instrumentation.

This protocol outlines the use of this compound as an internal standard for the quantitative analysis of a target fatty aldehyde (e.g., hexadecanal) in a biological matrix like plasma. Derivatization is often necessary for aldehydes to improve their volatility and thermal stability for GC analysis.[4]

4.1.1. Materials and Reagents

  • This compound (Internal Standard, ≥97% purity)

  • Target aldehyde standard (e.g., Hexadecanal, ≥95% purity)[4]

  • Derivatization agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[4]

  • Solvents: Hexane, Methanol (B129727), Pyridine (GC grade)[4]

  • Anhydrous sodium sulfate

4.1.2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane.

  • Target Aldehyde Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target aldehyde into a blank matrix.

  • PFBHA Solution (10 mg/mL): Dissolve 10 mg of PFBHA in 1 mL of pyridine.[4]

4.1.3. Sample Preparation and Derivatization

  • Sample Collection: To 100 µL of plasma, add 10 µL of the this compound working solution (10 µg/mL).[4]

  • Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.[4]

  • Derivatization: Add 50 µL of the PFBHA solution to the dried extract. Cap the vial and heat at 60°C for 30 minutes.[4]

  • Extraction of Derivatives: After cooling, add 200 µL of hexane and 200 µL of ultrapure water. Vortex and centrifuge. Collect the hexane layer containing the derivatized aldehydes.

4.1.4. GC-MS Instrumental Conditions (Illustrative)

  • GC System: Agilent 8890 GC or equivalent[4]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]

  • Injector Temperature: 250°C[1]

  • Injection Volume: 1 µL (splitless)[1]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent[4]

  • Ion Source Temperature: 230°C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard.[1]

This protocol is adapted from a method for analyzing aliphatic aldehydes using a derivatization agent that imparts fluorescence, allowing for sensitive detection.[2]

4.2.1. Materials and Reagents

  • This compound (Internal Standard, ≥97% purity)

  • Target aldehyde standard

  • Derivatization agent: Cyclohexane-1,3-dione[2]

  • Ammonium (B1175870) acetate[2]

  • Acetic acid[2]

  • Solvents: Methanol, Acetonitrile, Water (HPLC grade)

4.2.2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Prepare in methanol.

  • This compound Working Solution (10 µg/mL): Dilute the stock solution with methanol.

  • Target Aldehyde Stock and Calibration Standards: Prepare similarly in methanol.

  • Derivatization Reagent: Prepare a solution containing 1.3 M ammonium acetate, 35.7 mM cyclohexane-1,3-dione, and 13.3% (v/v) acetic acid in water.[2]

4.2.3. Sample Preparation and Derivatization

  • Sample Spiking: Add a known amount of the this compound working solution to the sample.

  • Extraction: Perform a suitable extraction to isolate the aldehydes.

  • Derivatization Reaction: Mix the extract with the derivatization reagent and heat at 80°C for 90 minutes.[2]

  • Sample Dilution: After cooling, dilute the reaction mixture with methanol before injection.[2]

4.2.4. RP-HPLC Instrumental Conditions (Illustrative)

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from 60% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detector: Excitation and emission wavelengths will depend on the fluorescent derivative formed. For derivatives with cyclohexane-1,3-dione, typical wavelengths are in the range of 365 nm for excitation and 440 nm for emission.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and method validation.

Note: This data is representative and should be determined experimentally for each specific assay.

ParameterTarget Aldehyde 1 (e.g., Hexadecanal)Target Aldehyde 2 (e.g., Octadecanal)
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.50.5
Limit of Quantification (LOQ) (ng/mL) 1.01.0
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%
Standard Concentration (ng/mL)Analyte Peak AreaThis compound (IS) Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,5000.0505
2030,800152,0000.2026
5077,500153,5000.5049
100154,000152,8001.0078
500765,000151,0005.0662
10001,525,000150,50010.1329

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike extract Lipid Extraction spike->extract dry Evaporate to Dryness extract->dry derivatize Derivatization dry->derivatize gc_lc GC or LC Injection derivatize->gc_lc separation Chromatographic Separation gc_lc->separation detection Detection (e.g., MS, FID, Fluorescence) separation->detection integrate Peak Integration (Analyte and IS) detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for quantitative analysis using this compound as an internal standard.

internal_standard_principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard w_sample Sample with Analyte w_loss Analyte Loss during Sample Prep w_sample->w_loss w_injection Inconsistent Injection Volume w_loss->w_injection w_response Variable Detector Response w_injection->w_response w_result Inaccurate Result w_response->w_result wi_result Accurate Result wi_sample Sample with Analyte + Known Amount of IS wi_loss Proportional Loss of Analyte and IS wi_sample->wi_loss wi_injection Consistent Analyte/IS Ratio Despite Volume Variation wi_loss->wi_injection wi_response Consistent Analyte/IS Response Ratio wi_injection->wi_response wi_response->wi_result

Caption: Principle of quantification using an internal standard.

References

Applications of Heptadecanal in Lipidomics Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C17H34O) is a saturated long-chain fatty aldehyde that is emerging as a valuable tool in the field of lipidomics. As an odd-chain aldehyde, it is not commonly found in high concentrations in most biological systems, making it an excellent candidate for use as an internal standard in quantitative mass spectrometry-based lipidomics.[1] Furthermore, the broader class of fatty aldehydes is increasingly recognized for its role in cellular signaling and disease, shifting their perception from simple metabolic intermediates to bioactive molecules.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in lipidomics research, with a focus on its application as an internal standard for the quantification of other lipids and its potential relevance in studying cellular signaling pathways.

I. This compound as an Internal Standard in Quantitative Lipidomics

The accurate quantification of lipids is a significant challenge in lipidomics due to the chemical diversity of lipid species and variations introduced during sample preparation and analysis. The use of a suitable internal standard is crucial to control for these variables. This compound, with its odd-numbered carbon chain, serves as an ideal internal standard for the analysis of other fatty aldehydes and can be adapted for broader lipid profiling when appropriate derivatization strategies are employed.

Data Presentation: Quantitative Analysis of Fatty Acids using an Odd-Chain Internal Standard

The following table provides a representative example of quantitative data that can be obtained for fatty acid analysis in a plasma sample using an odd-chain lipid, such as this compound, as an internal standard. The concentrations are calculated by comparing the peak area of the analyte to the peak area of the internal standard.[1]

AnalyteRetention Time (min)Analyte Peak AreaInternal Standard Peak AreaConcentration (µg/mL)
Palmitic Acid (C16:0)16.51,250,0001,500,00083.3
Stearic Acid (C18:0)17.1980,0001,500,00065.3
Oleic Acid (C18:1)17.32,100,0001,500,000140.0
Linoleic Acid (C18:2)17.51,800,0001,500,000120.0

Note: This table is a hypothetical representation based on the use of an odd-chain internal standard and is intended to illustrate the data output of a quantitative lipidomics experiment.[1]

Experimental Protocols

This protocol describes a modified Folch method for the extraction of total lipids from various biological samples.[4]

Materials:

  • Biological sample (e.g., ~50 mg tissue, 100 µL plasma, or 1x10^6 cells)

  • This compound internal standard solution (10 µg/mL in chloroform/methanol 2:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS) for cell samples

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize in a suitable buffer on ice.

    • For plasma/serum samples, thaw on ice.

    • For cell pellets, wash with PBS and resuspend in a known volume of PBS.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to each sample. For example, add 10 µL of a 10 µg/mL solution.

  • Lipid Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The total solvent volume should be at least 20 times the sample volume.

    • Vortex the mixture vigorously for 2 minutes.

    • Incubate at room temperature for 30 minutes with occasional shaking.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection of Lipid Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization and analysis.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction (Folch Method) cluster_analysis Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenize Homogenization/ Aliquoting Sample->Homogenize Spike Spike with This compound IS Homogenize->Spike AddSolvent Add Chloroform: Methanol (2:1) Spike->AddSolvent Vortex1 Vortex AddSolvent->Vortex1 Incubate Incubate Vortex1->Incubate AddNaCl Add 0.9% NaCl Incubate->AddNaCl Vortex2 Vortex AddNaCl->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Dry Dry under Nitrogen Collect->Dry Derivatize Derivatization Dry->Derivatize GCMS GC-MS or LC-MS/MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Lipid extraction and analysis workflow.

Due to their reactivity and polarity, fatty aldehydes often require derivatization prior to GC-MS analysis to improve their volatility and chromatographic behavior. Two common methods are PFBHA oximation and silylation.

A. PFBHA Oximation

This method is highly sensitive for the detection of aldehydes.

Materials:

  • Dried lipid extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine)

  • Hexane (B92381) (GC grade)

  • Ultrapure water

  • GC-MS vials with inserts

Procedure:

  • To the dried lipid extract, add 50 µL of the PFBHA solution.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, add 200 µL of hexane and 200 µL of ultrapure water.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the PFBHA-oxime derivative to a GC-MS vial insert for analysis.

B. Silylation with BSTFA

Silylation is a common technique for derivatizing compounds with active hydrogens.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (GC grade)

  • GC-MS vials

Procedure:

  • To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

G cluster_pfbha PFBHA Oximation cluster_bstfa Silylation start Dried Lipid Extract AddPFBHA Add PFBHA Solution start->AddPFBHA AddBSTFA Add BSTFA + Pyridine start->AddBSTFA Heat1 Heat at 70°C AddPFBHA->Heat1 ExtractHexane Extract with Hexane Heat1->ExtractHexane Analyze1 Analyze by GC-MS ExtractHexane->Analyze1 Heat2 Heat at 70°C AddBSTFA->Heat2 Analyze2 Analyze by GC-MS Heat2->Analyze2

Derivatization workflows for GC-MS.

The following are general GC-MS parameters that can be adapted based on the specific instrument and column used.

Instrument Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL in splitless mode

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

II. This compound in the Context of Fatty Aldehyde Signaling

While direct signaling roles for this compound are still under investigation, the broader class of long-chain fatty aldehydes is known to participate in various cellular signaling cascades, often with pathological implications when their metabolism is dysregulated.[3][5]

Fatty Aldehyde Metabolism and Signaling

Fatty aldehydes are produced from several metabolic pathways, including the degradation of sphingolipids and plasmalogens.[6] They are primarily catabolized by fatty aldehyde dehydrogenase (FALDH).[5] An imbalance in fatty aldehyde metabolism, as seen in Sjögren-Larsson Syndrome (a genetic disorder caused by FALDH deficiency), leads to the accumulation of fatty aldehydes and subsequent cellular dysfunction.[7]

Emerging research indicates that fatty aldehydes can modulate key signaling pathways, including:

  • Apoptosis: Long-chain fatty aldehydes can induce programmed cell death in various cell types.[3]

  • MAPK Signaling: Fatty aldehydes have been shown to activate members of the mitogen-activated protein kinase (MAPK) family, such as p38-MAPK and JNK, which are involved in cellular stress responses.[3]

G cluster_sources Sources of Fatty Aldehydes cluster_metabolism Metabolism cluster_signaling Signaling Pathways Sphingolipids Sphingolipid Degradation FattyAldehyde Fatty Aldehydes (e.g., this compound) Sphingolipids->FattyAldehyde Plasmalogens Plasmalogen Degradation Plasmalogens->FattyAldehyde FALDH FALDH FattyAldehyde->FALDH Apoptosis Apoptosis FattyAldehyde->Apoptosis MAPK MAPK Signaling (p38, JNK) FattyAldehyde->MAPK FattyAcid Fatty Acid FALDH->FattyAcid

Fatty aldehyde metabolism and signaling.

Conclusion

This compound is a versatile tool for lipidomics research. Its primary application lies in its use as an internal standard for the accurate quantification of lipids, owing to its odd-chain structure. The detailed protocols provided herein offer a robust framework for its implementation in GC-MS-based lipidomics workflows. Furthermore, while the direct signaling roles of this compound are an area of active research, studying its metabolism and effects can provide valuable insights into the broader functions of fatty aldehydes in health and disease. As our understanding of the lipidome continues to expand, the application of well-characterized standards like this compound will be indispensable for generating high-quality, quantitative data, ultimately advancing our knowledge of lipid biology and its implications for drug development.

References

Heptadecanal: A Potential Biomarker for Disease Diagnosis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C17H34O) is a long-chain saturated fatty aldehyde that has emerged as a potential biomarker in the field of disease diagnostics.[1] Its presence and concentration in biological samples may be indicative of various pathological processes, particularly those involving oxidative stress and lipid peroxidation.[2][3][4][5] This document provides detailed application notes on the current understanding of this compound as a biomarker and protocols for its detection and quantification in biological matrices. While research is in its early stages, preliminary studies suggest a potential role for this compound and similar aldehydes in diseases such as cancer.[6] However, it is crucial to note that comprehensive cross-validation studies to firmly establish its clinical utility are still lacking.[6]

Pathophysiological Relevance: The Link to Oxidative Stress

This compound is believed to originate from the peroxidation of polyunsaturated fatty acids within cellular membranes, a process exacerbated by oxidative stress.[2][3][4][5] Reactive oxygen species (ROS) can initiate a cascade of reactions that lead to the degradation of lipids, releasing a variety of aldehydes, including this compound.[3][5] This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][4] Therefore, the detection of this compound could serve as an indirect marker of systemic or localized oxidative stress.

cluster_0 Cellular Environment Oxidative_Stress Oxidative Stress (e.g., ROS) PUFA Polyunsaturated Fatty Acids (in cell membranes) Oxidative_Stress->PUFA initiates Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation undergoes Heptadecanal_Formation This compound Formation Lipid_Peroxidation->Heptadecanal_Formation results in Disease_Pathology Contribution to Disease Pathology Heptadecanal_Formation->Disease_Pathology cluster_1 Experimental Workflow Sample_Collection Plasma Sample Collection Extraction Extraction & Protein Precipitation Sample_Collection->Extraction Derivatization Derivatization with PFBHA Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for the Derivatization of Heptadecanal for Improved HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of heptadecanal, a long-chain fatty aldehyde, to enhance its detection and quantification using High-Performance Liquid Chromatography (HPLC). This compound's lack of a strong chromophore makes direct analysis challenging; derivatization introduces a UV-absorbing or fluorescent tag, significantly improving analytical sensitivity and selectivity.

Introduction to this compound Analysis

This compound (C₁₇H₃₄O) is a saturated fatty aldehyde involved in various biological processes and is a potential biomarker for certain metabolic disorders.[1][2] Its analysis is also relevant in the food and fragrance industries.[3][4] However, its aliphatic structure lacks features for sensitive detection by common HPLC detectors like UV-Visible or fluorescence detectors.[5] Chemical derivatization overcomes this limitation by covalently attaching a molecule with desirable spectroscopic properties to the aldehyde functional group.[6][7][8][9][10]

This guide focuses on two effective pre-column derivatization strategies: one utilizing 2,4-dinitrophenylhydrazine (B122626) (DNPH) for UV detection and another employing a fluorescent reagent for enhanced sensitivity.

Key Derivatization Strategies

2,4-Dinitrophenylhydrazine (DNPH) Derivatization for UV-Vis Detection

DNPH is a widely used reagent that reacts with the carbonyl group of aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives, which are readily detectable by UV-Vis spectroscopy.[11][12][13][14][15][16][17] This method is robust, and standardized protocols are available.[15]

Fluorescent Derivatization for High-Sensitivity Analysis

For trace-level quantification, fluorescent derivatization agents offer superior sensitivity compared to UV-absorbing agents.[6][18][19] Reagents like dansyl hydrazine (B178648) or cyclohexane-1,3-dione react with aldehydes to produce highly fluorescent derivatives, allowing for detection in the picomolar range.[20][21]

Experimental Protocols

Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol outlines the steps for the derivatization of this compound with DNPH for subsequent HPLC-UV analysis.

Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acetonitrile (B52724) with acid catalyst)

  • Acetonitrile (HPLC grade)

  • Methylene (B1212753) chloride (or other suitable extraction solvent)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas supply

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound standard or sample extract in a suitable solvent like acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the sample solution, add 100 µL of the DNPH reagent solution.

    • Add a small amount of an acid catalyst (e.g., a few microliters of sulfuric acid) to facilitate the reaction.

    • Vortex the mixture gently and incubate at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.[11]

  • Extraction of Derivatives:

    • After the reaction is complete, add 500 µL of deionized water to the mixture.

    • Extract the 2,4-dinitrophenylhydrazone derivatives by adding 500 µL of methylene chloride and vortexing for 1 minute.

    • Allow the layers to separate and carefully collect the organic (lower) layer. Repeat the extraction twice.

  • Drying and Concentration:

    • Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a known volume of acetonitrile (e.g., 200 µL) for HPLC analysis.

Protocol 2: Fluorescent Derivatization of this compound with Cyclohexane-1,3-dione

This protocol is adapted from a method for the analysis of long-chain aldehydes and is suitable for achieving high sensitivity.[20][21]

Materials and Reagents:

Procedure:

  • Reagent Preparation: Prepare a derivatization reagent solution containing ammonium acetate (e.g., 1.2 M), cyclohexane-1,3-dione, and acetic acid in an aqueous/methanolic solution.

  • Derivatization Reaction:

    • Mix the this compound standard or sample with the derivatization reagent in a reaction vial.

    • Heat the mixture at a specific temperature (e.g., 65°C) for a defined period (e.g., 60 minutes) to facilitate the formation of the fluorescent derivative.[20]

  • Sample Preparation for HPLC: After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

HPLC Analysis Conditions

The following tables summarize typical HPLC conditions for the analysis of derivatized this compound.

Table 1: HPLC Conditions for DNPH-Derivatized this compound

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Detection UV at 360 nm

Table 2: HPLC Conditions for Fluorescently Labeled this compound

ParameterCondition
HPLC System HPLC with Fluorescence Detector
Column C8 or C18 reverse-phase column
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Column Temp. Ambient or controlled
Injection Vol. 10 µL
Detection Excitation: ~390 nm, Emission: ~460 nm (values may vary based on the specific fluorescent tag)

Quantitative Data Summary

The following table provides a summary of expected quantitative performance data based on derivatization methods for aldehydes.

Table 3: Performance Characteristics of Derivatization Methods

Derivatizing AgentDetection MethodLinearity RangeLimit of Detection (LOD)Reference
2,4-Dinitrophenylhydrazine (DNPH)UV-Vis0.05 - 5 µg/mL~2.4 - 16.1 µg/L[11]
Cyclohexane-1,3-dioneFluorescencepmol rangepmol range[20]
DBCEEC (fluorescent reagent)Fluorescence0.01 - 10 nmol/mL0.2 - 1.78 nmol/L[18]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and HPLC analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample/ Standard Extraction Extraction (if necessary) Sample->Extraction Derivatization Add Derivatizing Agent (e.g., DNPH, Fluorescent Tag) Extraction->Derivatization Reaction Incubation/ Heating Derivatization->Reaction HPLC HPLC Separation Reaction->HPLC Detector Detection (UV-Vis or Fluorescence) HPLC->Detector Data Data Acquisition and Quantification Detector->Data

Caption: General workflow for this compound analysis.

This compound Derivatization Reaction

This diagram illustrates the chemical reaction between this compound and a generic hydrazine-based derivatizing agent (like DNPH or dansyl hydrazine).

derivatization_reaction cluster_reactants Reactants cluster_product Product This compound This compound (C₁₇H₃₄O) Reaction + This compound->Reaction Reagent Derivatizing Agent (R-NH-NH₂) Reagent->Reaction Derivative This compound Derivative (Hydrazone) Reaction->Derivative H₂O

Caption: this compound derivatization reaction schema.

Conclusion

The derivatization of this compound prior to HPLC analysis is a crucial step for achieving the sensitivity and selectivity required for its reliable quantification in various matrices. The choice between UV-Vis and fluorescence detection will depend on the specific application and the required detection limits. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for this compound.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Heptadecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal is a long-chain fatty aldehyde that plays a role in various biological processes, including lipid metabolism and cell signaling. Accurate and sensitive detection of this compound is crucial for understanding its physiological and pathological significance. Solid-Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds, such as this compound, from a variety of matrices. This document provides detailed application notes and protocols for the sampling of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. Headspace SPME (HS-SPME) is particularly suitable for volatile compounds like this compound in complex matrices, as the fiber is exposed to the vapor phase above the sample, minimizing interference from non-volatile components.

Data Presentation: Quantitative Analysis of Long-Chain Aldehydes using SPME-GC-MS

ParameterHexanalNonanalDecanalSource
Limit of Detection (LOD) 0.03 µg L⁻¹0.05 µg L⁻¹0.08 µg L⁻¹[1]
Limit of Quantification (LOQ) 0.1 µg L⁻¹0.15 µg L⁻¹0.25 µg L⁻¹[1]
Linearity (R²) > 0.99> 0.99> 0.99[1]
Recovery (%) 92 ± 588 ± 685 ± 7Illustrative
Repeatability (RSD %) < 10< 12< 15Illustrative

Note: The recovery and repeatability values are illustrative and can vary depending on the sample matrix and specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility compounds, including long-chain aldehydes.

  • Sample Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

  • This compound Standard: Analytical grade standard for calibration.

  • Internal Standard (IS): A deuterated analog of a similar long-chain aldehyde (e.g., decanal-d20) is recommended for accurate quantification.

  • Derivatization Reagent (Optional but Recommended): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for on-fiber derivatization to improve sensitivity and chromatographic performance.[2]

  • Solvents: Methanol, Hexane (HPLC grade).

  • Sodium Chloride (NaCl): For "salting-out" effect to increase analyte volatility.

SPME-GC-MS Experimental Workflow

SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample Sample Collection (e.g., cell culture media, biological fluid) Vial Transfer to SPME Vial Sample->Vial Additives Addition of NaCl and Internal Standard Vial->Additives Incubation Incubation and Equilibration Additives->Incubation Extraction Headspace Extraction Incubation->Extraction Derivatization On-fiber Derivatization (Optional) Extraction->Derivatization Desorption Thermal Desorption in GC Inlet Derivatization->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Fatty_Aldehyde_Metabolism cluster_generation This compound Generation cluster_metabolism This compound Metabolism cluster_downstream Downstream Effects Sphingolipids Sphingolipids This compound This compound Sphingolipids->this compound Sphingolipid Catabolism Ether_Lipids Ether_Lipids Ether_Lipids->this compound Ether Lipid Catabolism Fatty_Alcohols Fatty_Alcohols Fatty_Alcohols->this compound Alcohol Dehydrogenase Heptadecanoic_Acid Heptadecanoic_Acid This compound->Heptadecanoic_Acid Fatty Aldehyde Dehydrogenase (FALDH) Heptadecanol Heptadecanol This compound->Heptadecanol Aldehyde Reductase Cell_Signaling Cell_Signaling This compound->Cell_Signaling Modulation Energy_Production Energy_Production Heptadecanoic_Acid->Energy_Production β-oxidation Lipid_Synthesis Lipid_Synthesis Heptadecanoic_Acid->Lipid_Synthesis Heptadecanol->Lipid_Synthesis

References

Application Notes and Protocols for Heptadecanal in Complex Organic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptadecanal, a 17-carbon saturated aldehyde, is a valuable lipophilic building block for the synthesis of a variety of complex organic molecules. Its long alkyl chain makes it an ideal precursor for the construction of bioactive lipids, such as sphingolipids and their analogues, as well as pheromones and other natural products. This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon bond-forming reactions, highlighting its role in the synthesis of a sphingosine (B13886) precursor, a fundamental component of sphingolipids which are crucial in cell signaling and membrane structure.

Key Synthetic Applications of this compound

This compound serves as a versatile starting material for a range of synthetic transformations. The carbonyl group's reactivity allows for the application of classical and modern synthetic methodologies to extend the carbon chain and introduce new functionalities. The primary applications covered in these notes are:

  • Wittig Reaction: For the stereoselective formation of alkenes, a crucial step in the synthesis of the sphingosine backbone.

  • Grignard Reaction: To introduce alkyl or aryl groups, leading to the formation of secondary alcohols which are common intermediates in natural product synthesis.

  • Aldol (B89426) Condensation: For the formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls, enabling further functionalization.

Application Note 1: Synthesis of a Sphingosine Precursor via Wittig Reaction

Objective: To synthesize an α,β-unsaturated ester, a key intermediate for a sphingosine analogue, by reacting this compound with a stabilized phosphorus ylide. This transformation establishes the carbon backbone and the stereochemistry of the double bond required for the sphingoid base.

Workflow Overview:

Wittig_Synthesis_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Work-up & Purification Ylide_Reagents Ethyl bromoacetate (B1195939) + Triphenylphosphine (B44618) Ylide Phosphorus Ylide (Stabilized) Ylide_Reagents->Ylide in situ Base Base (e.g., NaHCO3) Base->Ylide This compound This compound Unsaturated_Ester Ethyl (E)-nonadec-2-enoate Ylide->Unsaturated_Ester Reaction This compound->Unsaturated_Ester Reaction_Mixture Reaction Mixture Unsaturated_Ester->Reaction_Mixture Proceed to Extraction Extraction Reaction_Mixture->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of an α,β-unsaturated ester from this compound.

Experimental Protocol: Wittig Reaction with this compound

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 3.93 mmol) and triphenylphosphine (1.24 g, 4.72 mmol) in dichloromethane (20 mL).

  • To this solution, add ethyl bromoacetate (0.79 g, 4.72 mmol) and a saturated aqueous solution of sodium bicarbonate (20 mL).

  • The biphasic mixture is stirred vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: 98:2 Hexane/Ethyl acetate) to afford the pure ethyl (E)-nonadec-2-enoate.

Quantitative Data:
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Yield (%)Stereoselectivity (E:Z)
This compound254.463.93--
Ethyl (E)-nonadec-2-enoate324.55~3.42~87%>95:5

Note: The yield and stereoselectivity are based on typical results for Wittig reactions of long-chain aliphatic aldehydes with stabilized ylides under aqueous conditions.[1][2] Stabilized ylides predominantly yield the (E)-alkene.[3][4][5]

Application Note 2: Grignard Reaction for Carbon Chain Elongation

Objective: To synthesize a secondary alcohol by the addition of an organomagnesium halide (Grignard reagent) to this compound. This reaction is a fundamental method for creating new carbon-carbon bonds.

Experimental Protocol: Grignard Reaction with this compound

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (CH₃MgBr), 3.0 M solution in diethyl ether (1.2 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane and Ethyl acetate for purification

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with this compound (1.0 g, 3.93 mmol) dissolved in anhydrous diethyl ether (20 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.57 mL, 4.72 mmol) is added dropwise to the stirred solution of this compound over 15 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product, 1-octadecan-2-ol, can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data:
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Typical Yield (%)
This compound254.463.93--
1-Octadecan-2-ol270.503.931.0685-95%

Note: Yields for Grignard reactions with unhindered aldehydes are typically high.

Application Note 3: Aldol Condensation for Functional Group Introduction

Objective: To perform a base-catalyzed aldol condensation of this compound with a ketone to form an α,β-unsaturated ketone. This reaction creates a new carbon-carbon bond and introduces a conjugated system that can be further manipulated.

Experimental Protocol: Aldol Condensation of this compound

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 g, 3.93 mmol) in acetone (20 mL).

  • Cool the mixture in an ice bath and slowly add 10% aqueous sodium hydroxide (2 mL) with vigorous stirring.

  • Continue stirring at room temperature for 2-3 hours. The formation of a precipitate may be observed.

  • The reaction is quenched by the addition of dilute acetic acid until the solution is neutral.

  • The mixture is concentrated under reduced pressure to remove most of the acetone.

  • The residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product, (E)-4-hydroxy-4-methyl-2-nonadecanone, can be purified by recrystallization from ethanol or by column chromatography.[6]

Quantitative Data:
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Theoretical Yield (g)Typical Yield (%)
This compound254.463.93--
(E)-4-hydroxy-4-methyl-2-nonadecanone312.543.931.2360-70%

Note: Yields for crossed aldol condensations can be moderate and depend on reaction conditions and the specific substrates used.[7]

Biological Context: Sphingolipid Biosynthesis

This compound, through its conversion to a long-chain α,β-unsaturated ester, serves as a precursor to sphingoid bases, the backbone of sphingolipids. Sphingolipids are essential components of eukaryotic cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.

Sphingolipid_Biosynthesis cluster_synthesis De Novo Sphingolipid Synthesis cluster_complex Formation of Complex Sphingolipids cluster_signaling Signaling Molecules Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase cluster_signaling cluster_signaling S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK S1P->Sphingosine S1PP

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway.

This pathway illustrates how precursors like this compound (after conversion) can be incorporated into complex and biologically active lipids. The central molecule, ceramide, can be further metabolized into various sphingolipids, each with distinct cellular functions.[8][9][10]

Conclusion

This compound is a highly useful and versatile starting material in organic synthesis, particularly for the construction of complex lipid molecules. The protocols provided herein for Wittig, Grignard, and Aldol reactions offer robust methods for its elaboration into valuable intermediates for drug discovery and biochemical research. The successful application of these reactions enables access to a wide range of complex molecular architectures, underscoring the importance of long-chain aldehydes in modern synthetic chemistry.

References

Application Note & Protocol: Quantification of Heptadecanal in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C17H34O) is a long-chain saturated fatty aldehyde that plays a role in various biological processes and is utilized in several industries, including flavor, fragrance, and cosmetics.[1] In biomedical research, it serves as a biomarker and a standard in studies related to lipid metabolism.[1] The accurate quantification of this compound in complex biological matrices like cell culture media is crucial for understanding its metabolic pathways and potential therapeutic applications. This document provides a detailed protocol for the quantification of this compound in cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step to enhance sensitivity and accuracy. An alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method is also discussed.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data for the GC-MS analysis of this compound with and without derivatization. These values are illustrative and can vary based on the specific instrumentation, column, and analytical conditions used. Derivatization significantly improves the limit of detection and chromatographic peak shape.[2]

AnalyteDerivatization MethodExpected Retention Time (min)Limit of Detection (LOD) (ng/mL)Key Mass Fragments (m/z)
This compoundNone (Underivatized)Variable, potential for broad peak> 50254 [M]+, 236, 222, 82, 69, 57
This compound-TMS DerivativeSilylation with BSTFA~15-20< 5326 [M]+, 311 [M-15]+, 73
This compound-PFB Oxime DerivativeOximation with PFBHA~20-25< 1430 [M-H2O]+, 181, [M-181]+

Signaling Pathway Context

This compound is a product of lipid metabolism. While its specific signaling pathways are still under investigation, it is understood to be involved in pathways regulated by enzymes such as sphingosine-1-phosphate lyase (S1PL), which cleaves phosphorylated sphingoid bases to produce a fatty aldehyde and phosphoethanolamine.[3] The diagram below illustrates a generalized pathway for the generation of fatty aldehydes from sphingolipids.

Generalized Fatty Aldehyde Generation Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase S1PL S1PL Sphingosine-1-Phosphate->S1PL This compound This compound S1PL->this compound Phosphoethanolamine Phosphoethanolamine S1PL->Phosphoethanolamine

Caption: Generalized pathway of fatty aldehyde production.

Experimental Workflow

The overall workflow for quantifying this compound in cell culture media involves sample collection, extraction of lipids, derivatization of the target analyte, and subsequent analysis by GC-MS.

This compound Quantification Workflow Cell_Culture_Media 1. Cell Culture Media Collection Lipid_Extraction 2. Liquid-Liquid Extraction (e.g., with Chloroform/Methanol) Cell_Culture_Media->Lipid_Extraction Derivatization 3. Derivatization (e.g., Silylation or Oximation) Lipid_Extraction->Derivatization GC_MS_Analysis 4. GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis 5. Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS with Silylation Derivatization

This protocol is adapted for robust quantification of this compound in cell culture media, focusing on a silylation derivatization method to improve analyte volatility for GC-MS analysis.[2][4]

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (IS): e.g., Tridecanal or a stable isotope-labeled this compound

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation and Lipid Extraction

  • Collect 1 mL of cell culture medium into a glass centrifuge tube.

  • If the medium contains cells, centrifuge at 1000 x g for 10 minutes at 4°C to pellet the cells. Transfer the supernatant to a new glass tube.

  • Add the internal standard to the medium supernatant.

  • Perform a liquid-liquid extraction by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 15 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry the organic extract under a gentle stream of nitrogen at room temperature.

3. Silylation Derivatization

  • To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 60°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Volume: 1 µL (splitless mode)

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (monitor m/z 311 for this compound-TMS and the corresponding ion for the IS) and full scan for confirmation.

5. Quantification

  • Prepare a calibration curve using the this compound standard (derivatized in the same manner as the samples) at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Alternative Method - LC-MS with Derivatization

For labs where GC-MS is not available or for analytes that are thermally labile, LC-MS offers a powerful alternative. This protocol utilizes a derivatization agent that adds a fluorescent or easily ionizable tag for enhanced detection.

1. Materials and Reagents

  • This compound standard

  • 5,5-dimethyl-1,3-cyclohexanedione (dimedone) for fluorescent derivatization[3]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard (IS)

2. Sample Preparation and Derivatization

  • Perform the lipid extraction from the cell culture media as described in Protocol 1 (steps 2.1-2.8).

  • To the dried extract, add a solution of dimedone in a suitable buffer (e.g., acetic acid and ammonium (B1175870) acetate (B1210297) solution).[3]

  • Incubate the reaction mixture as required to form the fluorescent derivative.[3]

  • Stop the reaction and prepare the sample for LC-MS analysis by diluting with the mobile phase.

3. LC-MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the this compound derivative from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Conclusion

The quantification of this compound in cell culture media can be reliably achieved using GC-MS with a derivatization step, such as silylation, which significantly enhances the sensitivity and chromatographic performance.[2] Proper sample preparation, including efficient lipid extraction, is critical for obtaining accurate and reproducible results.[5][6] The provided protocols offer a comprehensive guide for researchers to implement this analysis in their laboratories. For labs with different instrumentation, an LC-MS-based method provides a viable alternative.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Heptadecanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal (C17H34O), a long-chain fatty aldehyde, serves as a substrate for various enzymes involved in lipid metabolism and bioluminescence. Its 17-carbon chain makes it a valuable tool for investigating the substrate specificity and kinetic properties of enzymes that process aliphatic molecules. These application notes provide detailed protocols and data for studying the kinetics of two key enzymes, bacterial luciferase and aldehyde dehydrogenase (ALDH), using this compound as a substrate. Understanding the kinetic parameters of these enzymes is crucial for elucidating their mechanisms of action and for the development of novel therapeutics targeting these pathways.

I. Bacterial Luciferase: A Luminescent Reporter System

Bacterial luciferase is a flavin-dependent monooxygenase that catalyzes the oxidation of a long-chain fatty aldehyde and reduced flavin mononucleotide (FMNH2), resulting in the emission of light.[1] This bioluminescent reaction is widely used in reporter gene assays and for studying various biological processes. The general reaction is:

FMNH₂ + R-CHO (aldehyde) + O₂ → FMN + R-COOH (fatty acid) + H₂O + Light (~490 nm)[1]

The intensity and decay kinetics of the light emission are dependent on the specific luciferase enzyme and the chain length of the aldehyde substrate.[2]

A. Data Presentation: Kinetic Parameters of Bacterial Luciferase with Long-Chain Aldehydes
Aldehyde SubstrateApparent K_m (µM)Relative V_max (%)Reference
n-Heptanal (C7)--
n-Octanal (C8)~7.6100
n-Nonanal (C9)~4.2110
n-Decanal (C10)~1.5100
n-Undecanal (C11)~0.880
n-Dodecanal (C12)~0.560

Note: The V_max is reported relative to n-octanal. The K_m values are apparent Michaelis constants. The kinetics of the light-emitting reaction were shown to be dependent on the aldehyde chain length.

B. Experimental Protocols

This protocol describes a standard method for measuring the activity of purified bacterial luciferase using a luminometer.

Materials:

  • Purified bacterial luciferase (e.g., from Vibrio harveyi)

  • This compound stock solution (10 mM in ethanol (B145695) or DMSO)

  • FMNH₂ (reduced flavin mononucleotide) solution (freshly prepared)

  • Assay buffer: 50 mM phosphate (B84403) buffer, pH 7.0, containing 0.2% bovine serum albumin (BSA)

  • Luminometer and appropriate cuvettes or microplates

Procedure:

  • Prepare Reagents:

    • Dilute the this compound stock solution in assay buffer to various final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a fresh solution of FMNH₂ in deoxygenated assay buffer and keep it on ice and protected from light. The final concentration in the assay should be saturating (typically ~50 µM).

  • Assay Setup:

    • In a luminometer cuvette or a well of a white opaque microplate, add the assay buffer.

    • Add the desired volume of the diluted this compound solution.

    • Add the purified bacterial luciferase to the mixture.

  • Initiate Reaction and Measure Luminescence:

    • To start the reaction, inject the freshly prepared FMNH₂ solution into the cuvette or well.

    • Immediately begin measuring the light emission using the luminometer. Record the peak light intensity and/or the total light output over a defined period (e.g., 1-10 minutes).

  • Data Analysis:

    • Plot the initial velocity (peak light intensity) against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.

C. Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow_luciferase cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Stock Mix Combine Reagents in Luminometer This compound->Mix Buffer Assay Buffer Buffer->Mix Luciferase Luciferase Stock Luciferase->Mix FMNH2 FMNH2 Solution (freshly prepared) Inject Inject FMNH2 to Initiate Reaction FMNH2->Inject Mix->Inject Measure Measure Light Emission Inject->Measure Plot Plot Velocity vs. [this compound] Measure->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Km_Vmax Determine Km & Vmax Fit->Km_Vmax

Bacterial Luciferase Kinetic Assay Workflow

bacterial_luciferase_pathway E Luciferase (E) E_FMNH2 E-FMNH2 E->E_FMNH2 + FMNH2 FMNH2 FMNH2 O2 O2 This compound This compound (R-CHO) E_FMNH2_O2 E-FMNH-OOH (Intermediate I) E_FMNH2->E_FMNH2_O2 + O2 E_Peroxyhemiacetal E-Flavin-Peroxyhemiacetal (Intermediate II) E_FMNH2_O2->E_Peroxyhemiacetal + this compound Excited_State Excited State [E-Flavin-OH]* E_Peroxyhemiacetal->Excited_State Excited_State->E + FMN + Heptadecanoic Acid + H2O Light Light (hv) Excited_State->Light FMN FMN Heptadecanoic_acid Heptadecanoic Acid (R-COOH) H2O H2O

Bacterial Luciferase Reaction Pathway

II. Aldehyde Dehydrogenase: A Key Enzyme in Detoxification

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)⁺-dependent enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] Fatty aldehyde dehydrogenase (FALDH), a member of the ALDH3 family, is responsible for the oxidation of long-chain fatty aldehydes like this compound.[4][5] The general reaction is:

R-CHO (aldehyde) + NAD(P)⁺ + H₂O → R-COOH (carboxylic acid) + NAD(P)H + H⁺

The activity of ALDHs can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADH or NADPH.

A. Data Presentation: Kinetic Parameters of Aldehyde Dehydrogenase with Aliphatic Aldehydes

Direct kinetic data for this compound with a specific ALDH isozyme is scarce. However, studies on various ALDHs have shown a clear dependence of kinetic parameters on the chain length of the aliphatic aldehyde substrate. Generally, as the chain length increases, the K_m value tends to decrease, indicating a higher affinity for the enzyme.[6][7] The following table presents kinetic data for human liver ALDH1 and ALDH2 with various straight-chain aldehydes.

Aldehyde SubstrateEnzymeK_m (µM)Relative V_max (%)Reference
Propionaldehyde (C3)ALDH10.08100[7]
ALDH234100[7]
n-Butyraldehyde (C4)ALDH10.03115[7]
ALDH21.8120[7]
n-Valeraldehyde (C5)ALDH10.02120[7]
ALDH20.3130[7]
n-Hexanal (C6)ALDH10.02110[7]
ALDH20.1115[7]
n-Octanal (C8)ALDH10.0390[7]
ALDH20.0495[7]
n-Decanal (C10)ALDH10.002975[6]
ALDH20.02280[6]

Note: The V_max is reported relative to propionaldehyde. This data suggests that this compound would likely be a high-affinity substrate for ALDH1.

B. Experimental Protocols

This protocol outlines a continuous spectrophotometric assay to measure ALDH activity by monitoring the production of NADH.

Materials:

  • Purified ALDH enzyme or cell/tissue lysate containing ALDH activity

  • This compound stock solution (10 mM in a suitable organic solvent like DMSO, then diluted)

  • NAD⁺ solution (e.g., 100 mM in assay buffer)

  • Assay buffer: 50 mM sodium pyrophosphate or potassium phosphate buffer, pH 8.0-9.0

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dilute the this compound stock solution to various final concentrations in the assay buffer. Due to the low aqueous solubility of long-chain aldehydes, a surfactant like Triton X-100 (0.02%) may be included in the buffer.

    • Prepare a working solution of NAD⁺ in the assay buffer. The final concentration should be saturating (typically 1-5 mM).

  • Assay Setup:

    • In a quartz cuvette, add the assay buffer.

    • Add the NAD⁺ solution.

    • Add the diluted this compound solution.

  • Initiate Reaction and Measure Absorbance:

    • Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm.

    • To start the reaction, add the ALDH enzyme solution and mix quickly.

    • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • Plot the initial velocity against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

C. Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow_aldh cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Stock Mix Combine Reagents in Cuvette This compound->Mix Buffer Assay Buffer Buffer->Mix ALDH ALDH Enzyme Initiate Add ALDH to Initiate Reaction ALDH->Initiate NAD NAD+ Solution NAD->Mix Mix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Plot Plot Velocity vs. [this compound] Measure->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Km_Vmax Determine Km & Vmax Fit->Km_Vmax

Aldehyde Dehydrogenase Kinetic Assay Workflow

aldh_reaction_pathway E ALDH (E) E_NAD E-NAD+ E->E_NAD + NAD+ NAD NAD+ This compound This compound (R-CHO) E_NAD_Aldehyde E-NAD+-R-CHO E_NAD->E_NAD_Aldehyde + this compound E_NADH_Acid E-NADH-R-COOH E_NAD_Aldehyde->E_NADH_Acid Hydride Transfer E_NADH_Acid->E + NADH + Heptadecanoic Acid NADH NADH Heptadecanoic_acid Heptadecanoic Acid (R-COOH)

Aldehyde Dehydrogenase Ordered Bi Bi Reaction Mechanism

Conclusion

This compound is a valuable substrate for probing the active sites and kinetic mechanisms of enzymes involved in fatty aldehyde metabolism. The protocols and data presented here provide a framework for researchers to design and execute robust enzyme kinetic studies. While specific kinetic constants for this compound are not always available, the data from homologous substrates offer valuable insights into its expected behavior. These studies are essential for advancing our understanding of enzyme function and for the development of targeted therapeutic interventions.

References

Heptadecanal as a Substrate in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecanal is a 17-carbon saturated long-chain fatty aldehyde that plays a significant role in lipid metabolism. It serves as a crucial intermediate in the catabolism of complex lipids and is a substrate for enzymes such as fatty aldehyde dehydrogenase (FALDH). The accurate measurement of this compound and the activity of enzymes that metabolize it are essential for understanding various physiological and pathological processes, including inherited metabolic disorders like Sjögren-Larsson syndrome, which is caused by a deficiency in FALDH activity.[1][2] These application notes provide detailed protocols and data for the use of this compound in biochemical assays.

Biochemical Pathways Involving this compound

This compound is primarily generated through the catabolism of sphingolipids. Specifically, the enzyme sphingosine-1-phosphate lyase (S1PL) cleaves sphingosine-1-phosphate (S1P) or dihydrosphingosine-1-phosphate to yield phosphoethanolamine and a long-chain fatty aldehyde.[3][4] This fatty aldehyde, which can include this compound's C16 analogue, hexadecenal, is then oxidized to its corresponding fatty acid by fatty aldehyde dehydrogenase (FALDH), an NAD⁺-dependent enzyme.[1][3] This reaction is a critical step in both the detoxification of reactive aldehydes and the channeling of lipid components into fatty acid metabolism.[5]

Heptadecanal_Metabolism cluster_sphingolipid Sphingolipid Catabolism cluster_oxidation Fatty Aldehyde Oxidation Sphingosine-1-Phosphate Sphingosine-1-Phosphate S1PL S1P Lyase (S1PL) Sphingosine-1-Phosphate->S1PL Fatty_Aldehyde Fatty Aldehyde (e.g., Hexadecenal) S1PL->Fatty_Aldehyde Phosphoethanolamine Phosphoethanolamine S1PL->Phosphoethanolamine This compound This compound (or other long-chain fatty aldehydes) Fatty_Aldehyde->this compound Analogous Substrate FALDH Fatty Aldehyde Dehydrogenase (ALDH3A2) This compound->FALDH Heptadecanoic_Acid Heptadecanoic Acid FALDH->Heptadecanoic_Acid NADH NADH FALDH->NADH NAD NAD+ NAD->FALDH

Caption: Metabolic pathway of long-chain fatty aldehydes.

Quantitative Data

Substrate (Aldehyde)Chain Lengthkcat (s⁻¹)Reference
DecanalC102.18[7]
DodecanalC122.23[7]
TetradecanalC140.86[7]
HexadecanalC160.95[7]
OctadecanalC181.52[7]

Experimental Protocols

Protocol 1: Fatty Aldehyde Dehydrogenase (FALDH) Activity Assay

This protocol describes a colorimetric assay to measure the activity of FALDH using a long-chain aldehyde substrate like this compound. The assay is based on the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm. For aldehydes with poor aqueous solubility, a detergent such as Triton X-100 is included.

Materials:

  • This compound

  • Fatty Aldehyde Dehydrogenase (ALDH3A2), purified or in cell/tissue lysate

  • Sodium pyrophosphate buffer (20 mM, pH 8.0)

  • NAD⁺ solution (1 mM in sodium pyrophosphate buffer)

  • Triton X-100 (reduced form)

  • Ethanol (B145695)

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in ethanol to make a 2 mM stock solution.

  • Prepare Reaction Mixture: For each reaction, prepare a master mix containing:

    • 20 mM sodium pyrophosphate buffer, pH 8.0

    • 1 mM NAD⁺

    • 1% (v/v) Triton X-100 (reduced form)

  • Assay Protocol: a. To each well of a 96-well plate, add the appropriate volume of the reaction mixture. b. Add the enzyme sample (e.g., purified enzyme or 1-5 µg of total protein from cell/tissue lysate). c. To initiate the reaction, add the this compound substrate. A final concentration of 50 µM is a good starting point, but this may need optimization.[8] d. Immediately place the plate in a spectrophotometer pre-set to 37°C. e. Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis: a. Determine the initial rate (V₀) of the reaction from the linear portion of the absorbance vs. time plot. b. Calculate the concentration of NADH produced using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹). c. Express enzyme activity as nmol of NADH produced per minute per mg of protein.

FALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare this compound Stock Solution (in Ethanol) add_substrate Initiate Reaction by Adding This compound Substrate prep_substrate->add_substrate prep_buffer Prepare Reaction Buffer (Sodium Pyrophosphate, pH 8.0) mix_reagents Combine Reaction Buffer, NAD⁺, and Triton X-100 in Microplate Well prep_buffer->mix_reagents prep_nad Prepare NAD⁺ Solution prep_nad->mix_reagents prep_enzyme Prepare Enzyme Sample (Purified or Lysate) add_enzyme Add Enzyme Sample prep_enzyme->add_enzyme mix_reagents->add_enzyme add_enzyme->add_substrate measure_abs Measure Absorbance at 340 nm over Time (37°C) add_substrate->measure_abs calc_rate Calculate Initial Reaction Rate (V₀) from Linear Phase of Curve measure_abs->calc_rate calc_nadh Calculate NADH Concentration (Beer-Lambert Law) calc_rate->calc_nadh calc_activity Determine Specific Activity (nmol/min/mg protein) calc_nadh->calc_activity

Caption: Experimental workflow for the FALDH activity assay.
Protocol 2: Analysis of this compound as an Internal Standard by HPLC

This protocol is adapted from an assay for S1P lyase activity where this compound is used as an internal standard for the quantification of another fatty aldehyde (pentadecanal).[9] This method is useful for studies where precise quantification of a fatty aldehyde product is required.

Materials:

  • This compound (for internal standard)

  • 5,5-dimethylcyclohexane-1,3-dione (dimedone)

  • Acetic acid

  • Ammonium acetate

  • Methanol (B129727)

  • Sep-Pak C18 cartridges

  • HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

  • Reaction Quenching and Internal Standard Addition: a. Stop the enzymatic reaction (e.g., by adding ethanol). b. Add a known amount of this compound (e.g., 100 pmol) as an internal standard.

  • Derivatization: a. Add the derivatizing reagent (e.g., 5,5-dimethyl CHD solution) to the reaction mixture. b. Incubate at an elevated temperature (e.g., 75°C) for a specified time (e.g., 60 minutes) to allow the reaction between the aldehydes and the derivatizing agent to complete.

  • Solid-Phase Extraction (SPE): a. Precondition a Sep-Pak C18 cartridge with methanol followed by water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with a methanol-water solution (e.g., 50:50 v/v). d. Elute the derivatized aldehydes with methanol.

  • HPLC Analysis: a. Dry the eluate and resuspend in a suitable solvent (e.g., 0.1% acetic acid in methanol). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Use an isocratic elution with a mobile phase such as methanol/water/acetic acid (e.g., 90:10:0.1, v/v/v). d. Detect the fluorescently labeled aldehydes using a fluorescence detector (e.g., excitation at 366 nm and emission at 455 nm for dimedone derivatives).

  • Quantification: a. Identify the peaks corresponding to the derivatized product and the this compound internal standard based on their retention times. b. Quantify the amount of the product aldehyde by comparing its peak area to that of the known amount of the this compound internal standard.

Conclusion

This compound is a valuable substrate and internal standard for biochemical assays targeting enzymes involved in lipid metabolism, particularly fatty aldehyde dehydrogenase. The protocols and data presented here provide a foundation for researchers to develop and implement robust assays for studying the role of long-chain fatty aldehydes in health and disease, and for the screening of potential therapeutic agents that modulate these pathways.

References

Heptadecanal in Biomedical Research: A Review of Current In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of specific in vitro studies on the applications of Heptadecanal in apoptosis, anti-inflammatory, and neuroprotective biomedical research. While long-chain aldehydes as a class of molecules are subjects of interest in cellular biology, research directly investigating the effects of this compound in these specific contexts is not publicly available. Therefore, the detailed application notes, experimental protocols, and quantitative data tables as requested cannot be generated at this time due to the lack of primary research data.

This compound is a long-chain fatty aldehyde that has been identified as a component in various natural sources.[1] Its primary applications are in the flavor and fragrance industry, as well as in cosmetic formulations.[2] In a biochemical research context, it is primarily used as a standard in studies related to lipid metabolism.[2]

While direct evidence for this compound is lacking, some studies on similar long-chain aldehydes offer insights into their potential biological activities, which may provide a foundation for future research on this compound.

Potential Areas for Future In Vitro Research on this compound

Based on studies of other long-chain aldehydes, several areas of biomedical research could be relevant for future in vitro investigations of this compound:

  • Cytotoxicity and Apoptosis: Long-chain saturated aldehydes, such as hexadecanal (B134135) (a C16 aldehyde), have been shown to be toxic to cultured cells at micromolar concentrations.[3] Cells with a deficiency in fatty aldehyde dehydrogenase (FALDH), an enzyme responsible for detoxifying aldehydes, exhibit increased susceptibility to this toxicity.[3] Furthermore, unsaturated fatty aldehydes like trans-2-hexadecenal have been demonstrated to induce apoptosis in various cell lines through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] Future studies could explore if this compound exhibits similar cytotoxic or pro-apoptotic properties and elucidate the underlying molecular mechanisms.

  • Cell Signaling: The activation of the JNK pathway by trans-2-hexadecenal suggests that long-chain aldehydes can modulate cellular signaling cascades.[4] Research into whether this compound can influence key signaling pathways involved in cellular processes such as proliferation, differentiation, and stress responses would be a valuable area of investigation.

  • Oxidative Stress: Aldehydes are known to be reactive molecules that can contribute to oxidative stress within cells.[5][6] Investigating the potential of this compound to induce or modulate oxidative stress in various cell types could provide insights into its potential role in pathologies where oxidative damage is a contributing factor.

General Considerations for In Vitro Studies of Long-Chain Aldehydes

For researchers interested in exploring the in vitro applications of this compound, the following general experimental approaches, adapted from studies on other long-chain aldehydes, could be considered:

Assessment of Cytotoxicity

A foundational step would be to determine the cytotoxic potential of this compound across various cell lines.

Table 1: Hypothetical Experimental Outline for this compound Cytotoxicity Screening

Parameter Description
Cell Lines A panel of relevant cell lines (e.g., cancer cell lines, normal cell lines from different tissues).
This compound Concentrations A range of concentrations, typically from nanomolar to high micromolar, to determine the dose-response relationship.
Incubation Time Various time points (e.g., 24, 48, 72 hours) to assess time-dependent effects.
Assay MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay to measure cell viability.
Controls Vehicle control (e.g., DMSO) and positive controls for cytotoxicity.
Investigation of Apoptosis Induction

Should cytotoxicity be observed, further experiments can elucidate if the mechanism of cell death is apoptosis.

Table 2: Hypothetical Experimental Outline for Apoptosis Assays

Parameter Description
Cell Line(s) Cell line(s) that showed sensitivity to this compound in cytotoxicity assays.
This compound Concentration(s) Effective concentrations determined from cytotoxicity assays (e.g., IC50 value).
Assays Annexin V/Propidium Iodide staining followed by flow cytometry to detect early and late apoptotic cells. Caspase-3/7 activity assays to measure executioner caspase activation. Western blotting for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members).
Controls Vehicle control and a known apoptosis inducer (e.g., staurosporine).

Experimental Workflow for Investigating a Novel Long-Chain Aldehyde

The following diagram illustrates a general workflow that could be adapted for investigating the in vitro biomedical applications of a long-chain aldehyde like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis cluster_3 Phase 4: Functional Assays A Dose-Response Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B Determine IC50 Values A->B C Apoptosis Assays (Annexin V, Caspase Activity) B->C If cytotoxic D Cell Cycle Analysis B->D If cytotoxic E Western Blot for Key Signaling Proteins (e.g., MAPKs, Akt) C->E F Reporter Gene Assays G Anti-inflammatory Assays (e.g., cytokine measurement) G->E H Neuroprotection Assays (e.g., against oxidative stress) H->E

A generalized workflow for in vitro evaluation of a novel long-chain aldehyde.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for Heptadecanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptadecanal analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound by GC-MS challenging?

A1: this compound, a long-chain fatty aldehyde, presents several analytical challenges due to its chemical properties. Its relatively low volatility can lead to poor chromatographic peak shape and potential thermal degradation in the GC inlet. Furthermore, the polar aldehyde group can interact with active sites within the GC system, such as the injector liner and the column, causing peak tailing and reduced sensitivity.[1] Derivatization is often recommended to improve its volatility and thermal stability.

Q2: What is derivatization, and why is it recommended for this compound analysis?

A2: Derivatization is a chemical modification process that converts an analyte into a more volatile and thermally stable compound, making it more suitable for GC-MS analysis. For this compound, derivatization of the aldehyde functional group is crucial to:

  • Increase Volatility: By converting the polar aldehyde group into a less polar derivative, the compound's boiling point is effectively lowered, allowing it to travel through the GC column more easily.

  • Improve Peak Shape: Derivatization reduces the interaction of the analyte with active sites in the GC system, resulting in sharper, more symmetrical peaks.[2]

  • Enhance Sensitivity: The resulting derivatives can have better ionization efficiency in the mass spectrometer, leading to a stronger signal and lower detection limits.

Q3: What are the common derivatization methods for this compound?

A3: The two most common and effective derivatization methods for long-chain aldehydes like this compound are:

  • Silylation: This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This method is robust and effectively increases volatility.

  • Pentafluorobenzyl Oxime (PFBO) Derivatization: This method uses O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a PFB-oxime derivative. This is a highly sensitive method, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[3][4][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).

  • Asymmetrical peaks, with the front half of the peak being broader than the latter half (fronting).

Possible Causes and Solutions:

CauseSolution
Active Sites in the GC System Use a deactivated (silylated) inlet liner. Regularly replace the liner and septum.[1] Trim the first few centimeters of the GC column to remove accumulated non-volatile residues and active sites.[6]
Column Overload Dilute the sample. Increase the split ratio to reduce the amount of sample introduced onto the column.[7]
Inappropriate GC Method Parameters Optimize the injector temperature to ensure complete vaporization without thermal degradation. Optimize the oven temperature program to ensure adequate separation and peak focusing.
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector according to the manufacturer's instructions.[6]
Problem 2: Ghost Peaks

Symptoms:

  • Peaks appearing in blank runs or between sample peaks.

Possible Causes and Solutions:

CauseSolution
Contaminated Syringe Thoroughly rinse the syringe with an appropriate solvent between injections.
Injector Contamination Regularly clean the injector port and replace the septum and liner.[1] Septum bleed can be a source of ghost peaks; use high-quality, low-bleed septa.
Carryover from Previous Injections Run a blank solvent injection after a high-concentration sample to check for carryover. If present, bake out the column at a high temperature (within its specified limit) for an extended period.
Contaminated Carrier Gas or Gas Lines Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.
Problem 3: Poor Sensitivity or No Peak

Symptoms:

  • The peak for this compound is very small or not detectable.

Possible Causes and Solutions:

CauseSolution
Analyte Degradation This compound can degrade in the injector if the temperature is too high. Optimize the injector temperature, starting with a lower temperature and gradually increasing it. Derivatization can improve thermal stability.
Poor Ionization If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI) which is generally better for less polar compounds. For electron ionization (EI), ensure the ion source is clean and properly tuned.
Leaks in the System Perform a leak check of the entire GC-MS system. Leaks can reduce the amount of sample reaching the detector and decrease sensitivity.
Inefficient Derivatization Optimize the derivatization reaction conditions (reagent concentration, temperature, and time) to ensure complete conversion of this compound to its derivative.
Problem 4: Poor Reproducibility

Symptoms:

  • Inconsistent peak areas or retention times for replicate injections.

Possible Causes and Solutions:

CauseSolution
Inconsistent Injection Volume Use an autosampler for precise and repeatable injections. If injecting manually, ensure a consistent and rapid injection technique.
Variable Derivatization Efficiency Ensure consistent reaction conditions for all samples and standards. Prepare fresh derivatization reagents regularly.
Sample Matrix Effects The sample matrix can interfere with the analysis. Use an appropriate internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in sample preparation and injection.[8]
Fluctuations in GC or MS Parameters Ensure the GC oven temperature, carrier gas flow rate, and MS parameters are stable and well-controlled.

Data Presentation

The following table summarizes a comparison of expected performance for different derivatization methods for the analysis of long-chain aldehydes by GC-MS.

Derivatization MethodTypical Limit of Detection (LOD)Reproducibility (Relative Standard Deviation - RSD)Key AdvantagesKey Disadvantages
Silylation (TMS) ~1-10 ng/mL< 10%Robust and well-established method. Good for general-purpose analysis.Can be sensitive to moisture.
PFBHA (PFBO) 0.5 pmol (with NICI-MS)[5]< 15%Very high sensitivity, especially with NICI-MS.[5]Can form syn- and anti-isomers, potentially leading to split peaks. Reagent can be more expensive.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Heptane (B126788) (GC grade)

  • GC vials (2 mL) with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer a known amount of the dried sample extract or standard into a 2 mL GC vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the vial to dissolve the sample.

  • Silylation Reaction: Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with heptane to the desired concentration for GC-MS analysis.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: PFBHA Derivatization of this compound for GC-MS Analysis

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine or a suitable buffer (e.g., Tris-HCl, pH 7.4)

  • Hexane (B92381) (GC grade)

  • GC vials (2 mL) with caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Transfer a known amount of the dried sample extract or standard into a 2 mL GC vial.

  • Reagent Preparation: Prepare a fresh solution of PFBHA in pyridine or buffer (e.g., 10 mg/mL).

  • Derivatization Reaction: Add 50 µL of the PFBHA solution to the vial.

  • Incubation: Tightly cap the vial and heat at 60-70°C for 60 minutes.

  • Extraction: After cooling to room temperature, add 200 µL of hexane and 200 µL of water. Vortex thoroughly and centrifuge to separate the layers.

  • Sample Collection: Carefully transfer the upper hexane layer containing the PFB-oxime derivative to a new GC vial.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: Analytical Problem cluster_initial_checks Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_reproducibility Reproducibility Issues cluster_resolution Resolution start Poor Peak Shape, Low Sensitivity, or Poor Reproducibility check_method Review GC-MS Method Parameters start->check_method check_consumables Inspect Consumables (Liner, Septum, Syringe) start->check_consumables check_sample Evaluate Sample Preparation and Derivatization start->check_sample peak_tailing Peak Tailing check_method->peak_tailing peak_fronting Peak Fronting check_method->peak_fronting low_signal Low/No Signal check_method->low_signal inconsistent_results Inconsistent Results check_method->inconsistent_results check_consumables->peak_tailing check_consumables->low_signal check_sample->peak_tailing check_sample->peak_fronting check_sample->low_signal check_sample->inconsistent_results solve_tailing Use Deactivated Liner Trim Column Optimize Temperature peak_tailing->solve_tailing solve_fronting Dilute Sample Increase Split Ratio peak_fronting->solve_fronting resolution Problem Resolved solve_tailing->resolution solve_fronting->resolution solve_sensitivity Check for Leaks Optimize Injector Temp Confirm Derivatization low_signal->solve_sensitivity solve_sensitivity->resolution solve_reproducibility Use Internal Standard Automate Injections Ensure Consistent Derivatization inconsistent_results->solve_reproducibility solve_reproducibility->resolution

Caption: A logical workflow for troubleshooting common issues in GC-MS analysis of this compound.

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample (Standard or Extract) silylation Silylation (BSTFA + TMCS) sample->silylation Method 1 pfbha PFBHA Derivatization sample->pfbha Method 2 gcms GC-MS Analysis silylation->gcms pfbha->gcms

Caption: A simplified workflow illustrating the two primary derivatization options for this compound analysis.

References

Heptadecanal Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of heptadecanal during storage and experimentation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue 1: Visible Changes in this compound Sample

  • Question: My this compound, which was a white crystalline solid, has turned yellowish and appears clumpy. What is the likely cause?

  • Answer: This is a common indication of degradation, most likely due to oxidation.[1] Exposure to air (oxygen), elevated temperatures, and light can initiate the oxidation of this compound to heptadecanoic acid and other byproducts, leading to discoloration and changes in the physical form of the compound.[1]

Issue 2: Inconsistent Experimental Results

  • Question: I am observing significant variability in my experimental outcomes when using different batches or older stock of this compound. Could this be related to its degradation?

  • Answer: Yes, inconsistent results are a frequent consequence of using degraded this compound. The presence of impurities, such as heptadecanoic acid, can alter the compound's physicochemical properties and potentially interfere with biological assays. It is crucial to assess the purity of your this compound stock if you suspect degradation.

Issue 3: Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS, HPLC)

  • Question: During the analysis of my this compound sample by GC-MS, I am observing unexpected peaks that are not present in the reference spectrum. What might these be?

  • Answer: These additional peaks are likely degradation products. The primary degradation product of this compound is heptadecanoic acid, formed through oxidation.[1] You can presumptively identify these peaks by their mass spectra and retention times relative to a pure this compound standard. For confirmation, it is recommended to run analytical standards of the suspected degradation products.[1]

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound? this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. To minimize the risk of oxidation, it is best to store the compound under an inert atmosphere, such as argon or nitrogen.

  • Can I store this compound at room temperature? While short-term storage at room temperature may be acceptable for brief periods, long-term storage under ambient conditions increases the risk of degradation, particularly if the container is not securely sealed or is exposed to light.

  • What type of container is most suitable for storing this compound? Use amber glass vials or other light-resistant containers with a tight-fitting cap to protect the compound from light exposure. For solutions of this compound in organic solvents, use vials with PTFE-lined caps (B75204) to prevent solvent evaporation and contamination.

Degradation

  • What is the primary degradation pathway for this compound? The primary degradation pathway for this compound is oxidation of the aldehyde group to a carboxylic acid, forming heptadecanoic acid.[1] This process can be accelerated by exposure to oxygen, heat, and light.

  • Is this compound sensitive to light? Yes, long-chain aldehydes like this compound can be sensitive to light, particularly UV light, which can accelerate oxidative degradation.[1] It is crucial to store this compound in containers that protect it from light.

Analytical Testing

  • How can I assess the purity of my this compound sample? The purity of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify this compound and its potential degradation products.

Data Presentation: Illustrative Stability of this compound

The following table provides illustrative data on the stability of this compound under various storage conditions. Note: This data is intended for illustrative purposes to demonstrate the expected trends in degradation, as specific public kinetic data for this compound is limited.

Storage ConditionTime (Months)This compound Purity (%)Heptadecanoic Acid (%)Appearance
2-8°C, Dark, Inert Gas 099.5<0.1White Crystalline Solid
699.20.3White Crystalline Solid
1298.90.6White Crystalline Solid
25°C, Dark, Air 099.5<0.1White Crystalline Solid
697.02.5Off-white solid
1294.55.0Yellowish, slightly clumpy
40°C, Dark, Air 099.5<0.1White Crystalline Solid
195.83.7Yellowish solid
390.29.3Yellow, clumpy solid
25°C, Light Exposure, Air 099.5<0.1White Crystalline Solid
196.53.0Off-white solid
392.07.5Yellowish solid

Experimental Protocols

Protocol: Stability-Indicating Analysis of this compound by GC-MS

This protocol describes a method for the analysis of this compound and its primary degradation product, heptadecanoic acid, using Gas Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.

    • Dissolve the sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 1 mg/mL.

    • For the analysis of heptadecanoic acid, derivatization to a more volatile ester (e.g., by reaction with BSTFA) may be necessary to improve chromatographic performance.

  • GC-MS Instrumentation and Conditions: [1]

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp 1: Increase to 250 °C at 10 °C/min.

      • Ramp 2: Increase to 300 °C at 5 °C/min, hold for 10 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-500

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify this compound and heptadecanoic acid (or its derivative) by comparing their retention times and mass spectra to those of analytical standards and/or spectral libraries (e.g., NIST).[1]

    • Quantify the components by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Visualizations

This compound This compound (C17H34O) Heptadecanoic_Acid Heptadecanoic Acid (C17H34O2) This compound->Heptadecanoic_Acid Oxidation Factors Oxygen, Heat, Light Factors->this compound

This compound Degradation Pathway

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Derivatization Derivatization (optional) Dissolution->Derivatization Injection Inject Sample Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification This compound This compound Protein_Adducts Protein Adducts This compound->Protein_Adducts Covalent Modification IKK IKK Complex Protein_Adducts->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Initiates Transcription

References

Technical Support Center: Heptadecanal Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during Heptadecanal mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or undetectable in my mass spectrometry analysis?

A1: this compound, as a long-chain fatty aldehyde, can be challenging to analyze without derivatization due to its relatively low volatility and potential for poor ionization efficiency, especially with electrospray ionization (ESI). To enhance sensitivity, derivatization is highly recommended.[1]

Q2: What are the most common derivatization techniques for analyzing this compound by GC-MS?

A2: The most common and effective derivatization for aldehydes, including this compound, is the formation of oximes using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] This process significantly improves the volatility and chromatographic behavior of the analyte and enhances detection sensitivity.[2][3] Another technique is the formation of dimethylacetal (DMA) derivatives.[1]

Q3: What are the characteristic mass fragments I should look for when analyzing PFBHA-derivatized this compound?

A3: For the PFBHA oxime derivative of this compound, a key diagnostic ion is the [M-181]⁺ ion, which corresponds to a mass-to-charge ratio (m/z) of 268.[1] You will also observe characteristic ions for straight-chain saturated aliphatic aldehydes at m/z 181 and m/z 239.[1] It's important to note that the derivatization reaction can produce two stereoisomers (syn- and anti-), which may be resolved chromatographically.[1]

Q4: What are common sources of background interference in this compound analysis?

A4: High background signals can originate from several sources, including contaminated carrier gas, column bleed, septum bleed, contaminated injection port liners, and impurities in solvents or from labware such as plasticizers.[4][5][6] It is crucial to use high-purity gases and solvents and to maintain a clean GC-MS system.[7]

Troubleshooting Guides

Issue 1: High Background Noise in the Chromatogram

Question: I am observing a high and noisy baseline in my this compound analysis, making it difficult to detect my analyte. What are the possible causes and solutions?

Answer:

A high background in your GC-MS analysis can obscure your analyte peak and compromise quantification. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Contaminated Carrier Gas Ensure the use of high-purity (99.9995% or higher) carrier gas.[7] Install or replace gas purifiers to remove oxygen, moisture, and hydrocarbons.[5]
Column Bleed Verify that the column temperature does not exceed its maximum operating limit. Condition the column according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[8]
Septum Bleed Use high-quality, low-bleed septa appropriate for your injector temperature. Replace the septum regularly.[9] Fragments of the septum can also fall into the liner, so inspect and clean the liner during septum replacement.[8]
Contaminated Inlet The inlet liner can accumulate non-volatile residues from previous injections. Regularly replace or clean the liner and O-rings.[8]
Solvent/Sample Contamination Run a solvent blank to check for contamination in your solvent.[7] Ensure that all glassware and sample vials are scrupulously clean. Contaminants like plasticizers can leach from plastic labware.[6][10][11]
Issue 2: Presence of Ghost Peaks in Blank Injections

Question: I am seeing peaks in my blank runs that interfere with my this compound analysis. How can I identify the source of these "ghost peaks" and eliminate them?

Answer:

Ghost peaks are extraneous peaks that appear in your chromatogram even when no sample is injected. They are often the result of carryover from previous injections or contamination within the GC system.[12][13]

Troubleshooting Workflow for Ghost Peaks:

Troubleshooting Ghost Peaks A Observe Ghost Peak in Blank B Run a 'no-injection' blank (cycle the instrument without injecting) A->B C Are peaks still present? B->C D Source is likely carryover from a previous injection in the column or detector C->D Yes F Source is likely in the injection port, syringe, or carrier gas. C->F No E Increase final oven temperature and hold time to elute all compounds. Condition the column. D->E G Inject a clean, different solvent F->G H Are peaks still present? G->H I Contamination is likely in the injection port or carrier gas. H->I Yes K Contamination was in the original solvent or syringe. H->K No J Clean/replace inlet liner and septum. Check carrier gas purity and traps. I->J L Use a fresh, high-purity solvent. Clean or replace the syringe. K->L

Troubleshooting workflow for identifying the source of ghost peaks.

Experimental Protocols

Protocol: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its pentafluorobenzyl oxime (PFBO) derivative to enhance its volatility and detectability by GC-MS.

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Tris-HCl buffer (50 mM, pH 7.4)[1]

  • Organic solvent (e.g., hexane (B92381) or ethyl acetate), GC-grade

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation:

    • If your this compound is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dry residue in a small, known volume of your chosen organic solvent (e.g., 100 µL of hexane).

  • Derivatization Reaction:

    • Prepare a fresh solution of PFBHA in Tris-HCl buffer (e.g., 50 mM).[1]

    • To the 100 µL of your this compound sample in the reaction vial, add 100 µL of the PFBHA solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[2]

  • Extraction:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of hexane to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-derivatized this compound into the organic phase.

    • Allow the layers to separate. If an emulsion forms, centrifuge briefly at low speed.

  • Sample Analysis:

    • Carefully transfer the upper organic layer (hexane) to a new autosampler vial.

    • The sample is now ready for injection into the GC-MS system.

Workflow for PFBHA Derivatization:

PFBHA Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis A Dry down sample (if in solvent) B Reconstitute in organic solvent A->B C Add PFBHA solution B->C D Vortex C->D E Incubate at 60°C D->E F Cool to room temp E->F G Add hexane & vortex F->G H Collect organic layer G->H I Analyze by GC-MS H->I

Step-by-step workflow for the PFBHA derivatization of this compound.

Data Presentation

Table 1: Common Contaminants in GC-MS Analysis and Their Characteristic Ions

This table summarizes common contaminants that may interfere with your analysis and their characteristic m/z values, which can help in their identification.

Contaminant Likely Source(s) Characteristic Ions (m/z)
Phthalates (e.g., Dioctyl phthalate) Plastic labware (vials, pipette tips), plastic tubing, gloves[6][10][11]149, 167, 279
Siloxanes Column bleed, septum bleed, glassware detergents[9]73, 147, 207, 221, 281, 355[4]
Hydrocarbons Pump oil, fingerprints, contaminated solventsPeaks spaced 14 amu apart[4]
PFTBA (tuning compound) Leak from the calibration valve69, 131, 219, 264, 414, 502[5]
Residual Solvents (e.g., Acetone, Methanol) Cleaning procedures, solvent blanksAcetone: 43, 58; Methanol: 31[5]

Table 2: Expected Mass Fragments for Underivatized and PFBHA-Derivatized this compound

This table provides a comparison of expected key mass fragments for this compound before and after derivatization with PFBHA, aiding in the confirmation of a successful reaction and analyte identification.

Analyte Form Key Mass Fragment (m/z) Description
Underivatized this compound 254Molecular Ion (M⁺)
236[M-18]⁺ (Loss of H₂O)
225[M-29]⁺ (Loss of CHO)
44, 57, 71, 85Characteristic alkyl fragments
PFBHA-Derivatized this compound 449Molecular Ion (M⁺)
268[M-181]⁺ (Loss of C₆F₅CH₂)[1]
181Pentafluorotropylium cation[2]
239Characteristic fragment for straight-chain aldehydes[1]

References

Improving the efficiency of Heptadecanal extraction from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Heptadecanal extraction from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

This compound is a long-chain saturated fatty aldehyde (C17H34O) found in various natural sources, including plants and corals.[1] Its extraction can be challenging due to its specific chemical properties:

  • Volatility: As a long-chain aldehyde, it has a degree of volatility that can lead to losses during sample preparation and solvent evaporation.[2][3]

  • Reactivity: The aldehyde functional group is susceptible to oxidation (converting to carboxylic acid) and polymerization (aldol condensation), especially under harsh pH, high temperature, or exposure to air.[3][4]

  • Complex Matrices: this compound is often present in low concentrations within complex biological or environmental matrices, requiring selective and efficient extraction methods to isolate it from interfering compounds like lipids, pigments, and waxes.[5][6]

Q2: Which extraction methods are most suitable for this compound?

The choice of extraction method depends on the sample matrix, the desired purity of the extract, and the available equipment. Commonly used and effective methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for analyzing volatile compounds like this compound. It is highly sensitive and requires minimal sample preparation.

  • Ultrasound-Assisted Solvent Extraction (UASE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction yields in shorter times compared to traditional maceration.[7]

  • Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as the solvent.[8][9] It is particularly suitable for thermally sensitive compounds like this compound as the extraction can be performed at low temperatures.[][11]

  • Liquid-Liquid Extraction (LLE) with Bisulfite Adduct Formation: This is a highly selective method for isolating aldehydes from complex mixtures. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from other non-aldehyde compounds. The aldehyde is then recovered by basifying the aqueous solution.[4][12][13]

Q3: How do I choose the right solvent for this compound extraction?

The principle of "like dissolves like" is crucial. This compound is a nonpolar molecule, so it dissolves best in nonpolar organic solvents.[14] However, when extracting from complex matrices like plant tissues, a mixture of polar and nonpolar solvents is often more effective.[15]

  • For general lipid extraction: A mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch method) is considered a gold standard for extracting a broad range of lipids, including aldehydes.[16][17] A less toxic alternative is a hexane (B92381) and isopropanol (B130326) mixture.[14]

  • For selective aldehyde extraction: The choice of solvent depends on the specific protocol. For bisulfite adduct formation, a water-miscible solvent like methanol or dimethylformamide (DMF) is used to facilitate the reaction, followed by an immiscible organic solvent for washing.[12][13]

Troubleshooting Guide

Problem 1: Low Recovery or Yield of this compound

Q: My this compound yield is consistently low. What are the common causes and how can I fix this?

A: Low recovery is a frequent issue in this compound extraction. The potential causes can be systematically addressed by considering the following:

  • Incomplete Extraction: The solvent may not be efficiently penetrating the sample matrix or solubilizing the this compound.

    • Solution: For solid samples, ensure the material is finely ground to increase the surface area.[5] For liquid-liquid extractions, perform multiple extractions with smaller volumes of fresh solvent, as this is more efficient than a single extraction with a large volume.[18][19] Consider switching to a more effective extraction technique like Ultrasound-Assisted Solvent Extraction (UASE) or Supercritical Fluid Extraction (SFE).[7]

  • Analyte Degradation: this compound can degrade during the extraction process.

    • Solution: To prevent oxidation, work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4] Avoid high temperatures during extraction and solvent evaporation steps.[3] Be mindful of the pH of your extraction solutions; strongly acidic or basic conditions can catalyze degradation.[4]

  • Volatility Losses: this compound can be lost due to its volatility, especially during solvent evaporation.

    • Solution: Use a gentle stream of nitrogen and a controlled, low-temperature water bath for solvent removal.[3] For highly volatile samples, consider using techniques like Headspace Solid-Phase Microextraction (HS-SPME) which do not require a solvent evaporation step.

  • Inefficient Phase Separation: In liquid-liquid extractions, the formation of emulsions can trap the analyte and prevent clean separation.

    • Solution: To break emulsions, you can add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, centrifuge the sample, or filter the mixture through glass wool.[3]

Problem 2: The Extract is Highly Impure

Q: My this compound extract is contaminated with pigments, waxes, or other lipids. How can I improve its purity?

A: Co-extraction of matrix components is common, especially when using non-polar solvents. Here are some strategies to obtain a cleaner extract:

  • Pre-extraction Cleanup: For plant materials, you can perform a pre-extraction with a highly nonpolar solvent like hexane to remove waxes and some pigments before extracting the this compound with a more polar solvent system.[20]

  • Selective Extraction: The most effective way to achieve high purity is to use a selective extraction method. The sodium bisulfite adduct formation method is highly specific for aldehydes and will separate this compound from most other classes of compounds.[4][12][13]

  • Post-extraction Cleanup (Solid-Phase Extraction - SPE): After an initial extraction, the crude extract can be further purified using Solid-Phase Extraction (SPE). A silica (B1680970) gel or alumina (B75360) cartridge can be used to separate compounds based on polarity.[21]

Problem 3: Inconsistent or Irreproducible Results

Q: I am getting variable results between different extraction runs. How can I improve the reproducibility of my method?

A: Lack of reproducibility often stems from small variations in the experimental parameters. To improve consistency:

  • Standardize All Parameters: Ensure that extraction time, temperature, solvent-to-sample ratio, and agitation speed are kept constant for all samples.

  • Use an Internal Standard: Adding a known amount of an internal standard (a compound with similar chemical properties to this compound but not present in the sample) at the beginning of the extraction process can help to correct for losses during sample preparation and analysis.[6] For this compound, a deuterated analog or another long-chain aldehyde of different chain length could be used.

  • Control Sample Homogeneity: For solid samples, ensure that the material is ground to a fine, homogeneous powder to avoid variations due to the sample matrix itself.[5][20]

Data Presentation

Table 1: Comparison of Key Extraction Methods for this compound

MethodAdvantagesDisadvantagesBest Suited For
Headspace SPME Solvent-free, high sensitivity, minimal sample preparation, reusable fibers.Fiber capacity can be limited, susceptible to matrix effects.[22]Trace-level analysis of volatiles in various matrices.
Ultrasound-Assisted Solvent Extraction (UASE) Faster than maceration, higher yield, reduced solvent consumption.[7]Can generate heat which may degrade thermolabile compounds, requires specialized equipment.General extraction from solid matrices like plant tissues.
Supercritical Fluid Extraction (SFE) Environmentally friendly ("green"), non-toxic, suitable for thermally unstable compounds, tunable selectivity.[][11]High initial equipment cost, may require optimization of pressure and temperature.[8][23]High-purity extraction from natural products.
LLE with Bisulfite Adduct Formation Highly selective for aldehydes, results in a very clean extract.[4][12]Multi-step process, involves use of acids and bases, may not be suitable for all aldehydes.Isolating this compound from complex lipid-rich matrices.

Table 2: Influence of Solvent Choice on Extraction Efficiency

Solvent SystemPolarityTarget AnalytesComments
HexaneNonpolarNonpolar lipids (e.g., triglycerides, waxes).[14]Good for initial defatting or pre-extraction.[20]
Chloroform:Methanol (2:1 v/v)Broad RangeTotal lipid extraction (polar and nonpolar lipids).[16][17]"Gold standard" but uses toxic chlorinated solvent.[14]
Hexane:Isopropanol (3:2 v/v)Primarily NonpolarNonpolar lipids, good for triglycerides.[14]Less toxic alternative to chloroform-based methods.[14]
Ethyl AcetateIntermediateLipids of intermediate polarity.[15]A moderately polar, less toxic solvent option.
Methanol / EthanolPolarPolar lipids and other polar compounds.[16]Used to disrupt lipid-protein complexes in tissues.[15][17]

Table 3: Impact of Critical Parameters on this compound Recovery

ParameterEffect on RecoveryRecommendation
Temperature Increasing temperature can improve extraction efficiency but also increases the risk of degradation and volatilization.[3]Optimize for the lowest effective temperature. Use cooling baths during sonication or workup steps.[4]
Time Longer extraction times can increase yield up to a point of equilibrium, after which degradation may become significant.Determine the optimal extraction time through time-course experiments.
pH Strongly acidic or basic conditions can catalyze aldol (B89426) condensation or oxidation of this compound.[4]Maintain a neutral or mildly acidic pH during extraction and workup, unless using the bisulfite method.
Sample Particle Size Smaller particle size increases the surface area, leading to more efficient extraction from solid matrices.[5]Grind solid samples to a fine, homogeneous powder.
Solvent-to-Sample Ratio A higher ratio can improve extraction efficiency but also increases solvent cost and evaporation time.[24]Optimize for a ratio that provides good recovery without excessive solvent use. A 7:1 ratio is a good starting point for LLE.[24]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Place a precisely weighed amount of the homogenized solid sample (e.g., 0.5-2 g) or a measured volume of the liquid sample into a headspace vial.[25]

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 50-70°C) to allow the volatile compounds to partition into the headspace. Allow the sample to equilibrate for a set time (e.g., 15-30 minutes).[2]

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace above the sample for a defined period (e.g., 20-40 minutes) while maintaining the temperature.[25]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a Gas Chromatograph (GC) for thermal desorption of the analytes onto the GC column for analysis.

Protocol 2: Ultrasound-Assisted Solvent Extraction (UASE)

  • Sample Preparation: Place a weighed amount of the finely ground sample into an extraction vessel.

  • Solvent Addition: Add a precise volume of the chosen extraction solvent (e.g., Hexane:Isopropanol 3:2 v/v).

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Sonicate for a specified time (e.g., 15-30 minutes).[14] Monitor the temperature of the bath to prevent overheating.

  • Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Solvent Evaporation: Collect the supernatant and evaporate the solvent under a gentle stream of nitrogen at low heat to concentrate the extract.

Protocol 3: Selective Extraction using Sodium Bisulfite Adduct Formation

  • Initial Dissolution: Dissolve the crude extract or sample mixture in a water-miscible solvent like methanol or dimethylformamide (DMF for aliphatic aldehydes).[12][13]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for 30-60 seconds.[3]

  • Washing: Add an immiscible organic solvent (e.g., hexanes) and water to the mixture to form two layers. Shake and separate the layers. The bisulfite adduct of this compound will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer. Discard the organic layer.[4]

  • Aldehyde Recovery: Transfer the aqueous layer to a clean separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). Slowly add a base (e.g., NaOH solution) until the pH of the aqueous layer is strongly basic (pH ~12). This reverses the reaction and liberates the free this compound.[12]

  • Final Extraction: Shake the funnel to extract the liberated this compound into the organic layer. Separate the layers, dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain the purified this compound.[12]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Post-Extraction Processing cluster_analysis Analysis Homogenization Sample Homogenization (Grinding/Blending) Weighing Weighing & Internal Standard Spiking Homogenization->Weighing SPME HS-SPME Weighing->SPME UASE UASE Weighing->UASE SFE SFE Weighing->SFE LLE LLE (Bisulfite) Weighing->LLE Analysis GC-MS / HPLC Analysis SPME->Analysis Filtration Filtration / Centrifugation UASE->Filtration Concentration Solvent Evaporation (Low Temp) SFE->Concentration LLE->Concentration Filtration->Concentration Purification Purification (SPE) (Optional) Concentration->Purification Purification->Analysis

Caption: General workflow for this compound extraction and analysis.

G Start Start: Low this compound Recovery CheckExtraction Is extraction method efficient? Start->CheckExtraction CheckDegradation Is analyte degradation occurring? CheckExtraction->CheckDegradation No Sol_Extraction Solution: - Increase extraction time/temp - Use UASE or SFE - Finer sample grinding CheckExtraction->Sol_Extraction Yes CheckVolatility Are there volatility losses? CheckDegradation->CheckVolatility No Sol_Degradation Solution: - Use inert atmosphere - Lower temperature - Control pH CheckDegradation->Sol_Degradation Yes CheckPhaseSep Is phase separation complete? CheckVolatility->CheckPhaseSep No Sol_Volatility Solution: - Gentle solvent evaporation - Use HS-SPME CheckVolatility->Sol_Volatility Yes Sol_PhaseSep Solution: - Add brine - Centrifuge sample CheckPhaseSep->Sol_PhaseSep Yes End Recovery Optimized CheckPhaseSep->End No Sol_Extraction->CheckDegradation Sol_Degradation->CheckVolatility Sol_Volatility->CheckPhaseSep Sol_PhaseSep->End

Caption: Troubleshooting decision tree for low this compound recovery.

G cluster_extraction Selective Extraction cluster_recovery Aldehyde Recovery Start Crude Extract (this compound + Impurities) in Organic Solvent Reaction Add NaHSO₃ (aq) + Miscible Solvent (MeOH) (Vigorous Shaking) Start->Reaction AqueousPhase Aqueous Phase: Water-Soluble This compound-Bisulfite Adduct Reaction->AqueousPhase OrganicPhase Organic Phase: Impurities Reaction->OrganicPhase Phase Separation Basify Add Base (NaOH) to pH ~12 + Fresh Organic Solvent AqueousPhase->Basify Transfer a a RecoveredAldehyde Organic Phase: Purified this compound Basify->RecoveredAldehyde AqueousWaste Aqueous Phase: Waste Basify->AqueousWaste Phase Separation b b c c

Caption: Pathway for selective this compound extraction and recovery.

References

Technical Support Center: Heptadecanal Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heptadecanal derivatization reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound, particularly when using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivative Yield 1. Degraded or Inactive Reagent: PFBHA is sensitive to moisture and can degrade over time. 2. Presence of Water: Moisture in the sample or solvent will react with the derivatizing agent, reducing its availability. 3. Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to an incomplete reaction. 4. Incorrect Reagent-to-Analyte Ratio: An inadequate amount of derivatizing agent will result in an incomplete reaction.1. Use a fresh batch of PFBHA and store it under anhydrous conditions. 2. Ensure the sample is completely dry. If in a solvent, evaporate to dryness under a stream of nitrogen before adding the reagent. Use anhydrous solvents for the reaction. 3. Optimize reaction time and temperature. For PFBHA derivatization of long-chain aldehydes, a reaction time of 10 minutes at 70°C has been shown to be effective.[1] 4. Use a molar excess of the derivatizing reagent.
Presence of Unreacted this compound 1. Incomplete Reaction: See causes for "Low or No Derivative Yield". 2. Derivative Instability: The formed PFBHA-oxime derivative may be unstable and revert to the original aldehyde.1. Re-optimize the reaction conditions (time, temperature, reagent concentration). 2. Analyze the sample as soon as possible after derivatization. Ensure all vials and syringes used post-derivatization are dry.
Extraneous Peaks in Chromatogram 1. Reagent Byproducts: Excess derivatizing reagent or its byproducts can appear in the chromatogram. 2. Sample Matrix Interference: Other components in the sample may react with the derivatizing agent. 3. Contamination: Contaminants in solvents or from labware can introduce extraneous peaks.1. Perform a post-derivatization cleanup. A liquid-liquid extraction with a non-polar solvent like hexane (B92381) can help remove excess reagent.[2] 2. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances. 3. Use high-purity solvents and thoroughly clean all glassware.
Poor Peak Shape or Tailing 1. Active Sites in GC System: Polar analytes can interact with active sites in the GC inlet or column. 2. Incomplete Derivatization: The presence of underivatized this compound can lead to poor peak shape.1. Use a deactivated GC inlet liner and a high-quality, low-bleed GC column. 2. Ensure the derivatization reaction has gone to completion by optimizing reaction conditions.
Formation of Isomers 1. Syn- and Anti-Isomers: PFBHA derivatization of aldehydes can form two stable isomers (syn- and anti-oximes).1. This is a known characteristic of the reaction. The two isomer peaks can often be chromatographically separated and the sum of their peak areas used for quantification.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is often necessary for compounds that have low volatility or poor thermal stability. For aldehydes like this compound, derivatization increases their volatility and thermal stability, making them more suitable for GC analysis. The PFBHA derivative also has excellent electron-capturing properties, which significantly enhances sensitivity for detection by Electron Capture Detectors (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[3]

Q2: What are the advantages of using PFBHA over other derivatization reagents for aldehydes?

A2: PFBHA offers several advantages over other reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). PFBHA reacts quantitatively with a wide range of aldehydes, and the resulting derivatives are thermally stable and do not require extensive cleanup steps. The resulting oximes are also easily resolved by gas chromatography.[3]

Q3: How can I be sure my derivatization reaction has gone to completion?

A3: To ensure the reaction goes to completion, it is crucial to optimize parameters such as reaction time, temperature, and reagent concentration. You can monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. The disappearance of the this compound peak and the maximization of the derivative peak area in the chromatogram indicate the reaction is complete.

Q4: Can I store my derivatized samples?

A4: It is generally recommended to analyze derivatized samples as soon as possible. The stability of the PFBHA-oxime derivative can be affected by the presence of moisture, which can lead to hydrolysis back to the original aldehyde. If storage is necessary, it should be in a tightly sealed vial at a low temperature (e.g., 4°C) under anhydrous conditions.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on the derivatization of aldehydes. While specific data for this compound is limited, these tables, based on similar long-chain aldehydes, can serve as a guide for optimization.

Table 1: Optimization of PFBHA Derivatization Reaction Time

Reaction Time (minutes)Temperature (°C)Relative Peak Area of Derivative (Normalized)
5700.85
10701.00
15700.98
20700.97

Note: Data is illustrative and based on typical optimization experiments for long-chain aldehydes.

Table 2: Optimization of PFBHA Derivatization Reaction Temperature

Temperature (°C)Reaction Time (minutes)Relative Peak Area of Derivative (Normalized)
50100.75
60100.92
70101.00
80100.95

Note: Data is illustrative and based on typical optimization experiments for long-chain aldehydes.

Experimental Protocols

Detailed Methodology for PFBHA Derivatization of Long-Chain Aldehydes for GC-MS Analysis

This protocol is adapted from a method for the quantification of long-chain aldehydes.[2]

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound into a clean reaction vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous.

  • Reagent Preparation:

    • Prepare a 1% (w/v) solution of PFBHA in water.

  • Derivatization Reaction:

    • To the dry sample, add a suitable volume of a non-polar solvent (e.g., 100 µL of ethyl acetate) to dissolve the analyte.

    • Add 20 µL of the 1% PFBHA solution.

    • Add a small volume of 1.0 M HCl to adjust the pH to approximately 4.[1]

    • Tightly cap the vial and vortex for 1-2 minutes.

    • Heat the reaction mixture at 70°C for 10 minutes.[1]

  • Extraction:

    • After cooling to room temperature, add 0.1 mL of ethyl acetate (B1210297) and approximately 5g of sodium sulfate (B86663) to the vial.[1]

    • Shake vigorously for 5 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Centrifuge the vial to separate the layers.

    • Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample This compound Sample Dry_Sample Dry Sample (under Nitrogen) Sample->Dry_Sample Add_Reagents Add Ethyl Acetate, PFBHA, and HCl Dry_Sample->Add_Reagents Vortex Vortex Add_Reagents->Vortex Heat Heat at 70°C Vortex->Heat Add_Extraction_Solvent Add Ethyl Acetate and Na2SO4 Heat->Add_Extraction_Solvent Shake Shake Add_Extraction_Solvent->Shake Centrifuge Centrifuge Shake->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer GCMS GC-MS Analysis Transfer->GCMS

Caption: Experimental workflow for this compound derivatization.

Troubleshooting_Logic Start Low or No Derivative Yield Check_Reagent Is the PFBHA reagent fresh and stored properly? Start->Check_Reagent Check_Moisture Was the sample completely dry before reagent addition? Check_Reagent->Check_Moisture Yes Solution_Reagent Use fresh reagent. Store under anhydrous conditions. Check_Reagent->Solution_Reagent No Check_Conditions Are the reaction time and temperature optimized? Check_Moisture->Check_Conditions Yes Solution_Moisture Evaporate sample to dryness. Use anhydrous solvents. Check_Moisture->Solution_Moisture No Solution_Conditions Optimize reaction conditions (e.g., 70°C for 10 min). Check_Conditions->Solution_Conditions No Reanalyze Re-analyze Sample Check_Conditions->Reanalyze Yes Solution_Reagent->Reanalyze Solution_Moisture->Reanalyze Solution_Conditions->Reanalyze Aldehyde_Signaling_Pathway This compound This compound (Lipid Aldehyde) Receptor Cell Surface Receptor This compound->Receptor binds G_Protein G-Protein Receptor->G_Protein activates Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger generates Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression regulates Cellular_Response Cellular Response (e.g., Inflammation, Growth) Gene_Expression->Cellular_Response leads to

References

Technical Support Center: Overcoming Matrix Effects in Heptadecanal LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Heptadecanal.

Troubleshooting Guide

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate and irreproducible results.[1][2] This is particularly prevalent in complex biological matrices where endogenous components like phospholipids (B1166683) can co-elute with the analyte of interest, interfering with its ionization.[1] The following table outlines common issues encountered during this compound analysis, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) interfere with the ionization of this compound.[1][3] 2. Inefficient Ionization: this compound, as a neutral aldehyde, may not ionize efficiently in its native form.[4][5] 3. Suboptimal Sample Preparation: Incomplete extraction or insufficient cleanup of the sample.1. Optimize Sample Preparation: Employ rigorous extraction and cleanup methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering lipids.[6] Specialized lipid removal products (e.g., EMR-Lipid) can also be effective.[7] 2. Chemical Derivatization: Derivatize this compound to introduce a readily ionizable functional group. This can significantly enhance signal intensity.[4][8][9] 3. Chromatographic Separation: Modify the LC method (e.g., gradient, column chemistry) to separate this compound from the suppression zone.[3] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[10][11][12]
High Variability in Results (Poor Precision) 1. Inconsistent Matrix Effects: The degree of ion suppression varies between samples.[11] 2. Variable Analyte Recovery: Inconsistent extraction efficiency during sample preparation.[11] 3. Instrumental Instability: Fluctuations in the LC or MS system.1. Incorporate a SIL-IS: A SIL-IS co-elutes with the analyte and experiences the same matrix effects and recovery losses, thus providing reliable normalization.[11][12] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix similar to the samples to ensure that standards and samples experience comparable matrix effects.[3] 3. Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation workflow for all samples.[13]
Inaccurate Quantification (Poor Accuracy) 1. Uncorrected Matrix Effects: Significant ion suppression or enhancement that is not accounted for.[2] 2. Inappropriate Calibration Strategy: Using a calibration curve prepared in a neat solvent when a significant matrix effect is present.[3] 3. Lack of a Suitable Internal Standard: Using an internal standard that does not behave similarly to the analyte.[11]1. Implement a SIL-IS: This is the gold standard for achieving accurate quantification in the presence of matrix effects.[10][11] 2. Perform Method Validation with Matrix Effect Assessment: Quantify the matrix effect by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.[1] 3. Use Matrix-Matched Calibration Curves: This helps to mimic the matrix effects seen in the unknown samples.[3]
Peak Tailing or Splitting 1. Matrix Overload: High concentrations of co-eluting matrix components affecting peak shape. 2. Secondary Interactions: Interaction of the analyte with active sites on the column.1. Improve Sample Cleanup: Reduce the amount of matrix components injected onto the column.[7] 2. Dilute the Sample: If the analyte concentration is high enough, dilution can reduce the overall matrix load. 3. Optimize Chromatography: Use a different column or modify the mobile phase to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3] In biological samples, lipids and phospholipids are major contributors to matrix effects.[1] This is problematic because it can lead to poor data quality, including reduced accuracy, precision, and sensitivity in your quantitative analysis.[2]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant signal as matrix components elute indicates regions of ion suppression.

  • Post-Extraction Spike: The response of this compound in a pure solvent is compared to its response when spiked into a blank matrix extract at the same concentration. A significantly lower or higher signal in the matrix sample indicates the presence of ion suppression or enhancement, respectively.[1]

Q3: What is the best internal standard to use for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3).[10][12] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of extraction inefficiency and ion suppression or enhancement.[11] This allows for accurate correction of these variations, leading to improved precision and accuracy.[11] If a SIL-IS is not available, a close structural analog (e.g., another long-chain fatty aldehyde that is not present in the sample) may be used, but it is less effective at correcting for matrix effects.[11]

Q4: Is derivatization necessary for this compound LC-MS/MS analysis?

A4: While not strictly mandatory, derivatization is highly recommended for aldehydes like this compound.[4][9] Aldehydes often exhibit poor ionization efficiency in their native form.[5] Chemical derivatization can be used to introduce a functional group that is readily ionizable (e.g., a primary amine for positive ion mode ESI), which significantly enhances the mass spectrometric response and overall sensitivity of the assay.[4][8] Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or Girard reagents are commonly used for this purpose.[5][14]

Q5: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A5: Effective sample preparation is crucial for removing interfering matrix components, especially lipids.[6]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from interferences based on their differential solubility in immiscible liquids. A common approach for lipids is a Folch or Bligh-Dyer extraction using chloroform (B151607) and methanol.[6]

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing specific interactions between the analyte, a solid sorbent, and various solvents to isolate the analyte and remove impurities.[6] Reversed-phase (e.g., C18) or normal-phase cartridges can be used.

  • Specialized Lipid Removal Sorbents: Products specifically designed to remove lipids from extracts, such as Enhanced Matrix Removal—Lipid (EMR—Lipid), can be very effective and integrated into existing workflows like QuEChERS or protein precipitation.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

Objective: To extract this compound and other lipids from a plasma sample while removing proteins and some polar interferences.

Materials:

  • Plasma sample

  • Stable Isotope-Labeled this compound (Internal Standard)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge tubes (glass)

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma into a glass centrifuge tube.

  • Add a known amount of SIL-Heptadecanal internal standard.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to precipitate proteins and ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer (chloroform layer) containing the lipids and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for derivatization or direct LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

Objective: To derivatize this compound to enhance its ionization efficiency for LC-MS/MS analysis.

Materials:

  • Dried sample extract from Protocol 1

  • DNPH solution (0.4% w/v in 2M HCl)

  • Acetonitrile

  • Vortex mixer

  • Heating block

Procedure:

  • Reconstitute the dried sample extract in 100 µL of acetonitrile.

  • Add 100 µL of the DNPH solution to the reconstituted extract.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 20 minutes in a sealed tube, protected from light.[14]

  • Cool the sample to room temperature.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

G Troubleshooting Workflow for Matrix Effects in this compound Analysis start Start: Poor Signal or High Variability check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS (e.g., this compound-d3) check_is->implement_is No assess_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Preparation - LLE / SPE - Lipid Removal Sorbent me_present->optimize_prep Yes revalidate Re-evaluate and Validate Method me_present->revalidate No optimize_lc Optimize Chromatography - Change gradient - Use different column optimize_prep->optimize_lc consider_deriv Consider Derivatization (e.g., with DNPH) optimize_lc->consider_deriv consider_deriv->revalidate end End: Reliable Method revalidate->end

Caption: A logical workflow for troubleshooting and mitigating matrix effects in this compound LC-MS/MS analysis.

References

Optimization of sample preparation for Heptadecanal analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the optimization of sample preparation in Heptadecanal analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important? this compound is a long-chain aliphatic aldehyde.[1] Its accurate quantification in biological samples is crucial for biochemical research, understanding its role in physiological and pathological processes, and for use in organic synthesis.[1][2]

Q2: What are the main challenges in analyzing this compound? this compound is a volatile and thermally labile compound.[3] Key challenges include preventing its degradation during sample storage and preparation, managing its potential for irreversible adsorption onto active sites within the analytical system, and achieving sufficient sensitivity for trace-level quantification.[3]

Q3: What is derivatization and why is it necessary for this compound analysis? Derivatization is a technique that chemically modifies a compound to make it more suitable for analysis.[4] For this compound, which is a polar aldehyde, derivatization is crucial to increase its volatility and thermal stability, improve peak shape, and enhance detector response, which is essential for sensitive and accurate gas chromatography (GC) analysis.[2][3][4][5]

Q4: How should samples containing this compound be stored to prevent degradation? To minimize degradation from oxidation, samples should be stored in tightly sealed containers at low temperatures (refrigeration at 2-8°C is recommended for the related compound 1-Heptadecanol) and protected from light.[6] For long-term stability, blanketing the sample with an inert gas like nitrogen or argon is advisable.[6] Avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of this compound.

Chromatography & Detection Issues

Q5: I am seeing no peak or a significantly reduced peak for my this compound sample. What are the possible causes? This common issue can stem from several factors:

  • Analyte Decomposition : this compound can degrade in a hot injector.[3] Ensure the injector temperature is not set excessively high.

  • System Activity : Active sites, such as silanol (B1196071) groups in the GC inlet liner or column, can irreversibly adsorb polar aldehydes like this compound.[3] Using a deactivated (silanized) inlet liner and a high-quality, inert GC column is critical.[3]

  • Injector Leaks : Leaks can lead to sample loss.[3] A systematic leak check of the injector is recommended.[3]

  • Poor Volatility : Without derivatization, this compound's transfer from the injector to the column may be inefficient.[3] Derivatization significantly improves volatility.[3]

Q6: My this compound peak shows significant tailing. How can I fix this? Peak tailing is often caused by unwanted interactions within the GC system.[3]

  • Active Sites : The primary cause is the interaction of the aldehyde group with active sites in the injector liner or the column.[3] Use a deactivated inlet liner and an inert GC column.[3] If the column is old, trimming the first few inches might remove accumulated active sites.[3]

  • Improve Peak Shape with Derivatization : Converting the polar aldehyde into a less polar derivative (e.g., an oxime or silyl (B83357) derivative) will significantly reduce interactions with active sites and improve peak shape.[3]

  • Column Overload : Injecting a sample that is too concentrated can contribute to tailing.[3] Try diluting the sample or using a split injection to reduce the amount of analyte introduced to the column.[3]

Q7: My retention times are drifting between runs. Why is this happening? Inconsistent retention times suggest instability in the chromatographic conditions.[3]

  • Flow Rate Fluctuations : Check for leaks in the system or issues with the carrier gas supply or electronic pressure control (EPC). An inconsistent flow rate is a primary cause of retention time shifts.[3]

  • Oven Temperature Instability : Verify that the GC oven temperature is stable and that the temperature program is consistent for every run.[8]

  • Column Degradation : Over time, changes to the stationary phase can lead to shifts in retention.[3]

Q8: How can I improve the sensitivity and detection limits for this compound?

  • Derivatization : This is a key strategy. Using an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can significantly enhance sensitivity, especially with an Electron Capture Detector (ECD).[3]

  • Sample Concentration : After extraction, the sample can be concentrated under a gentle stream of nitrogen.[3] However, avoid evaporating to complete dryness, as this can lead to the loss of the volatile aldehyde.[3][7]

  • Detector Choice : A mass spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode offers higher selectivity and sensitivity compared to a Flame Ionization Detector (FID).[3]

  • Injection Technique : Using a splitless injection allows a larger amount of the analyte to be transferred to the column, increasing sensitivity for trace-level analysis.[3]

Below is a troubleshooting decision tree for common this compound analysis issues.

G Troubleshooting Decision Tree for this compound Analysis start Problem Observed no_peak Low or No Peak start->no_peak peak_tailing Peak Tailing start->peak_tailing rt_drift Retention Time Drift start->rt_drift c1_decomp Analyte Decomposition in Inlet? no_peak->c1_decomp c1_adsorption Adsorption on Active Sites? no_peak->c1_adsorption c1_leak System Leak? no_peak->c1_leak c2_active_sites Interaction with Active Sites? peak_tailing->c2_active_sites c2_overload Column Overload? peak_tailing->c2_overload c3_flow Carrier Gas Flow Unstable? rt_drift->c3_flow c3_temp Oven Temperature Unstable? rt_drift->c3_temp c3_column Column Degradation? rt_drift->c3_column s1_temp Lower Inlet Temperature c1_decomp->s1_temp Yes s1_inert Use Deactivated Liner & Inert Column c1_adsorption->s1_inert Yes s2_derivatize Derivatize Sample c1_adsorption->s2_derivatize Also consider s1_leak_check Perform Leak Check c1_leak->s1_leak_check Yes c2_active_sites->s1_inert Yes c2_active_sites->s2_derivatize Also consider s2_dilute Dilute Sample / Use Split Injection c2_overload->s2_dilute Yes s3_check_gas Check Gas Supply & for Leaks c3_flow->s3_check_gas Yes s3_verify_oven Verify Oven Program & Stability c3_temp->s3_verify_oven Yes s3_replace_col Condition or Replace Column c3_column->s3_replace_col Yes

Caption: Troubleshooting decision tree for common GC issues.

Sample Preparation Issues

Q9: I suspect my sample extraction is inefficient. How can I optimize it? Inefficient extraction leads to poor recovery and inaccurate quantification.

  • Solvent Choice : The choice of extraction solvent is critical.[9] For Liquid-Liquid Extraction (LLE), solvents like hexane (B92381) or dichloromethane (B109758) are commonly used.[2][10] Ensure the solvent polarity is appropriate for this compound.

  • pH Adjustment : For some analytes, adjusting the pH of the aqueous sample can suppress ionization and improve partitioning into an organic solvent during LLE.[11]

  • Extraction Technique : While LLE is common, other methods like Solid-Phase Extraction (SPE) can offer cleaner extracts and higher selectivity.[7][12] SPE requires careful optimization of the sorbent, wash, and elution steps.[13]

Q10: My derivatization reaction seems incomplete. What should I check? Incomplete derivatization can lead to variable results and poor peak shapes.[7]

  • Reaction Conditions : Ensure optimal reaction time and temperature are used.[7] For example, derivatization with PFBHA may require heating at 60-70°C for 60 minutes.[2]

  • Reagent Concentration : The derivatizing reagent should be added in excess to drive the reaction to completion. A general rule for silylation is to use at least a 2:1 molar ratio of reagent to active hydrogens.

  • Absence of Water : Many derivatization reactions, especially silylation, are sensitive to moisture. The presence of water can stop the reaction or decompose the reagents and derivatives. Ensure all solvents are anhydrous and glassware is dry.

Data & Method Comparison Tables

Table 1: Comparison of Common Derivatization Agents for Aldehyde Analysis
Derivatization AgentAbbreviationTarget GroupKey AdvantagesConsiderations
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloridePFBHAAldehydes, KetonesForms stable oxime derivatives; significantly enhances sensitivity for Electron Capture Detection (ECD).[2][3]Reaction often requires heating (e.g., 60-70°C for 60 min).[2]
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAActive Hydrogens (Alcohols, Phenols, Carboxylic Acids), Aldehydes, AmidesCommon silylating agent; increases volatility and thermal stability; byproducts are volatile and do not interfere.[2]Highly sensitive to moisture; a catalyst like TMCS (Trimethylchlorosilane) may be needed for slow-reacting compounds.[2]
Table 2: Overview of Extraction Techniques
Extraction TechniquePrincipleAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent).[14]Simple, widely applicable, and effective for a broad range of compounds.[9]Can be time-consuming, requires large volumes of organic solvents, and emulsions can form.[12] Requires careful optimization of solvent choice.[9]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away; analyte is then eluted with a small amount of solvent.[12]Provides cleaner extracts, high recovery and repeatability, and can concentrate the analyte.[12][13] Amenable to automation.[12]Can be more expensive than LLE; requires more extensive method development to select the correct sorbent and solvents.[15]
Soxhlet Extraction Continuous passage of a solvent through the sample matrix via boiling and condensation.[16]Efficient for solid samples; has been a standard method for lipid extraction.[10][16]Time-consuming, requires large amounts of solvent, and the prolonged heating is unsuitable for thermolabile compounds.[16][17]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using LLE

This protocol is adapted from a method for Hexadecanal, a similar long-chain aldehyde.[2]

  • Aliquoting : Thaw frozen plasma or serum samples on ice. Pipette 100 µL of the sample into a 2 mL microcentrifuge tube.[2]

  • Internal Standard Spiking : Add a known amount of a suitable internal standard (e.g., deuterated this compound or a different long-chain aldehyde/alcohol like 1-Heptadecanol) to each sample for accurate quantification.[2]

  • Protein Precipitation : Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex the tube vigorously for 1 minute and incubate on ice for 30 minutes.[2]

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Collection : Carefully transfer the clear supernatant to a new tube.

  • Extraction : Add an appropriate organic solvent (e.g., 500 µL of hexane/dichloromethane mixture). Vortex thoroughly for 2 minutes to extract the analytes.

  • Phase Separation : Centrifuge at a lower speed (e.g., 3,000 rpm for 5 minutes) to separate the aqueous and organic layers.

  • Collection : Transfer the upper organic layer to a clean GC vial insert.

  • Concentration : Evaporate the solvent under a gentle stream of nitrogen gas at a low temperature (e.g., <40°C) until a small volume remains. Do not evaporate to complete dryness.[2][3]

  • Reconstitution & Derivatization : Reconstitute the dried extract in a small volume of a suitable solvent before proceeding to derivatization.

Protocol 2: Derivatization with PFBHA
  • Reagent Preparation : Prepare a 10 mg/mL solution of PFBHA in a suitable solvent like pyridine (B92270) or water.[2]

  • Reaction : To the dried sample extract from Protocol 1, add 50 µL of the PFBHA solution.

  • Incubation : Cap the vial tightly and heat at 60-70°C for 60 minutes.[2]

  • Extraction of Derivative : After cooling to room temperature, add 200 µL of hexane and 200 µL of ultrapure water. Vortex and centrifuge to separate the phases.[2]

  • Final Sample : Transfer the upper hexane layer, which contains the PFBHA-oxime derivative of this compound, to a new GC vial insert for analysis.[2]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

G General Workflow for this compound Analysis cluster_prep sample_collection 1. Sample Collection (e.g., Plasma, Tissue) storage 2. Sample Storage (-20°C or -80°C) sample_collection->storage prep 3. Sample Preparation storage->prep extraction 4. Extraction (LLE or SPE) prep->extraction concentration 5. Concentration (Nitrogen Evaporation) extraction->concentration derivatization 6. Derivatization (e.g., with PFBHA or BSTFA) concentration->derivatization gc_ms 7. GC-MS Analysis derivatization->gc_ms data_analysis 8. Data Analysis (Quantification) gc_ms->data_analysis

References

Enhancing the resolution of Heptadecanal peaks in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis of Heptadecanal. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this compound.

Section 1: Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a powerful technique for analyzing volatile compounds like this compound. However, its reactive aldehyde group can lead to several chromatographic challenges, including poor peak shape and inadequate resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak tailing or showing poor shape?

Peak tailing for an active compound like this compound is a common issue that can compromise resolution and quantification.[1] It is often caused by unwanted interactions between the analyte and active sites within the GC system or by physical problems in the setup.[1][2]

Common Causes and Solutions:

  • Active Sites: The carbonyl group of this compound can interact with active silanol (B1196071) groups present on glass inlet liners, fittings, or the column itself via hydrogen bonding, causing significant peak tailing.[1]

    • Solution: Use a deactivated or end-capped inlet liner and a highly deactivated column to minimize these interactions.[3] Regular maintenance, such as replacing the liner and inlet seal, is crucial.[2]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the front end of the column can create active sites and distort peak shape.[1][4]

    • Solution: Perform regular column maintenance, including trimming a small portion (10-20 cm) from the column inlet.[5] Implementing sample preparation techniques like solid-phase extraction (SPE) can also prevent contamination.[4]

  • Poor Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can create dead volume and disrupt the flow path, leading to peak distortion.[2][4] A "chair-shaped" peak can be an indicator of a poorly cut column.[1]

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth as per the manufacturer's guidelines.[2]

  • Solvent Polarity Mismatch: A mismatch between the polarity of the injection solvent and the stationary phase can lead to poor analyte focusing and distorted peak shapes.[1][4]

    • Solution: Choose a solvent that is compatible with your stationary phase.[4]

Below is a systematic workflow to diagnose and resolve peak tailing issues.

G_Peak_Tailing_Troubleshooting cluster_Start Initial Observation cluster_Check System Checks cluster_Chemical Chemical & Methodological Checks cluster_Conclusion Resolution Start This compound Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks Check_Column Inspect Column Installation (Cut, Depth, Ferrules) Check_All_Peaks->Check_Column Yes (Indiscriminate Tailing) Flow Path Issue Likely Check_Maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) Check_All_Peaks->Check_Maintenance No (Selective Tailing) Chemical Interaction Likely Check_Column->Check_Maintenance Use_Deactivated Use Deactivated Liner & Column Check_Maintenance->Use_Deactivated Trim_Column Trim 15cm from Column Inlet Use_Deactivated->Trim_Column Derivatize Consider Derivatization Trim_Column->Derivatize End Peak Shape Improved Derivatize->End

A stepwise guide to troubleshooting this compound peak tailing.

Q2: How can I improve the resolution between this compound and other closely eluting peaks in my sample?

Improving resolution involves increasing the separation between two peaks while keeping them as narrow as possible.[6] This can be achieved by optimizing several key GC parameters.

Strategies for Enhancing Resolution:

  • Optimize Temperature Program: The oven temperature program is a critical factor.[7]

    • Lowering Initial Temperature: Reducing the initial oven temperature can increase the interaction of volatile analytes with the stationary phase, often improving the separation of early eluting peaks.[6][8]

    • Slower Ramp Rate: A slower temperature ramp rate increases the time analytes spend in the column, which can significantly enhance resolution, especially for compounds in the middle of the chromatogram.[8][9] Increasing the program rate by a factor of three can reduce analysis time by half but also increases elution temperatures, which may alter selectivity.[10]

  • Select an Appropriate Column:

    • Stationary Phase: For a moderately polar compound like this compound, a low-to-mid polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is a robust starting point.[11] If co-elution persists, switching to a column with a different selectivity (e.g., a more polar phase) may be necessary.

    • Column Dimensions: Increasing column length (e.g., from 30 m to 60 m) increases the number of theoretical plates, which enhances resolution, though it also increases analysis time.[12] Decreasing the internal diameter (e.g., from 0.25 mm to 0.18 mm) and film thickness can also lead to sharper peaks and better efficiency.[12][13]

  • Adjust Carrier Gas Flow Rate: Operating the carrier gas (Helium or Hydrogen) at its optimal linear velocity minimizes peak broadening and maximizes efficiency.[6] Reducing the flow rate can sometimes improve the separation of early eluting peaks.

The diagram below illustrates the relationship between key parameters and their effect on chromatographic resolution.

G_Resolution_Optimization cluster_Goal Primary Goal cluster_Parameters Adjustable GC Parameters cluster_Actions Optimization Actions Goal Improve Peak Resolution Temp Oven Temperature Program Goal->Temp Column Column Selection (Phase, Dimensions) Goal->Column Flow Carrier Gas Flow Rate Goal->Flow TempActions • Lower Initial Temp • Slower Ramp Rate Temp->TempActions ColumnActions • Change Phase Selectivity • Increase Length • Decrease Internal Diameter Column->ColumnActions FlowActions • Optimize Linear Velocity Flow->FlowActions

Key parameter relationships for optimizing GC peak resolution.

Q3: Should I derivatize this compound for GC analysis? What are the benefits?

Yes, derivatization is a highly recommended strategy for analyzing aldehydes.[14] Direct analysis of aldehydes can be challenging due to their high reactivity and potential for thermal instability.[14][15]

Benefits of Derivatization:

  • Improved Stability: Converts the reactive aldehyde group into a more stable functional group, reducing the risk of degradation in the hot GC inlet.

  • Enhanced Peak Shape: The resulting derivative is often less polar and less likely to interact with active sites, leading to sharper, more symmetrical peaks.[14]

  • Increased Sensitivity: Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) creates derivatives that are highly sensitive for electron capture detection (ECD) or mass spectrometry (MS) in negative chemical ionization mode.[14]

Experimental Protocol: PFBHA Derivatization of this compound

This protocol describes the formation of a PFBHA-oxime derivative of this compound for enhanced GC-MS analysis.[14]

Reagents and Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 20 mg/mL in a suitable buffer or solvent)

  • Organic solvent (e.g., Hexane or Isooctane)

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare a solution of the this compound standard or the dried sample extract in a known volume of organic solvent.

  • Reaction: To 100 µL of the sample, add 100 µL of the PFBHA reagent solution.

  • Incubation: Cap the vial tightly and heat at 60–70°C for 60 minutes to ensure complete reaction.

  • Extraction (if necessary): After cooling, add an organic solvent (e.g., hexane) and water to the reaction mixture. Vortex and centrifuge to separate the layers. Collect the upper organic layer containing the derivative.

  • Analysis: Inject an aliquot of the organic layer into the GC-MS system.

G_Derivatization_Workflow start This compound Sample add_reagent Add PFBHA Reagent start->add_reagent heat Heat at 60-70°C for 60 min add_reagent->heat extract Liquid-Liquid Extraction (Hexane/Water) heat->extract analyze Inject Organic Layer into GC-MS extract->analyze end Analysis Complete analyze->end

Workflow for PFBHA derivatization of this compound.
Data Summary: Recommended GC Parameters

The following table summarizes typical starting parameters for the GC analysis of long-chain aldehydes or similar compounds. Optimization will be required for specific applications.

ParameterRecommended ConditionRationale / Notes
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[11]
Carrier Gas HeliumConstant flow rate of 1.0 - 1.2 mL/min is a good starting point.[11]
Injector Temp. 250°CBalances efficient volatilization with minimizing thermal degradation.[11]
Injection Mode Splitless (1 µL)Recommended for trace analysis to ensure complete transfer of the analyte to the column.[11]
Oven Program Start at 100°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A general-purpose program. The initial temperature and ramp rate should be optimized for best resolution.[8][11]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides definitive identification. FID offers robust quantification for hydrocarbons.[11]
MS Source Temp. 230°C (if applicable)Standard temperature for electron ionization (EI).[11]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

While GC is more common for volatile aldehydes, HPLC can be an effective alternative, particularly when derivatization is employed to add a UV-absorbing or fluorescent tag.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it difficult to detect this compound with a standard HPLC-UV detector?

This compound lacks a strong chromophore, which is a part of a molecule that absorbs ultraviolet or visible light.[16] Consequently, it exhibits very poor sensitivity with standard UV-Vis detectors, making direct quantification challenging.[16]

Q2: What are the recommended HPLC methods for this compound analysis?

To overcome the detection challenge, pre-column derivatization is the standard approach. This involves reacting this compound with a labeling agent to attach a UV-absorbing or fluorescent moiety to the molecule.[17][18] This not only enhances detection sensitivity but can also improve the chromatographic separation.[19]

Experimental Protocol: HPLC Analysis via Fluorescent Derivatization

This protocol is adapted from a method for long-chain aldehydes using cyclohexane-1,3-dione to form a highly fluorescent derivative.[17]

Reagents and Materials:

Procedure:

  • Derivatization Reaction: Mix the this compound sample with the cyclohexane-1,3-dione reagent in an ammonium acetate buffer.

  • Incubation: Heat the mixture to facilitate the reaction, forming a fluorescent derivative. The exact temperature and time should be optimized.

  • HPLC Analysis: Inject the cooled reaction mixture into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used for separation on a C18 column.[17]

    • Flow Rate: A standard flow rate of 0.5 - 1.0 mL/min is common.

    • Detection: Use a fluorescence detector with excitation and emission wavelengths optimized for the specific derivative formed.

G_HPLC_Workflow cluster_Prep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_End Result Start This compound Sample Derivatize Derivatize with Cyclohexane-1,3-dione Start->Derivatize Heat Heat to Form Fluorescent Adduct Derivatize->Heat Inject Inject onto C18 Column Heat->Inject Separate Gradient Elution (Acetonitrile/Water) Inject->Separate Detect Fluorescence Detection Separate->Detect End Quantification of this compound Detect->End

Workflow for HPLC analysis of this compound with fluorescence derivatization.

Q3: How do I select the right column and mobile phase for analyzing the this compound derivative?

The choice of column and mobile phase is critical for achieving good separation.[20]

  • Stationary Phase: For the analysis of derivatized this compound, which is typically more hydrophobic, a reversed-phase column is the standard choice.[21] A C18 (octadecyl) stationary phase is the most common and provides excellent retention for non-polar to moderately polar compounds.[22]

  • Mobile Phase: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is used in reversed-phase chromatography.[23] A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to elute compounds with varying polarities and to ensure sharp peaks for more retained components like the this compound derivative.[24]

Data Summary: Recommended HPLC Parameters

This table provides a starting point for developing an HPLC method for derivatized this compound.

ParameterRecommended ConditionRationale / Notes
Column C18, 4.6 x 250 mm, 5 µmStandard reversed-phase column providing good retention for hydrophobic derivatives.[16]
Mobile Phase A: Water, B: AcetonitrileA common solvent system for reversed-phase HPLC.[17]
Elution Mode GradientStart with a higher percentage of water and ramp to a higher percentage of acetonitrile to elute the derivative.
Flow Rate 0.5 - 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[16]
Column Temp. 25 - 30°CRoom temperature or slightly elevated to ensure reproducibility.[16]
Detector Fluorescence or UV-VisThe detector choice depends entirely on the derivatizing agent used.
Injection Vol. 10 - 20 µLStandard injection volume; should be tested to avoid column overload.[16]

References

Technical Support Center: Method Refinement for Sensitive Detection of Heptadecanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of Heptadecanal.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process for this compound detection.

Issue Potential Cause Recommended Solution
Low or No Signal Detected Poor Ionization Efficiency: this compound is a long-chain aliphatic aldehyde with low polarity, leading to inefficient charge acquisition in electrospray ionization (ESI).[1]Derivatization: Chemically modify the hydroxyl group of this compound to introduce a readily ionizable moiety.[1] Alternative Ionization Technique: Use Atmospheric Pressure Chemical Ionization (APCI), which is more suitable for less polar and volatile compounds.[1]
Analyte Degradation: this compound can be unstable and may oxidize to heptadecanoic acid, especially with exposure to air, light, and elevated temperatures.[2]Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8°C) and blanketing with an inert gas like argon or nitrogen are recommended.[2] Sample Preparation: Add antioxidants like butylated hydroxytoluene (BHT) and a chelating agent like desferrioxamine to samples to prevent artifactual peroxidation.[3]
Inconsistent or Irreproducible Results Sample Degradation: Variability in results can occur with different batches or older stock of this compound due to degradation and the presence of impurities.[2]Purity Assessment: Regularly assess the purity of your this compound standard. If degradation is suspected, run analytical standards of potential degradation products like this compound and heptadecanoic acid for confirmation.[2]
Incomplete Derivatization: The derivatization reaction may not have gone to completion, leading to variable analyte response.Optimize Reaction Conditions: Ensure optimal reaction time, temperature, and reagent concentrations for the chosen derivatization method.[4]
Unexpected Peaks in Chromatogram Degradation Products: The primary degradation product of 1-Heptadecanol is this compound, which can be further oxidized to heptadecanoic acid. These can appear as unexpected peaks.[2]Confirm Peak Identity: Use mass spectrometry to identify the unexpected peaks by their mass spectra and retention times relative to standards of suspected degradation products.[2]
Formation of Isomers: Derivatization of aldehydes can sometimes lead to the formation of stereo isomers (e.g., syn- and anti-oximes with PFBHA), which may resolve into two separate peaks.[5]Method Optimization: Adjust chromatographic conditions to either co-elute or achieve baseline separation of the isomers, depending on the analytical goal.
Poor Chromatographic Peak Shape Low Volatility: Long-chain aldehydes like this compound have relatively low volatility, which can result in poor peak shape in GC analysis.[6]Derivatization: Employ derivatization techniques such as silylation or acylation to increase the volatility of the analyte.[6][7][8]
Active Sites in GC System: Polar analytes can interact with active sites in the GC inlet and column, leading to tailing peaks.System Maintenance: Ensure proper deactivation of the GC liner and use a column suitable for the analysis of polar compounds.

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the analysis of this compound?

Direct analysis of this compound by methods like GC-MS or LC-MS is challenging due to its low volatility and poor ionization efficiency.[1][6] Derivatization is a chemical modification process that converts this compound into a derivative with improved analytical properties, such as increased volatility for GC-MS or enhanced ionization for LC-MS, leading to more sensitive and reliable detection.[1][6][7][8]

2. What are the recommended derivatization methods for this compound analysis by GC-MS?

For GC-MS analysis, the following derivatization methods are recommended:

  • Silylation: This method replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

  • Acylation: This technique involves reacting the hydroxyl group with an acylating agent to form an ester, which also increases volatility and can improve chromatographic separation.[6]

  • Pentafluorobenzyl Oxime (PFBO) Formation: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form oximes is considered a reference approach for aldehyde analysis by GC-MS, especially with electron-capture detection (GC-ECD) or in Selected Ion Monitoring (SIM) mode.[5]

3. What are the recommended derivatization methods for this compound analysis by LC-MS?

For LC-MS analysis, derivatization aims to add a "charge tag" or a fluorophore to the molecule. Recommended methods include:

  • Dansylation: Reaction with dansyl chloride introduces a readily ionizable moiety, significantly improving the response in ESI-MS.[1]

  • Hantzsch Reaction: This reaction with a 1,3-dicarbonyl compound (like 1,3-cyclohexanedione (B196179) or dimedone) and ammonia (B1221849) forms a fluorescent derivative that can be detected with high sensitivity by HPLC with fluorescence detection or LC-MS.[4]

4. What are the expected mass fragments for derivatized this compound in MS analysis?

  • PFBO-derivatized this compound (GC-MS): In Selected Ion Monitoring (SIM) mode, the pentaflyuorobenzyl oxime (PFBO) derivatives of aldehydes are typically identified by their [M-181]+ ion and the presence of m/z 181 and m/z 239 ions, which are characteristic of straight-chain saturated aliphatic aldehydes.[5] For this compound-PFBO, the [M-181]+ ion would be at m/z 268.[5]

  • Dansylated this compound (LC-MS/MS): One can monitor for the precursor ion of the dansylated this compound and its characteristic product ion at m/z 171, which corresponds to the protonated dansyl moiety.[1]

5. How can I improve the recovery of this compound from biological samples?

The recovery of long-chain aldehydes from biological matrices can be challenging due to their potential to bind to proteins and lipids.[3] To improve recovery, consider the following:

  • Lipid Extraction: Perform a lipid extraction (e.g., Folch extraction) to separate this compound from the bulk of the biological matrix. A wider range of aldehydes is often detected in lipid extracts compared to whole samples.[3]

  • Solid-Phase Extraction (SPE): Use a clean-up step with SPE, such as with a C18 cartridge, after derivatization to remove interfering substances.[3]

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of long-chain aldehydes using various derivatization and detection methods.

AnalyteDerivatization MethodAnalytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Pentadecanal5,5-dimethyl cyclohexane-1,3-dione (Hantzsch Reaction)HPLC with Fluorescence Detection0.8 pmol (0.38 ng)2.5 pmol[4]
Long-chain aldehydes (C13 & C17)Cyclohexane-1,3-dione (Hantzsch Reaction)RP-HPLC with Fluorescence DetectionQuantifiable in the pmol range-
Aliphatic and Unsaturated AldehydesHantzsch ReactionLC-MS/MSCalibration plots were linear in the range of approx. 5-1500 pg on column.-

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis (Silylation)

This protocol is adapted from methods for long-chain alcohols and is applicable to aldehydes.[6]

Materials:

  • This compound standard or sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent

  • GC vials with inserts

Procedure:

  • Sample Preparation: Transfer the this compound sample into a GC vial and ensure it is dry. Dissolve the sample in a small volume of pyridine.

  • Derivatization Reaction: Add a sufficient amount of BSTFA (with 1% TMCS) to the sample solution.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of this compound for LC-MS/MS Analysis (Hantzsch Reaction)

This protocol is based on the derivatization of long-chain aldehydes for fluorescence or MS detection.[4][9]

Materials:

  • This compound standard or sample

  • 1,3-Cyclohexanedione (CHD) or 5,5-dimethyl-1,3-cyclohexanedione (dimedone)

  • Ammonium (B1175870) acetate

  • Acetic acid

  • Methanol

  • LC-MS grade water

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, mix the this compound sample (dissolved in a suitable solvent like methanol) with a solution containing 1,3-cyclohexanedione, ammonium acetate, and acetic acid.

  • Incubation: Heat the mixture at a specific temperature (e.g., 60-70°C) for an optimized period (e.g., 10-30 minutes) to facilitate the cyclization reaction.

  • Sample Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering substances.[3]

  • Analysis: Dilute the reaction mixture with a suitable solvent (e.g., methanol/water) and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction (e.g., Folch) sample->extraction derivatization Chemical Derivatization extraction->derivatization gcms GC-MS derivatization->gcms Silylation, Acylation, PFBHA lcms LC-MS/MS derivatization->lcms Hantzsch Reaction, Dansylation data_analysis Data Analysis and Quantification gcms->data_analysis lcms->data_analysis

Caption: General experimental workflow for the sensitive detection of this compound.

signaling_pathway cluster_lipids Lipid Metabolism cluster_downstream Potential Cellular Effects precursors Complex Lipids (e.g., Sphingolipids, Fatty Acids) heptadecanol 1-Heptadecanol precursors->heptadecanol Metabolic Processes This compound This compound heptadecanol->this compound Oxidation heptadecanoic_acid Heptadecanoic Acid This compound->heptadecanoic_acid Oxidation signaling Modulation of Signaling Pathways This compound->signaling bioactive Formation of other Bioactive Molecules This compound->bioactive

Caption: Simplified metabolic context of this compound formation and potential roles.

References

Technical Support Center: Analysis of Heptadecanal by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression of Heptadecanal during electrospray ionization (ESI) mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in ESI-MS and why is it a problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3] this compound, being a long-chain aliphatic aldehyde, has low polarity, which inherently makes it challenging to ionize efficiently by ESI, a technique that favors polar and pre-charged molecules. The presence of more easily ionizable components in the sample matrix can further compete for the limited charge on the ESI droplets, leading to significant signal suppression for this compound.[2]

Q2: What are the common causes of signal suppression for this compound?

A2: Several factors can contribute to the signal suppression of this compound:

  • Matrix Components: Biological matrices like plasma, serum, or tissue extracts are complex and contain high concentrations of salts, phospholipids, and other endogenous molecules that can interfere with the ionization of this compound.[4][5]

  • Co-eluting Substances: Compounds that elute from the liquid chromatography (LC) column at the same time as this compound can compete for ionization.[6]

  • Mobile Phase Additives: While necessary for chromatography, some mobile phase additives can form adducts with this compound or suppress its ionization.[7]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to saturation effects and signal suppression.[2]

Q3: How can I detect and quantify the extent of signal suppression in my this compound analysis?

A3: The presence and magnitude of signal suppression can be assessed using the post-extraction spike method.[4][5] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the entire sample preparation process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[1]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause: Significant signal suppression from the sample matrix or poor ionization of the underivatized aldehyde.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat signal suppression is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A well-optimized SPE method can selectively isolate this compound while removing salts, phospholipids, and other interferences.

    • Liquid-Liquid Extraction (LLE): LLE can be used to extract the relatively non-polar this compound from an aqueous matrix into an organic solvent, leaving behind many polar interfering compounds.

  • Chemical Derivatization: Derivatizing the aldehyde group of this compound can significantly improve its ionization efficiency in ESI-MS.

    • 2,4-Dinitrophenylhydrazine (DNPH): This is a widely used derivatizing agent for aldehydes, forming a stable hydrazone that is more readily ionized.[8][9]

    • 3-Nitrophenylhydrazine (3-NPH): Studies have shown that derivatization with 3-NPH can result in even greater sensitivity compared to DNPH for some aldehydes.[10]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from interfering peaks.

    • Column Selection: Use a column with a different stationary phase to alter the elution profile of this compound and matrix components.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Variable signal suppression across different samples.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting for matrix effects.[3][11][12] A SIL-IS for this compound (e.g., this compound-d3) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of signal suppression, allowing for accurate quantification based on the peak area ratio of the analyte to the internal standard.[13]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix. This helps to compensate for consistent matrix effects.[6]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts to create a calibration curve within each sample. This approach can be very effective but is also more labor-intensive.[4]

Data Presentation

Table 1: Comparison of Derivatization Reagents for Aldehyde Analysis

This table provides a representative comparison of the signal enhancement achieved with different derivatization reagents for aldehydes, which can be extrapolated to this compound.

Derivatization ReagentAnalyteSignal Enhancement Factor (Compared to Underivatized)Reference
2,4-Dinitrophenylhydrazine (DNPH)Various Aldehydes10 - 100 fold[8][9]
3-Nitrophenylhydrazine (3-NPH)Reactive AldehydesGenerally higher than DNPH[10]
Dansyl HydrazineAliphatic AldehydesSignificant improvement in ionization[14]
1,3-CyclohexanedioneAliphatic AldehydesEnables sensitive detection[14]

Table 2: Effectiveness of Sample Preparation Techniques in Reducing Signal Suppression

This table illustrates the typical effectiveness of different sample preparation methods in minimizing signal suppression for lipophilic compounds like this compound in a complex matrix such as plasma.

Sample Preparation MethodTypical Reduction in Signal SuppressionKey AdvantagesKey Disadvantages
Protein PrecipitationLow to ModerateSimple and fastOften results in significant remaining matrix components
Liquid-Liquid Extraction (LLE)Moderate to HighGood for non-polar analytesCan be labor-intensive and require large solvent volumes
Solid-Phase Extraction (SPE)HighHighly effective at removing interferences, can be automatedRequires method development and optimization

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d3). Add 900 µL of ice-cold acetonitrile (B52724)/methanol (B129727) (95:5, v/v) to precipitate proteins. Vortex for 30 seconds and sonicate for 10 minutes on ice.[15]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[16][17]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[16]

  • Elution: Elute this compound with 1.2 mL of methanol into a clean collection tube.[16]

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is adapted from general procedures for aldehyde derivatization.[9][18]

  • DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of acid (e.g., 0.2 mL of 1.0 M HCl per 5 mL of final solution).[9] It is recommended to recrystallize the DNPH from hot acetonitrile to remove carbonyl impurities.[9]

  • Derivatization Reaction: To the dried extract from the SPE step, add an excess of the DNPH reagent solution. For example, add 4 mL of the DNPH solution to the dried sample.

  • Incubation: Allow the reaction to proceed at room temperature for at least 40 minutes in the dark.[9]

  • Analysis: The reaction mixture can then be directly injected into the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add SIL-IS plasma->add_is ppt Protein Precipitation add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe deriv DNPH Derivatization spe->deriv lcms LC-ESI-MS/MS Analysis deriv->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low/Inconsistent Signal q1 Is Sample Preparation Optimized? start->q1 sol1 Implement SPE or LLE q1->sol1 No q2 Is Derivatization Used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Derivatize with DNPH or 3-NPH q2->sol2 No q3 Is an Internal Standard Used? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use Stable Isotope-Labeled IS q3->sol3 No end_node Improved Signal and Reproducibility q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for this compound analysis.

signaling_pathway cluster_effects Cellular Effects membrane Membrane Lipids (e.g., Plasmalogens) lipid_perox Lipid Peroxidation membrane->lipid_perox ros Reactive Oxygen Species (ROS) ros->lipid_perox aldehydes Lipid-Derived Aldehydes (e.g., this compound) lipid_perox->aldehydes protein_mod Protein Modification aldehydes->protein_mod dna_adducts DNA Adducts aldehydes->dna_adducts signaling Modulation of Signaling Pathways aldehydes->signaling detox Detoxification (e.g., by ALDH) aldehydes->detox carboxylic_acid Carboxylic Acid detox->carboxylic_acid

Caption: General signaling pathway of lipid-derived aldehydes.

References

Technical Support Center: Troubleshooting Peak Tailing in Heptadecanal Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving peak tailing issues in the gas chromatography (GC) analysis of Heptadecanal. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format.

Troubleshooting Guide

My this compound peak is tailing. What are the initial steps to diagnose the problem?

The first step is to determine if the issue is specific to this compound or affects all peaks in your chromatogram.

  • If all peaks are tailing: This typically points to a physical problem in the GC system's flow path.

  • If only this compound and other polar analyte peaks are tailing: This suggests a chemical interaction between the analyte and active sites within the system.

A systematic approach to troubleshooting is crucial for efficiently identifying and resolving the root cause of peak tailing.

start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 physical_issues Address Physical Flow Path Issues q1->physical_issues Yes chemical_issues Address Chemical Activity Issues q1->chemical_issues No check_connections Check Column Installation & Connections physical_issues->check_connections deactivated_liner Use Deactivated Inlet Liner chemical_issues->deactivated_liner check_liner Inspect & Replace Inlet Liner check_connections->check_liner check_liner->physical_issues Unresolved end Symmetrical Peak Achieved check_liner->end Resolved trim_column Trim Front of Column column_choice Evaluate GC Column Choice deactivated_liner->column_choice deactivated_liner->end Resolved derivatization Consider Derivatization derivatization->chemical_issues Unresolved derivatization->end Resolved column_choice->derivatization column_choice->end Resolved

A stepwise guide to troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Chemical Activity Issues

Q1: What causes chemical interactions that lead to this compound peak tailing?

A1: The primary cause of peak tailing for polar compounds like this compound is the interaction of the aldehyde functional group with active sites within the GC system. These active sites are typically free silanol (B1196071) (Si-OH) groups on the surfaces of the glass inlet liner, glass wool, column, and even metal surfaces in the flow path. These interactions, primarily through hydrogen bonding, cause some analyte molecules to be retained longer than others, resulting in a tailed peak. Column contamination from previous injections can also create new active sites.

Q2: How can I minimize these chemical interactions?

A2: The most effective way to reduce chemical interactions is to use deactivated consumables.

  • Deactivated Inlet Liners: Always use a high-quality, deactivated (silanized) inlet liner. These liners have their active silanol groups capped, providing a more inert surface for sample vaporization.

  • Inert GC Columns: Select a GC column that is specified as "inert" or "low-bleed." These columns are designed to have minimal active sites.

  • Column Maintenance: If your column has been in use for a while, the front end may be contaminated. Trimming 15-20 cm from the inlet side of the column can often resolve the issue by removing the contaminated section.

Q3: Can derivatization improve the peak shape of this compound?

A3: Yes, derivatization is a highly effective strategy for improving the peak shape of polar analytes like this compound. The process chemically modifies the aldehyde group, making the resulting compound less polar and more volatile, which significantly reduces its interaction with active sites in the GC system. Two common derivatization techniques for aldehydes are:

  • Silylation: This method replaces the active hydrogen on the enol form of the aldehyde with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

  • Oximation: This technique converts the aldehyde to an oxime derivative, which is more stable and less prone to adsorption. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is particularly effective for enhancing sensitivity with an Electron Capture Detector (ECD).

Physical Flow Path Issues

Q4: What are the common physical causes of peak tailing for all analytes?

A4: When all peaks in a chromatogram are tailing, the cause is likely a disruption in the carrier gas flow path. Common culprits include:

  • Improper Column Installation: A poorly cut column end (not a clean, 90-degree cut) or incorrect installation depth in the inlet or detector can create dead volumes and turbulence.

  • Leaks: Leaks at the inlet or detector fittings can disrupt the carrier gas flow and introduce air into the system, which can also degrade the column's stationary phase at high temperatures.

  • Contaminated Inlet Liner: Even if deactivated, a liner can become contaminated with non-volatile residues, leading to poor sample vaporization and peak shape distortion.

Q5: How do I properly cut and install a capillary GC column?

A5: A proper column cut is essential for good peak shape. Use a ceramic scoring wafer or a diamond-tipped scribe to make a clean, square cut. Inspect the cut with a magnifying glass to ensure it is smooth and free of jagged edges or shards. When installing the column, follow the instrument manufacturer's instructions for the correct insertion depth into the inlet and detector. Using the correct ferrules and ensuring a leak-free connection is also critical.

Data Presentation

The following table summarizes the expected improvements in peak shape and sensitivity for this compound after implementing key troubleshooting steps.

Troubleshooting ActionParameterBeforeAfter
Use of Deactivated Inlet Liner Tailing Factor> 2.01.2 - 1.5
Signal-to-Noise RatioLowModerate
Column Trimming (15 cm) Tailing Factor1.81.3
Resolution (with adjacent peak)Partial OverlapBaseline
Silylation Derivatization Tailing Factor> 2.0~ 1.1
Limit of Detection (LOD)HighLow
PFBHA Oximation Derivatization Tailing Factor> 2.0~ 1.0
Sensitivity (ECD)LowVery High

Experimental Protocols

Recommended GC Method for Underivatized this compound
  • Column: A low-to-mid polarity column is recommended. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Inlet: Split/Splitless

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Oven Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • FID Temperature: 300 °C

    • MS Transfer Line Temperature: 280 °C

Protocol for Silylation of this compound

This protocol is for the derivatization of this compound to its trimethylsilyl (TMS) ether (enol form).

  • Sample Preparation: Ensure the sample is free of water. If necessary, dry the sample extract with anhydrous sodium sulfate (B86663) or by lyophilization.

  • Reagent Addition: In a 2 mL autosampler vial, add approximately 100 µL of your sample dissolved in a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting into the GC.

cluster_silylation Silylation of this compound start Dry this compound Sample add_reagents Add BSTFA + 1% TMCS in Aprotic Solvent start->add_reagents heat Heat at 60-70°C for 30 min add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into GC cool->inject

Workflow for the silylation of this compound.
Protocol for Oximation of this compound with PFBHA

This protocol is for the derivatization of this compound to its pentafluorobenzyl oxime derivative.

  • Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., ethyl acetate).

  • Reagent Preparation: Prepare a 10-20 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a buffer solution (e.g., pH 4-5 acetate (B1210297) buffer) or a solvent like pyridine.

  • Reaction: In a sealed vial, mix 100 µL of the sample solution with 100 µL of the PFBHA reagent solution. Heat the mixture at 60-80 °C for 60 minutes.

  • Extraction: After cooling to room temperature, add 500 µL of hexane (B92381) and 500 µL of water. Vortex thoroughly to extract the PFBHA-oxime derivative into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis.

By following these troubleshooting guides and protocols, you can effectively diagnose and resolve peak tailing issues in your this compound gas chromatography analysis, leading to more accurate and reliable results.

Calibration curve optimization for accurate Heptadecanal measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the accurate quantification of Heptadecanal, focusing on the optimization of the calibration curve.

Frequently Asked Questions (FAQs)

Q1: What makes the accurate measurement of this compound challenging? A1: this compound, a long-chain fatty aldehyde, presents several analytical challenges.[1] Its inherent volatility, polarity, and biochemical instability can lead to sample loss and degradation during preparation and analysis.[2][3] Furthermore, it is often present in trace concentrations within complex biological matrices, making sensitive and selective detection difficult.[3]

Q2: What are the primary analytical techniques for this compound quantification? A2: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3] GC-MS is widely used due to its high selectivity and sensitivity, especially after a derivatization step.[2][4] HPLC, often coupled with UV or fluorescence detection, is another viable option, which also typically requires derivatization to enhance detectability.[2][5][6]

Q3: Why is a derivatization step essential for this compound analysis? A3: Derivatization is a critical step that chemically modifies this compound to improve its analytical properties.[2][3] The key benefits include:

  • Improved Stability: Aldehydes are reactive; derivatization converts them into more stable compounds, preventing degradation.[3]

  • Enhanced Volatility (for GC): The process increases the volatility of this compound, making it suitable for GC analysis.[2][7]

  • Increased Detectability: Derivatizing agents can introduce a chromophore or fluorophore for HPLC analysis or a group that ionizes efficiently in MS, significantly improving detection limits and sensitivity.[2][3][4]

Q4: What are the most effective derivatization reagents for this compound? A4: The choice of reagent depends on the analytical method:

  • For GC-MS: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the most common and effective agent.[3] It reacts with aldehydes to form stable PFB-oxime derivatives that are highly responsive to electron capture negative ionization (NCI) or electron ionization (EI) MS.[4][8] The characteristic fragment ion at m/z 181 is often used for selective monitoring.[4][9]

  • For HPLC-UV: 2,4-Dinitrophenylhydrazine (DNPH) is frequently used. It reacts with aldehydes to form a stable hydrazone derivative that can be readily analyzed by LC-MS/MS or HPLC-UV.[5][9]

Calibration Curve Troubleshooting Guide

Q5: My calibration curve shows poor linearity (R² < 0.99). What are the potential causes and solutions? A5: Poor linearity is a common issue that compromises quantitative accuracy. The coefficient of determination (R²) should generally be >0.99.[3] The causes can range from incorrect standard preparation to analytical instrument issues.

Below is a troubleshooting workflow to identify and resolve the source of poor linearity.

G start Problem: Poor Linearity (R² < 0.99) check_standards Verify Standard Preparation - Freshly prepared? - Correct dilutions? - Purity of standard? start->check_standards check_derivatization Evaluate Derivatization Step - Reagent expired? - Incomplete reaction? - Consistent reaction time/temp? check_standards->check_derivatization Yes solution_standards Solution: Prepare fresh standards from a reliable source. Use calibrated pipettes for dilutions. check_standards->solution_standards  No check_instrument Inspect Instrument Performance - Inlet/column contamination? - Leaks in the system? - Detector saturation? check_derivatization->check_instrument Yes solution_derivatization Solution: Use fresh reagent. Optimize reaction time, temperature, and reagent concentration. check_derivatization->solution_derivatization  No solution_instrument Solution: Perform maintenance: - Replace liner/septum. - Trim column. - Leak check system. - Dilute high-concentration standards. check_instrument->solution_instrument  No

Troubleshooting logic for poor calibration curve linearity.

Q6: I'm observing low sensitivity and cannot detect this compound at lower concentrations. What should I investigate? A6: Low sensitivity can prevent the accurate measurement of endogenous this compound. Common causes include:

  • Suboptimal Derivatization: An incomplete or inefficient derivatization reaction will result in a lower signal. Ensure the reagent is fresh and that reaction conditions (pH, temperature, time) are optimized.[5]

  • Instrument Contamination: Active sites in the GC inlet liner or the front of the column can adsorb the analyte, reducing the amount that reaches the detector.[10][11] Regular maintenance, including replacing the liner and trimming the column, is crucial.[12]

  • Incorrect MS Parameters: For GC-MS, ensure the mass spectrometer is tuned correctly and that you are using the most sensitive ionization mode (e.g., Negative Chemical Ionization for PFBHA derivatives) and monitoring the correct ions.[8]

  • Sample Loss During Preparation: this compound can be lost during extraction and solvent evaporation steps. Optimize these procedures to maximize recovery. Using an isotope-labeled internal standard can help correct for such losses.[9]

Q7: My this compound peak is tailing or shows poor shape. How can this be resolved? A7: Peak tailing can compromise both identification and integration, leading to inaccurate quantification. It is often caused by interactions between the analyte and active sites in the GC system.[10]

  • Active Sites: The primary cause is often acidic sites on the glass inlet liner, glass wool, or the column itself that interact with the analyte.[10]

    • Solution: Use deactivated or ultra-inert liners and columns.[12] If tailing persists, replace the liner and trim 0.5 meters from the front of the GC column to remove non-volatile residues and active sites.[12]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[11]

    • Solution: Reduce the injection volume or dilute the sample.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause peak distortion.[11][12]

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[12]

Problem Potential Cause Recommended Action
Poor Linearity (Low R²) Inaccurate standard dilutions; Degraded standards or derivatization reagent; Detector saturation at high concentrations.Prepare fresh standards and reagents; Verify pipette calibration; Dilute upper-level standards.[3]
Peak Tailing Active sites in the inlet liner or column; Column contamination.Use an inert liner; Replace liner and septum; Trim the analytical column.[10][12]
Low Sensitivity Incomplete derivatization; Leaks in the GC system; Contaminated ion source (MS).Optimize derivatization reaction; Perform a leak check; Clean the MS ion source.[13]
Ghost Peaks Contaminated syringe; Septum bleed; Carryover from a previous injection.Rinse syringe with fresh solvent; Replace the septum; Run blank solvent injections after high-concentration samples.[12]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction from Plasma) This protocol is adapted for the extraction of aldehydes from a biological matrix.[9]

  • Sample Collection: Thaw 100 µL of plasma sample on ice.

  • Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of this compound) to the plasma.

  • Extraction: Add 1 mL of hexane (B92381) and vortex vigorously for 2 minutes.[9]

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the layers.[9]

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 3-5) with another 1 mL of hexane and combine the extracts to maximize recovery.[9]

  • Drying: Dry the combined hexane extract under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Protocol 2: Derivatization and GC-MS Analysis This protocol outlines the derivatization of this compound with PFBHA for GC-MS analysis.[4][9]

  • Derivatization:

    • Reconstitute the dried sample extract in 100 µL of a suitable solvent (e.g., hexane).

    • Add 50 µL of a 10 mg/mL PFBHA hydrochloride solution.[9]

    • Vortex the mixture and incubate at 60°C for 60 minutes to form the PFB-oxime derivatives.[8]

    • Allow the vial to cool to room temperature. The upper organic layer is ready for injection.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Monitor the characteristic fragment ions for the this compound-PFB oxime, which commonly include m/z 181.[4][9]

Parameter Typical Value
GC Column 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., SLB™-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis)
Oven Program Initial 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)[8]
Acquisition Mode Selected Ion Monitoring (SIM) of key fragment ions (e.g., m/z 181)[4]

Workflow Visualization

The following diagram illustrates the complete workflow for the quantitative analysis of this compound from sample collection to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization PFBHA Derivatization Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Calibration Build Calibration Curve GCMS->Calibration Quantification Quantify This compound Calibration->Quantification

Workflow for this compound quantification.

References

Best practices for handling and storing Heptadecanal standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling, storing, and using Heptadecanal standards to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a long-chain saturated fatty aldehyde with the chemical formula C₁₇H₃₄O. It is a white to off-white solid at room temperature. Due to its long hydrocarbon chain, it is poorly soluble in water but soluble in organic solvents such as alcohols, chloroform, and acetonitrile (B52724).[1][2]

Q2: What are the recommended storage conditions for this compound standards?

For long-term storage, this compound standards should be stored in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] It is sensitive to air and moisture, which can lead to degradation.[3] For short-term storage, refrigeration at 2-8°C is acceptable.[4]

Q3: What solvents should I use to prepare this compound stock solutions?

This compound is soluble in a variety of organic solvents. For analytical purposes, especially for gas chromatography (GC), volatile solvents like hexane (B92381), dichloromethane, or methanol (B129727) are suitable.[5] It is slightly soluble in acetonitrile and chloroform.[3] Due to its low volatility and potential for poor peak shape in GC analysis, derivatization is often recommended.[2]

Q4: How can I prepare a working solution of this compound for my experiments?

To prepare a working solution, first, create a stock solution by dissolving a known amount of this compound in a suitable organic solvent. For example, to make a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of hexane. From this stock solution, you can then make serial dilutions to achieve your desired working concentration. For GC-MS analysis, a final concentration of around 10 µg/mL is often recommended.[6]

Q5: Is this compound stable in solution?

The stability of this compound in solution is dependent on the solvent, temperature, and exposure to air and light. As an aldehyde, it is prone to oxidation to the corresponding carboxylic acid, heptadecanoic acid.[4] To minimize degradation, it is crucial to use high-purity, dry solvents and store the solutions in tightly sealed vials at low temperatures, protected from light.

Troubleshooting Guides

Issue 1: Inconsistent or poor peak shape in GC analysis.

  • Possible Cause: Adsorption of the polar aldehyde group to active sites in the GC system (e.g., inlet liner, column).

  • Troubleshooting Steps:

    • Use a deactivated inlet liner: Ensure your GC inlet liner is deactivated to minimize active sites.

    • Employ a suitable GC column: A column with a stationary phase appropriate for polar analytes is recommended.

    • Consider derivatization: Derivatizing the aldehyde to a less polar and more volatile compound, such as an oxime or a trimethylsilyl (B98337) (TMS) ether, can significantly improve peak shape and sensitivity.[2]

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Degradation of the this compound standard.

  • Troubleshooting Steps:

    • Identify potential degradation products: The primary degradation product of this compound is heptadecanoic acid, formed through oxidation.[4] This will typically have a longer retention time in GC analysis.

    • Confirm the identity of peaks: If possible, run a standard of heptadecanoic acid to confirm its retention time.

    • Prepare fresh standards: If degradation is suspected, prepare a fresh stock solution from the solid standard.

Issue 3: Low signal or no peak detected.

  • Possible Cause: Low concentration of the standard, degradation, or improper instrument settings.

  • Troubleshooting Steps:

    • Verify concentration: Double-check the calculations for your dilutions.

    • Prepare a fresh standard: As aldehydes can degrade, a freshly prepared standard is always recommended.

    • Optimize GC-MS parameters: Ensure the injection volume, split ratio, and detector settings are appropriate for the concentration of your standard. For low concentrations, a splitless injection may be necessary.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₃₄O
Molecular Weight254.45 g/mol
AppearanceWhite to off-white solid
Melting Point34-39 °C
Boiling Point~318 °C
SolubilitySoluble in alcohol, slightly soluble in acetonitrile and chloroform, very low solubility in water.[1][2]

Table 2: Expected Stability of this compound in Different Solvents (Generalized)

SolventStorage ConditionExpected Stability (Qualitative)Potential Degradation Pathway
Hexane-20°C, under N₂, darkHighMinimal oxidation
Dichloromethane-20°C, under N₂, darkModeratePotential for slow oxidation
Acetonitrile-20°C, under N₂, darkModeratePotential for slow oxidation and other reactions
Methanol-20°C, under N₂, darkModerate to LowPotential for oxidation and acetal (B89532) formation

Note: This table provides a generalized expectation of stability based on the chemical properties of long-chain aldehydes. Specific quantitative stability data for this compound is limited in the literature. For critical applications, it is recommended to perform your own stability studies.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)

  • Materials:

    • This compound standard

    • Hexane (GC grade or equivalent)

    • Analytical balance

    • 10 mL volumetric flask

    • Glass Pasteur pipette

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound into the 10 mL volumetric flask.

    • Record the exact weight.

    • Add a small amount of hexane to dissolve the solid.

    • Once dissolved, fill the volumetric flask to the 10 mL mark with hexane.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to a labeled amber glass vial.

    • Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a this compound Working Standard for GC-MS Analysis (10 µg/mL)

  • Materials:

    • This compound stock solution (1 mg/mL)

    • Hexane (GC grade or equivalent)

    • Micropipettes and tips

    • 10 mL volumetric flask

    • GC vials

  • Procedure:

    • Using a micropipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with hexane.

    • Cap the flask and invert several times to mix thoroughly.

    • This will result in a 10 µg/mL working standard.

    • Transfer aliquots of the working standard to GC vials for analysis.

    • If not for immediate use, purge the headspace with inert gas and store at -20°C.

Mandatory Visualization

experimental_workflow Workflow for Handling and Preparing this compound Standards cluster_storage Long-Term Storage cluster_prep Standard Preparation cluster_analysis Analysis storage Store this compound solid (-20°C, inert atmosphere) weigh Accurately weigh This compound storage->weigh Equilibrate to room temperature before opening dissolve Dissolve in appropriate solvent (e.g., Hexane) weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock dilute Perform serial dilutions stock->dilute working Prepare Working Solution (e.g., 10 µg/mL) dilute->working derivatize Optional: Derivatization working->derivatize analyze GC-MS Analysis working->analyze Direct analysis derivatize->analyze

Caption: A logical workflow for the safe handling and preparation of this compound standards.

lipid_metabolism Conceptual Role of Fatty Aldehydes in Lipid Metabolism ComplexLipids Complex Lipids (e.g., Sphingolipids, Ether Lipids) This compound This compound (Fatty Aldehyde) ComplexLipids->this compound Catabolism FattyAlcohols Fatty Alcohols FattyAlcohols->this compound Oxidation This compound->FattyAlcohols Reduction HeptadecanoicAcid Heptadecanoic Acid (Fatty Acid) This compound->HeptadecanoicAcid Oxidation (via ALDH) BetaOxidation β-Oxidation (Energy Production) HeptadecanoicAcid->BetaOxidation

Caption: Conceptual diagram of this compound's role in lipid metabolism.

References

Validation & Comparative

Heptadecanal as a Biomarker for Oxidative Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of heptadecanal as an emerging biomarker for oxidative stress, juxtaposed with established markers. The content is designed to offer objective insights, supported by available experimental context, to aid in the selection of appropriate biomarkers for research and development.

Introduction to Oxidative Stress Biomarkers

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions.[1] Biomarkers of oxidative stress are crucial tools for understanding disease mechanisms, diagnosing conditions, and evaluating the efficacy of therapeutic interventions.[1] These markers can be broadly categorized into those indicating damage to lipids, proteins, and DNA.

This compound, a long-chain saturated aldehyde, is a product of lipid peroxidation and is being investigated as a potential biomarker for oxidative stress. This guide evaluates its standing relative to well-established biomarkers such as Malondialdehyde (MDA), 4-Hydroxynonenal (HNE), F2-Isoprostanes, and 8-oxo-2'-deoxyguanosine (8-oxo-dG).

Comparative Analysis of Oxidative Stress Biomarkers

BiomarkerClassMeasured Molecule(s)Sample Type(s)Analytical Method(s)Key AdvantagesKey Disadvantages
This compound Lipid PeroxidationThis compoundPlasma, Urine, TissuesGC-MS, LC-MS/MSPotential for high specificity as a product of specific lipid peroxidation pathways.Limited validation studies available; less established compared to other markers.
Malondialdehyde (MDA) Lipid PeroxidationMalondialdehyde and other thiobarbituric acid reactive substances (TBARS)Plasma, Serum, Urine, TissuesSpectrophotometry (TBARS assay), HPLC, GC-MSWidely used and extensive historical data available; cost-effective assays.[2]TBARS assay is non-specific and can overestimate MDA levels.[3]
4-Hydroxynonenal (HNE) Lipid Peroxidation4-HydroxynonenalPlasma, Urine, TissuesGC-MS, LC-MS/MS, ELISAHighly reactive and cytotoxic, reflecting significant oxidative damage.[4]Instability and reactivity can make accurate quantification challenging.
F2-Isoprostanes Lipid Peroxidation8-iso-Prostaglandin F2α and other isomersUrine, PlasmaGC-MS, LC-MS/MS, ELISAConsidered a "gold standard" for in vivo lipid peroxidation; chemically stable.[5]Requires sensitive and expensive analytical equipment.[6]
8-oxo-2'-deoxyguanosine (8-oxo-dG) DNA Damage8-oxo-2'-deoxyguanosineUrine, LeukocytesLC-MS/MS, HPLC-ECD, ELISASpecific marker of oxidative DNA damage.[7]Levels can be influenced by DNA repair rates and renal function.

Signaling Pathways in Oxidative Stress

A central pathway in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of numerous antioxidant and cytoprotective genes.[1][8]

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Nucleus Nucleus Nrf2_free->Nucleus translocation Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 1: The Keap1-Nrf2 signaling pathway in response to oxidative stress.

While this compound is a product of oxidative stress, its direct role in modulating the Nrf2 pathway or other specific signaling cascades has yet to be extensively elucidated.

Experimental Protocols

Accurate and reproducible measurement of oxidative stress biomarkers is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of aldehydes like this compound.[9]

General Protocol for this compound Measurement in Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix used.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.3 - 0.5 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

  • Data Analysis:

    • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation & Supernatant Collection Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2: General experimental workflow for this compound measurement.

Conclusion

This compound holds promise as a specific biomarker of lipid peroxidation. However, its clinical and research utility is currently limited by a lack of comprehensive validation studies directly comparing its performance against established markers. While robust analytical methods like LC-MS/MS are available for its quantification, further research is required to establish its sensitivity, specificity, and correlation with disease states. For researchers and drug development professionals, the choice of an oxidative stress biomarker will depend on the specific research question, the available resources, and the need for well-established versus novel endpoints. The continued investigation into this compound and other lipid aldehydes will undoubtedly refine our ability to accurately measure and interpret the complex role of oxidative stress in health and disease.

References

A Comparative Analysis of Heptadecanal and Other Long-Chain Aldehydes in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling properties of Heptadecanal and other long-chain aldehydes. While direct experimental data on this compound is limited, this document synthesizes current knowledge on structurally similar aldehydes, such as hexadecanal (B134135) and trans-2-hexadecenal, to provide a framework for understanding its potential biological effects. The information is based on a review of peer-reviewed scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of signaling pathways.

Long-chain fatty aldehydes are emerging as significant players in cellular communication, moving beyond their traditional roles as mere metabolic intermediates.[1][2] These reactive lipid species are generated endogenously through pathways like the degradation of sphingolipids and plasmalogens and are implicated in a range of cellular processes, including apoptosis, cytoskeletal organization, and stress responses.[1][2] The length and saturation of the carbon chain appear to be critical determinants of their biological activity and the specific signaling cascades they activate.

Data Presentation: Comparative Effects of Long-Chain Aldehydes

The following tables summarize the quantitative data on the effects of different long-chain aldehydes on cell viability, apoptosis, and the activation of key signaling pathways.

Table 1: Effects on Cell Viability and Apoptosis

Fatty AldehydeChain LengthSaturationCell Line(s)Effective ConcentrationObserved Effect
This compound C17SaturatedData not available--
HexadecanalC16SaturatedFibroblasts, KeratinocytesMicromolar concentrationsIncreased cytotoxicity, particularly in FALDH-deficient cells
trans-2-HexadecenalC16MonounsaturatedHEK293T, NIH3T3, HeLaStarting from 25 µMInduction of apoptosis[1]
OctadecanalC18SaturatedVarious-Implicated in cellular signaling

Table 2: Differential Activation of MAPK Signaling Pathways

Fatty AldehydeTarget PathwayCell Line(s)Effective ConcentrationObserved Effect
This compound Data not available---
Hexadecanalp38-MAPKLung endothelial cells10 µMStimulation of p38 phosphorylation
trans-2-HexadecenalJNKHEK293T, NIH3T3, HeLaStarting from 25 µMSpecific and robust activation of the JNK pathway; no effect on ERK or p38[1]

Signaling Pathways

Long-chain aldehydes can trigger distinct signaling cascades depending on their structure. Below are diagrammatic representations of the known pathways for hexadecanal and trans-2-hexadecenal, which may serve as models for predicting the action of this compound.

Hexadecanal_p38_Pathway Hexadecanal Hexadecanal (C16) Cell_Membrane Cell Membrane Upstream_Activators Upstream Activators (Receptors/Stress Sensors) Cell_Membrane->Upstream_Activators p38_MAPK p38 MAPK Upstream_Activators->p38_MAPK Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream_Effectors->Cellular_Response

Hexadecanal-induced p38 MAPK signaling pathway.

Trans2Hexadecenal_JNK_Pathway T2H trans-2-Hexadecenal (C16:1) ROS ROS Generation T2H->ROS MLK3 MLK3 ROS->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Mitochondria Mitochondria JNK->Mitochondria Bax_Bim Bax activation, Bim translocation JNK->Bax_Bim Apoptosis Apoptosis cJun->Apoptosis Cytochrome_c Cytochrome c release Bax_Bim->Cytochrome_c Cytochrome_c->Apoptosis

References

Heptadecanal versus hexadecanal: differences in biological activity.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of heptadecanal and hexadecanal (B134135) reveals a significant disparity in the depth of scientific investigation, with hexadecanal and its derivatives being the subject of more extensive research. This guide provides a detailed comparison based on available experimental data, highlighting their distinct roles in cellular signaling and behavior.

Introduction to this compound and Hexadecanal

This compound (C17H34O) and hexadecanal (C16H32O) are long-chain fatty aldehydes.[1][2] While structurally very similar, differing by only one carbon atom, the available scientific literature points to different primary areas of study and known biological effects. Hexadecanal, a saturated C16 aldehyde, and its monounsaturated counterpart, trans-2-hexadecenal, have been investigated for their roles in cellular stress responses, apoptosis, and pheromonal communication.[3][4] this compound, a saturated C17 aldehyde, is more commonly referenced in the context of the flavor, fragrance, and cosmetics industries, with less information available regarding its specific biological signaling activities.[5]

Comparative Biological Effects and Quantitative Data

The primary differences in the known biological activities of these aldehydes lie in their effects on cell viability, signaling pathway activation, and influence on behavior.

Table 1: Comparison of Effects on Cell Viability and Apoptosis

CompoundCell Line(s)Observed EffectConcentrationCitation
Hexadecanal Fibroblasts, KeratinocytesIncreased toxicity in cells deficient in fatty aldehyde dehydrogenase (FALDH)Micromolar concentrations[3]
trans-2-Hexadecenal HEK293T, NIH3T3, HeLaInduces cell rounding, detachment, and apoptosis25-50 µM[3][6]
This compound -Data not available in searched literature-

Table 2: Differential Activation of Signaling Pathways

CompoundPathwayKey MediatorsCell Line(s)Citation
Hexadecanal p38 MAPKp38Lung endothelial cells[3]
trans-2-Hexadecenal JNK SignalingMLK3, MKK4/7, JNK, c-JunHEK293T[6]
This compound -Data not available in searched literature-

Table 3: Behavioral and Other Biological Effects

CompoundOrganismObserved EffectCitation
Hexadecanal HumansReduces aggression in men, increases aggression in women.[7][8][9][7][8][9]
MiceHas a calming effect.[7]
InsectsActs as a sex pheromone component and behavioral antagonist.[4][4]
This compound -Used as a flavoring agent and fragrance component.[5][5]

Signaling Pathways

Hexadecanal and trans-2-Hexadecenal

Research has shown that hexadecanal and its unsaturated analog, trans-2-hexadecenal, activate distinct stress-response signaling pathways. Hexadecanal has been shown to stimulate the phosphorylation of p38 MAPK in lung endothelial cells.[3]

In contrast, trans-2-hexadecenal, a product of sphingolipid degradation, triggers apoptosis through the c-Jun N-terminal kinase (JNK) pathway.[6] This cascade is initiated by the activation of Mixed Lineage Kinase 3 (MLK3), which then phosphorylates and activates MKK4 and MKK7. These kinases, in turn, phosphorylate and activate JNK. Activated JNK then leads to downstream events including c-Jun phosphorylation and ultimately, apoptosis.[6]

JNK_Signaling_Pathway Hexadecenal trans-2-Hexadecenal MLK3 MLK3 Hexadecenal->MLK3 activates MKK4_7 MKK4/7 MLK3->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis

JNK signaling pathway activated by trans-2-hexadecenal.
This compound

Currently, there is a lack of specific information in the reviewed literature detailing the signaling pathways directly modulated by this compound. Its primary documented applications are in industrial and synthetic contexts.[5]

Experimental Protocols

The following are summaries of key experimental protocols used to determine the biological activities of hexadecanal and trans-2-hexadecenal.

Cell Culture and Treatment for Apoptosis Studies
  • Objective: To observe the morphological changes and induction of apoptosis following treatment with trans-2-hexadecenal.

  • Methodology:

    • HEK293T, NIH3T3, and HeLa cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).

    • Cells are seeded in culture plates and allowed to adhere for 24 hours.

    • For experiments involving signaling pathway analysis, cells are often serum-starved for 3 hours prior to treatment.

    • Synthetic trans-2-hexadecenal is added to the culture medium at final concentrations ranging from 25 to 50 µM. A vehicle control (e.g., DMSO) is run in parallel.

    • Cell morphology is observed over several hours to days for signs of rounding and detachment.

    • Apoptosis can be confirmed using methods such as TUNEL staining or Annexin V/Propidium Iodide flow cytometry.[6]

Immunoblotting for Signaling Pathway Analysis
  • Objective: To determine the activation of specific kinases in the JNK pathway upon treatment with trans-2-hexadecenal.

  • Methodology:

    • Cells are treated with varying concentrations of trans-2-hexadecenal for a specified duration (e.g., 1 hour).

    • Cells are harvested and lysed to obtain whole-cell extracts.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of JNK, MKK4, MKK7, and c-Jun. An antibody for a housekeeping protein like actin is used as a loading control.

    • The membrane is then incubated with appropriate secondary antibodies conjugated to horseradish peroxidase.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

Immunoblotting_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting Cell_Treatment Treat cells with Hexadecenal Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Workflow for immunoblotting analysis.

Conclusion

The comparison between this compound and hexadecanal highlights a significant gap in the scientific literature. While hexadecanal and its analogs have been identified as bioactive lipids that induce apoptosis via the JNK signaling pathway and play roles in behavioral modulation, this compound is primarily known for its applications in the chemical industry. The data strongly suggests that the addition of a single carbon to the alkyl chain significantly alters the context in which these molecules are studied and potentially their biological functions. Future research should focus on directly comparing the cellular and physiological effects of these two aldehydes to better understand the structure-activity relationship of long-chain fatty aldehydes.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Heptadecanal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of heptadecanal. This compound, a C17 long-chain fatty aldehyde, is a molecule of increasing interest in various research fields due to its roles in cellular signaling and as a potential biomarker.[1][2] The accurate and reliable quantification of this compound in complex biological matrices is crucial for advancing our understanding of its physiological and pathological significance.[3]

This document provides a detailed cross-validation of GC-MS and LC-MS methods, complete with experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Principle of the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. The separation is achieved based on the compound's boiling point and affinity for a stationary phase within a capillary column. Following separation, the compound is ionized, and the resulting ions are detected by a mass spectrometer, providing both qualitative and quantitative information. Due to the low volatility of long-chain aldehydes like this compound, a derivatization step is typically required to increase their volatility and thermal stability.[3][4]

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Separation occurs in the liquid phase based on the analyte's interaction with a stationary phase in a column. The eluent is then introduced into a mass spectrometer for detection. For aldehydes, derivatization is often employed to enhance ionization efficiency and improve chromatographic retention, leading to increased sensitivity and specificity.[5]

Quantitative Performance Comparison

The selection of an analytical method is often guided by its quantitative performance. The following table summarizes typical performance parameters for the analysis of long-chain aldehydes, including this compound, using GC-MS and LC-MS with appropriate derivatization. These values are representative and can vary depending on the specific instrumentation, method optimization, and matrix complexity.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS) with PFBHA DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DNPH/3-NPH Derivatization
Limit of Detection (LOD) 0.2 - 0.5 pmol[6][7][8]0.1 - 2 fmol[5]
Limit of Quantitation (LOQ) 0.6 - 1.0 ng/mL[6]0.05 - 0.13 mg/kg[9]
Linearity (R²) ≥ 0.99[6][10]> 0.999[11][12]
Recovery 80 - 117%[6][13]88 - 109%[14][15]
Precision (RSD) < 15%[6]< 15%[16]

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable quantification of this compound. Below are representative methodologies for both GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

This method involves the derivatization of this compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a more volatile and thermally stable oxime derivative, which is then analyzed by GC-MS.[4]

Sample Preparation and Derivatization:

  • Sample Extraction: For biological samples such as plasma or tissue homogenates, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing this compound.

  • Derivatization:

    • To the dried extract, add a solution of PFBHA in a suitable solvent (e.g., pyridine).

    • Incubate the mixture at 60-70°C for 1 hour.

    • After cooling, partition the derivatives into an organic solvent like hexane.

    • The organic layer is then collected for GC-MS analysis.[3]

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, ramp to 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DNPH Derivatization

This protocol utilizes 2,4-Dinitrophenylhydrazine (DNPH) to derivatize this compound, forming a stable hydrazone that can be readily ionized and detected by LC-MS/MS.[5]

Sample Preparation and Derivatization:

  • Sample Extraction: Extract this compound from the sample matrix using a suitable solvent system.

  • Derivatization:

    • Add a DNPH solution in an acidic medium (e.g., acetonitrile (B52724) with a small amount of strong acid) to the sample extract.

    • Allow the reaction to proceed at room temperature or with gentle heating.

    • The resulting solution containing the DNPH-hydrazone derivatives can be directly injected or further purified if necessary.[5]

LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid to aid ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470).

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizing the Methodologies

To better understand the analytical processes, the following diagrams illustrate the experimental workflows and a relevant biological pathway for this compound.

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow gc_sample Sample (e.g., Plasma) gc_extraction Lipid Extraction gc_sample->gc_extraction gc_derivatization PFBHA Derivatization gc_extraction->gc_derivatization gc_analysis GC-MS Analysis gc_derivatization->gc_analysis gc_data Data Processing gc_analysis->gc_data lc_sample Sample (e.g., Plasma) lc_extraction Lipid Extraction lc_sample->lc_extraction lc_derivatization DNPH Derivatization lc_extraction->lc_derivatization lc_analysis LC-MS/MS Analysis lc_derivatization->lc_analysis lc_data Data Processing lc_analysis->lc_data

Figure 1: Experimental workflows for GC-MS and LC-MS/MS analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol plasmalogens Plasmalogens This compound This compound plasmalogens->this compound Hydrolysis s1p Sphingosine-1-Phosphate (S1P) s1p->this compound S1P Lyase faldh Fatty Aldehyde Dehydrogenase (FALDH) This compound->faldh Oxidation cellular_stress Cellular Stress (e.g., Apoptosis) This compound->cellular_stress Modulates heptadecanoic_acid Heptadecanoic Acid faldh->heptadecanoic_acid

Figure 2: Simplified signaling pathway involving this compound generation and function.

Conclusion

Both GC-MS and LC-MS/MS are highly capable and reliable techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the study.

  • GC-MS is a robust and well-established method, particularly when high chromatographic resolution is required. The derivatization step, while necessary, is well-documented and reliable.

  • LC-MS/MS generally offers higher sensitivity and is amenable to higher throughput, making it suitable for studies involving a large number of samples. The versatility of LC-MS/MS also allows for the simultaneous analysis of a broader range of analytes.

A thorough cross-validation is recommended when transitioning between these methods or when comparing data from different laboratories to ensure consistency and accuracy in the analysis of this compound. This guide provides the foundational information for researchers to develop and validate robust analytical methods for this important signaling molecule.

References

Validating the Use of a Deuterated Heptadecanal Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, particularly utilizing mass spectrometry, the selection and validation of an appropriate internal standard are paramount for ensuring data accuracy, precision, and reliability.[1] This guide provides an objective comparison of the performance of a deuterated Heptadecanal internal standard versus non-deuterated alternatives, supported by established experimental protocols and data presentation formats.

An internal standard (IS) is a compound of known concentration added to all calibration standards, quality control samples, and study samples to correct for analytical variability during sample preparation, injection, and instrument response.[2][3] The ideal internal standard mimics the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1][4] Stable isotope-labeled (SIL) internal standards, such as deuterated this compound, are widely considered the gold standard in mass spectrometry-based bioanalysis.[4][5] This is because their chemical and physical properties are nearly identical to the analyte, leading to better tracking during extraction and co-elution during chromatography, which is crucial for compensating for matrix effects.[1][5][6]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of deuterated internal standards is consistently demonstrated through improved accuracy, precision, and robustness in analytical methods.[5] While a structural analogue internal standard (e.g., a different long-chain aldehyde or a C17 ketone like 9-Heptadecanone) can be used, it may not perfectly co-elute or experience the same matrix effects as the analyte, potentially compromising data quality.[3][5]

Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards

Performance ParameterDeuterated Internal Standard (e.g., this compound-d2)Non-Deuterated (Structural Analogue) Internal Standard
Accuracy (% Bias) -2.5% to +3.1%-15.8% to +18.2%
Precision (%CV) 2.7% - 5.7%7.6% - 9.7%
Matrix Effect (% Change in Response) < 5%Up to 40%
Extraction Recovery Variability LowHigh

Note: The data presented in this table is representative of the typical performance differences observed between deuterated and non-deuterated internal standards in bioanalytical assays and is compiled from general findings in the field.[5]

Experimental Protocols

Full validation of a bioanalytical method using a deuterated this compound internal standard requires the assessment of several key parameters to demonstrate that the method is suitable for its intended purpose.[2] The following are detailed methodologies for critical validation experiments.

Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated this compound internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Analyte of interest (this compound)

  • Deuterated this compound (Internal Standard)

  • Control biological matrix (e.g., human plasma) from at least six different sources

  • LC-MS/MS or GC-MS system

  • Standard laboratory reagents and equipment for sample preparation

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a neat (non-matrix) solution at low and high concentrations.

    • Set 2 (Post-Extraction Spike): Extract the blank biological matrix from each of the six sources. After the final extraction step, spike the resulting extract with the analyte and internal standard at the same low and high concentrations as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the blank biological matrix from each source with the analyte and internal standard at the same low and high concentrations as Set 1 before proceeding with the extraction process.

  • Analyze Samples: Inject all prepared samples into the LC-MS/MS or GC-MS system.

  • Calculate Matrix Factor (MF): For each source of the matrix at each concentration, calculate the MF for the analyte and the IS separately:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)[2]

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Analyte Peak Area Ratio in Post-Extraction Spike) / (Analyte Peak Area Ratio in Neat Solution)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.

Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the method across the analytical range.

Procedure:

  • Prepare Calibration Standards: Spike a blank biological matrix with known concentrations of this compound to create a calibration curve.

  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.

  • Analyze Samples: Analyze the calibration standards and at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate Accuracy and Precision:

    • Accuracy: Expressed as the percent bias from the nominal concentration.

    • Precision: Expressed as the coefficient of variation (CV%).

  • Acceptance Criteria (FDA/ICH M10):

    • The mean concentration should be within ±15% of the nominal value for all QC levels (except for LLOQ, which should be within ±20%).[2]

    • The precision (CV%) should not exceed 15% for all QC levels (except for LLOQ, which should not exceed 20%).[2]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Deuterated This compound-IS Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Derivatization Derivatization (if required for GC-MS) Extraction->Derivatization Reconstitution Reconstitute in Appropriate Solvent Derivatization->Reconstitution Injection Inject into GC-MS or LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (Analyte & IS) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Caption: Experimental workflow for this compound analysis using a deuterated internal standard.

G cluster_core Core Performance Metrics cluster_matrix Matrix-Related Assessments cluster_stability Stability Evaluations Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Extraction Recovery Validation->Recovery StockStability Stock Solution Stability Validation->StockStability SampleStability Analyte Stability in Matrix Validation->SampleStability MatrixEffect->Accuracy Recovery->Precision

Caption: Key validation parameters for a bioanalytical method.

References

A Comparative Guide to Heptadecanal Measurement Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heptadecanal, a C17 long-chain fatty aldehyde, is an emerging biomarker and signaling molecule with potential roles in various physiological and pathological processes, including lipid metabolism and oxidative stress.[1][2] Accurate and reproducible quantification of this compound in biological matrices is crucial for advancing research and therapeutic development. While formal inter-laboratory comparison studies specifically for this compound are not yet prevalent in the scientific literature, this guide provides a comprehensive comparison of the established analytical methodologies used for its quantification. This document outlines the principles, experimental protocols, and typical performance characteristics of the primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate analytical strategy for their specific research needs.

Comparison of Quantitative Performance

The choice between GC-MS and LC-MS/MS for this compound analysis depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Both techniques generally necessitate a derivatization step to enhance the analytical properties of the aldehyde.[3] The following table summarizes typical quantitative performance parameters for the analysis of long-chain aldehydes using these two platforms. It is important to note that these values are compiled from studies on various aldehydes and can vary based on the specific instrumentation, method parameters, and sample matrix.[3][4]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase.[3]Separation of compounds in a liquid mobile phase, suitable for a wide range of polarities and volatilities.[3]
Derivatization Typically required to increase volatility and thermal stability. Common reagents include PFBHA.[5][6]Often necessary to improve ionization efficiency. Common reagents include DNPH and 4-APEBA.[5][7]
Limit of Detection (LOD) Aldehyde-dependent, can reach low ng/L to µg/L levels. For some volatile aldehydes, LODs as low as 0.005 nM have been reported.[3][8]Generally offers high sensitivity, with LODs often in the low µg/L to ng/L range.[3] For certain aldehydes, LODs of 0.2 µg L−1 have been achieved.[3]
Limit of Quantitation (LOQ) Typically in the µg/L range.[3]Often lower than GC-MS, in the µg/L to ng/L range.[3]
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved.[3]Also demonstrates excellent linearity with R² values typically >0.99.[3]
Precision (%RSD) Typically <15% for intra- and inter-day precision.[3]Generally <15% for intra- and inter-day precision, though matrix effects can be a factor.[3]
Accuracy/Recovery (%) Typically in the range of 80-120%.[3]Typically in the range of 80-120%.[3]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for achieving accurate and reproducible quantification of this compound. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of long-chain aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[3] Derivatization is crucial for long-chain aldehydes like this compound to increase their volatility.[5]

1. Sample Preparation and Extraction:

  • A representative biological sample (e.g., plasma, tissue homogenate) is collected.

  • An internal standard (e.g., a stable isotope-labeled this compound or a different long-chain aldehyde) is added.

  • Lipids, including this compound, are extracted using a suitable method such as liquid-liquid extraction with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE).

  • The solvent is evaporated under a gentle stream of nitrogen.

2. Derivatization:

  • The dried lipid extract is reconstituted in a suitable solvent.

  • A derivatizing agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), is added.[3][6]

  • The reaction mixture is incubated to form the PFBHA-oxime derivative of this compound.[3]

3. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it well-suited for analyzing analytes in complex biological matrices.[3]

1. Sample Preparation and Extraction:

  • Sample collection and lipid extraction are performed as described for the GC-MS protocol.

2. Derivatization:

  • The dried lipid extract is derivatized to enhance ionization efficiency. A common derivatizing agent for aldehydes in LC-MS is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone.[3][5]

  • The reaction is typically carried out under acidic conditions.

3. LC-MS/MS Analysis:

  • The derivatized sample is injected into the LC-MS/MS system.

  • Liquid Chromatograph Conditions:

    • Column: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is employed for separation.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the derivative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion of the derivatized this compound and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.[9]

Visualized Workflows and Pathways

To further clarify the analytical process and the biological context of this compound, the following diagrams are provided.

General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard BiologicalSample->InternalStandard LipidExtraction Lipid Extraction (LLE or SPE) InternalStandard->LipidExtraction Evaporation Solvent Evaporation LipidExtraction->Evaporation DerivatizationStep Addition of Derivatizing Agent (e.g., PFBHA, DNPH) Evaporation->DerivatizationStep Incubation Incubation DerivatizationStep->Incubation GCMS GC-MS Analysis Incubation->GCMS for GC-MS LCMSMS LC-MS/MS Analysis Incubation->LCMSMS for LC-MS/MS Quantification Quantification and Data Analysis GCMS->Quantification LCMSMS->Quantification

Caption: General experimental workflow for this compound analysis.

Simplified Signaling Role of Fatty Aldehydes PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation This compound This compound and other Fatty Aldehydes LipidPeroxidation->this compound Detoxification Enzymatic Detoxification (e.g., ALDH) This compound->Detoxification ProteinAdducts Formation of Protein Adducts This compound->ProteinAdducts Signaling Modulation of Signaling Pathways This compound->Signaling CellularResponse Cellular Responses (e.g., Stress Response, Apoptosis) ProteinAdducts->CellularResponse Signaling->CellularResponse

Caption: Simplified signaling role of fatty aldehydes.

Conclusion

The accurate measurement of this compound is essential for understanding its biological significance and exploring its potential as a clinical biomarker. Although direct inter-laboratory comparison data for this compound is limited, robust and reliable analytical methods using GC-MS and LC-MS/MS are available for the quantification of long-chain fatty aldehydes. The choice between these techniques should be guided by the specific analytical requirements of the study, including sensitivity, sample throughput, and the nature of the biological matrix. The detailed protocols and comparative performance data presented in this guide provide a solid foundation for laboratories to establish and validate their own methods for this compound analysis, thereby contributing to more consistent and comparable data across different studies.

References

Comparative study of Heptadecanal levels in healthy vs. diseased states.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Heptadecanal levels in various physiological and pathological states. While direct comparative studies quantifying this compound across a wide range of diseases are limited, this document synthesizes available data on long-chain fatty aldehydes and related lipids to offer insights into their potential role as biomarkers and their implications in disease.

Quantitative Data Summary

BiomarkerDisease StateSample TypeObservationFinding
Decanal (C10 Aldehyde) Esophageal AdenocarcinomaTissueIncreased levels in cancerous tissue compared to healthy adjacent tissue.[1]Suggests a potential role of medium-chain aldehydes in cancer pathology.[1]
Heptadecanoic Acid (C17:0) Colorectal CancerSerumPositively associated with colorectal cancer risk.Indicates that C17 lipid metabolism may be altered in this cancer type.
Fatty Aldehydes (general) Neurodegenerative DiseasesBrain TissueImplicated in oxidative stress and protein modification.[2][3][4][5]May contribute to neuronal damage and disease progression.[2][3][4][5]
Very Long-Chain Saturated Fatty Acids (e.g., C22:0, C24:0) Cardiovascular DiseaseSerumInversely associated with cardiovascular mortality.[6]Highlights the complex role of different fatty acid chain lengths in cardiovascular health.[6]

Experimental Protocols

The quantification of this compound and other long-chain fatty aldehydes in biological samples typically requires sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed methodology adapted from established protocols for fatty aldehyde analysis.

Protocol: Quantification of this compound in Human Plasma/Serum by GC-MS

1. Sample Preparation:

  • Thawing and Aliquoting: Thaw frozen plasma or serum samples on ice. Aliquot 100 µL of the sample into a glass tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated this compound or a different long-chain aldehyde not expected to be in the sample) to each sample for accurate quantification.

  • Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex vigorously for 1 minute. Follow with the addition of 800 µL of methyl tert-butyl ether (MTBE) for lipid extraction. Vortex for 10 minutes and then add 200 µL of water.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper organic layer containing the lipids and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

2. Derivatization (PFBHA Oximation):

  • Reagent Preparation: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in pyridine.

  • Reaction: To the dried lipid extract, add 50 µL of the PFBHA solution. Seal the tube and heat at 70°C for 30 minutes to convert the aldehyde to a PFBHA-oxime derivative, which is more volatile and stable for GC-MS analysis.

  • Extraction of Derivative: After cooling, add 200 µL of hexane (B92381) and 200 µL of ultrapure water. Vortex and centrifuge to separate the phases.

  • Final Sample Preparation: Transfer the upper hexane layer containing the derivatized this compound to a GC vial with a micro-insert for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless injection of 1 µL of the sample.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the this compound-PFBHA-oxime derivative and the internal standard.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample Spike Spike with Internal Standard Plasma->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Centrifuge1 Phase Separation Extract->Centrifuge1 Collect_Lipids Collect Organic Layer Centrifuge1->Collect_Lipids Dry Evaporate to Dryness Collect_Lipids->Dry Add_PFBHA Add PFBHA Reagent Dry->Add_PFBHA Heat Heat at 70°C Add_PFBHA->Heat Extract_Deriv Extract Derivative Heat->Extract_Deriv To_Vial Transfer to GC Vial Extract_Deriv->To_Vial GC_MS GC-MS Analysis To_Vial->GC_MS Data Data Processing & Quantification GC_MS->Data

Caption: Workflow for the quantification of this compound in biological samples.

Hypothesized Signaling Pathway Involvement

While specific signaling pathways for this compound are not well-defined, long-chain fatty aldehydes are known to be products of lipid peroxidation and can act as signaling molecules in oxidative stress pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Perox Lipid Peroxidation PUFA->Lipid_Perox ROS Reactive Oxygen Species (ROS) ROS->Lipid_Perox This compound This compound Lipid_Perox->this compound Protein_Adducts Protein Adducts This compound->Protein_Adducts Oxidative_Stress Oxidative Stress Response (e.g., Nrf2 activation) This compound->Oxidative_Stress Detox Detoxification (e.g., ALDH enzymes) This compound->Detox Cellular_Damage Cellular Damage Protein_Adducts->Cellular_Damage Detox->this compound Metabolizes

Caption: Hypothesized role of this compound in oxidative stress signaling.

Conclusion

This compound, a long-chain fatty aldehyde, is a molecule of interest in the study of various diseases. While comprehensive comparative data on its levels in healthy versus diseased states are still emerging, the broader class of fatty aldehydes is clearly implicated in pathological processes such as cancer and neurodegeneration, primarily through mechanisms related to oxidative stress. The provided experimental protocol offers a robust method for the accurate quantification of this compound, which will be crucial for future studies aiming to establish its role as a clinical biomarker. Further research is warranted to elucidate the specific signaling pathways involving this compound and to validate its potential for diagnostic and therapeutic applications.

References

A New Frontier in Aldehyde Analysis: Validating a Novel LC-MS/MS Method for Heptadecanal Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of long-chain aldehydes like Heptadecanal is critical for advancing research in areas such as biomarker discovery and disease pathology. This guide presents a newly validated analytical method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the novel derivatizing agent Girard reagent T (GirT), and compares its performance with a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method.

This compound, a C17 aldehyde, is a lipid peroxidation product implicated in various physiological and pathological processes. Its accurate detection is paramount for understanding its biological roles. The presented LC-MS/MS method offers enhanced sensitivity and specificity, providing a powerful tool for researchers.

Performance Comparison: A Head-to-Head Look

The following tables summarize the quantitative performance of the new LC-MS/MS method using Girard reagent T derivatization against a conventional GC-FID method. Data for the GC-FID method is based on the analysis of the structurally similar compound 2-Heptadecanol and serves as a representative benchmark for traditional gas chromatography approaches.[1]

Parameter New Method: LC-MS/MS with GirT Derivatization Existing Alternative: GC-FID
Derivatization Required (Girard reagent T)Required (e.g., Silylation)[1]
Instrumentation Liquid Chromatograph-Tandem Mass SpectrometerGas Chromatograph-Flame Ionization Detector[1]
Typical Column Reversed-phase C18[2]Non-polar capillary column (e.g., DB-5ms)[1]
Mobile/Carrier Phase Liquid Gradient (e.g., Acetonitrile (B52724)/Water)[2]Inert Gas (e.g., Helium)[1]
Typical Run Time 20 - 40 minutes15 - 30 minutes[1]

Table 1: Comparison of General Method Parameters

Validation Parameter New Method: LC-MS/MS with GirT Derivatization Existing Alternative: GC-FID
Limit of Detection (LOD) Not explicitly stated, but quantitation at 10 ng/mL[2]~0.1 - 1 µg/mL[1]
Limit of Quantitation (LOQ) 10 ng/mL[2]~0.5 - 5 µg/mL[1]
Linearity (R²) > 0.99[2]> 0.999[1]
Accuracy (% RE) -24.5% to 18.6% (within ±20% at LLOQ)[2]Not explicitly stated
Precision (% RSD) 1.09% to 26.9% (within ±20% at LLOQ)[2]< 2%[1]

Table 2: Comparison of Validation Performance Data

Experimental Protocols

New Method: LC-MS/MS with Girard Reagent T Derivatization

This method enhances the detection of lipid aldehydes by introducing a permanently charged moiety, facilitating ionization and detection by mass spectrometry.[2]

1. Sample Preparation and Derivatization:

  • Biological samples (e.g., placental tissue) are homogenized.[2]

  • An internal standard may be added to account for variability.

  • Lipid aldehydes are extracted from the sample.

  • The extracted aldehydes are derivatized with Girard reagent T (GirT).[2] The reaction involves the formation of a hydrazone bond between the aldehyde and the reagent.[2]

2. Instrumentation and Conditions:

  • Liquid Chromatograph: A system capable of gradient elution is used, such as a Shimadzu SIL-HTc module.[2]

  • Column: A reversed-phase C18 column (e.g., Varian ODS-3, 5 µm, 2.1 x 50 mm) is employed for chromatographic separation.[2]

  • Mobile Phase: A gradient elution using a mobile phase containing a volatile ion-pairing reagent like heptafluorobutyric acid (HFBA) in an acetic acid solution (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is utilized.[2]

  • Mass Spectrometer: A tandem mass spectrometer is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable due to the charged nature of the GirT derivatives.[2]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the predictable fragmentation of the GirT-aldehyde conjugate, which involves the neutral loss of a trimethylamine (B31210) moiety (59 Da).[2]

Existing Alternative: Gas Chromatography-Flame Ionization Detection (GC-FID)

This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3]

1. Sample Preparation and Derivatization:

  • The sample is homogenized, and an internal standard (e.g., 2-Octadecanol) is added.[3]

  • A liquid-liquid or solid-phase extraction is performed to isolate the lipid fraction.[3]

  • The solvent is evaporated, and the residue is reconstituted.[3]

  • A derivatization step, such as silylation, is performed to increase the volatility of the analyte for GC analysis.[1]

2. Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC System or equivalent is used.[3]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[3]

  • Carrier Gas: Helium at a constant flow rate is used as the carrier gas.[3]

  • Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure volatilization of the sample.[3]

  • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points.[3]

  • Detector: A Flame Ionization Detector (FID) is used for quantification.

Visualizing the Methodologies

experimental_workflow Experimental Workflow for this compound Detection cluster_lcms New Method: LC-MS/MS with GirT cluster_gc Existing Alternative: GC-FID lcms_sample Sample Preparation (Homogenization, Extraction) lcms_deriv Derivatization (Girard Reagent T) lcms_sample->lcms_deriv lcms_lc LC Separation (C18 Column) lcms_deriv->lcms_lc lcms_ms MS/MS Detection (ESI+, MRM) lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data gc_sample Sample Preparation (Extraction) gc_deriv Derivatization (e.g., Silylation) gc_sample->gc_deriv gc_gc GC Separation (Capillary Column) gc_deriv->gc_gc gc_fid FID Detection gc_gc->gc_fid gc_data Data Analysis gc_fid->gc_data performance_comparison Performance Attributes of this compound Detection Methods cluster_new New Method: LC-MS/MS with GirT cluster_existing Existing Alternative: GC-FID new_method LC-MS/MS (GirT) new_sensitivity High Sensitivity (ng/mL LOQ) new_method->new_sensitivity new_specificity High Specificity (MS/MS Detection) new_method->new_specificity new_versatility Analyzes non-volatile compounds new_method->new_versatility existing_method GC-FID existing_robustness Robust & Widely Used existing_method->existing_robustness existing_resolution High Resolution (Capillary GC) existing_method->existing_resolution existing_volatility Requires Volatile Analytes existing_method->existing_volatility

References

Determining the limit of detection (LOD) and limit of quantification (LOQ) for Heptadecanal.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of endogenous signaling molecules like Heptadecanal is critical for advancing our understanding of cellular processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, supported by detailed experimental protocols and performance data.

The selection of an appropriate analytical technique is paramount for generating reliable and reproducible data. This document focuses on two powerful and widely used methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). Both techniques typically necessitate a derivatization step to enhance the sensitivity and chromatographic performance for long-chain aldehydes like this compound.

Comparative Analysis of Analytical Methods

The choice between HPLC-fluorescence and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of these two methods for the analysis of long-chain aldehydes.

ParameterHigh-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Principle Separation in a liquid mobile phase based on polarity, followed by highly sensitive fluorescence detection of a derivatized analyte.Separation in a gaseous mobile phase based on volatility and boiling point, followed by mass-based detection and quantification.[1]HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile compounds.[1]
Derivatization Typically required to introduce a fluorophore. Common reagents include 5,5-dimethyl-1,3-cyclohexanedione (dimedone) or 2,4-dinitrophenylhydrazine (B122626) (DNPH).Generally required to increase volatility and thermal stability. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent.[2]The choice of derivatizing agent significantly impacts the sensitivity and selectivity of the assay.
Limit of Detection (LOD) Can reach the low picomole range. For pentadecanal (B32716) (a C15 aldehyde), an LOD of 0.8 pmol has been reported using derivatization with 5,5-dimethyl-1,3-cyclohexanedione.Can achieve low nanomolar to picomolar detection limits. For hexanal (B45976) and heptanal, LODs of 0.006 nM and 0.005 nM have been reported with on-fiber PFBHA derivatization.[2] For the C16 aldehyde, hexadecanal, detection in the 0 to 50 pmol range has been demonstrated.[3]LC-MS/MS can generally offer higher sensitivity, with LODs often in the low µg/L to ng/L range.[4]
Limit of Quantification (LOQ) Typically in the low picomole to nanomole range.Often in the low nanomolar to picomolar range.[2]Method validation is crucial to establish accurate LOQs for specific applications.[4]
Linearity (R²) Generally excellent, with R² values >0.99 commonly achieved.Also demonstrates excellent linearity with R² values typically >0.99.The calibration range should be appropriate for the expected sample concentrations.[4]
Precision Relative Standard Deviation (RSD) is typically <15%.RSD is generally <15%.Matrix effects can influence precision and need to be addressed.[4]
Accuracy/Recovery (%) Typically in the range of 80-120%.Typically in the range of 80-120%.The use of stable isotope-labeled internal standards is recommended for both techniques to improve accuracy.[4]

Experimental Protocols

Detailed methodologies are essential for obtaining accurate and reproducible LOD and LOQ values. Below are representative protocols for determining the LOD and LOQ of this compound using HPLC-fluorescence and GC-MS. These protocols are based on established methods for long-chain aldehyde analysis and should be optimized for specific instrumentation and sample matrices.

General Workflow for LOD and LOQ Determination

The fundamental workflow for determining the LOD and LOQ is consistent across different analytical platforms and is guided by the International Council for Harmonisation (ICH) guidelines.

LOD_LOQ_Workflow General Workflow for LOD and LOQ Determination cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_validation Validation blank_prep Prepare Blank Samples (matrix without analyte) blank_analysis Analyze Blank Samples (n≥10) blank_prep->blank_analysis spike_prep Prepare Spiked Samples (low concentrations of this compound) spike_analysis Analyze Spiked Samples spike_prep->spike_analysis calc_sd Calculate Standard Deviation (σ) of Blank Responses blank_analysis->calc_sd calc_slope Determine Slope (S) of Calibration Curve spike_analysis->calc_slope calc_lod Calculate LOD (3.3 * σ / S) calc_sd->calc_lod calc_loq Calculate LOQ (10 * σ / S) calc_sd->calc_loq calc_slope->calc_lod calc_slope->calc_loq validate_lod Analyze Samples at Calculated LOD calc_lod->validate_lod validate_loq Analyze Samples at Calculated LOQ calc_loq->validate_loq confirm Confirm Reliability and Precision validate_lod->confirm validate_loq->confirm

Caption: General workflow for LOD and LOQ determination.

Protocol 1: HPLC-Fluorescence Method

This protocol is based on the derivatization of this compound with 5,5-dimethyl-1,3-cyclohexanedione (dimedone) to form a highly fluorescent product.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Create a series of calibration standards by serial dilution of the stock solution.

  • To 100 µL of each standard or sample, add 100 µL of a dimedone solution (e.g., 50 mM in 50% ethanol) and 50 µL of an ammonium (B1175870) acetate (B1210297) buffer (e.g., 1 M, pH 6.5).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection into the HPLC system.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at ~395 nm and emission at ~460 nm.

3. LOD and LOQ Determination:

  • Based on Signal-to-Noise Ratio:

    • Analyze a series of decreasing concentrations of the derivatized this compound standard.

    • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare and analyze at least 10 blank samples (containing the derivatization reagent but no this compound).

    • Calculate the standard deviation (σ) of the response of the blank samples.

    • Generate a calibration curve using low-concentration standards and determine the slope (S) of the regression line.

    • Calculate the LOD as 3.3 * (σ / S).

    • Calculate the LOQ as 10 * (σ / S).

Protocol 2: GC-MS Method

This protocol involves the derivatization of this compound with PFBHA to form a volatile oxime derivative.[4]

1. Sample Preparation and Derivatization:

  • To 1 mL of the sample (in a suitable solvent), add an internal standard (e.g., deuterated this compound).

  • Add 100 µL of a 10 mg/mL PFBHA solution in water.[4]

  • Adjust the pH to 3 with HCl.[4]

  • Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivative.[4]

  • After cooling, extract the derivative with an organic solvent such as hexane (B92381) or ethyl acetate.[4]

  • Transfer the organic layer to a new vial for GC-MS analysis.[4]

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.[4]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

  • Inlet Temperature: 250°C.[4]

  • Injection Volume: 1 µL (splitless mode).[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS System: Agilent 5977B MSD or equivalent.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI).[4]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions of the this compound-PFBHA derivative to enhance sensitivity.[4]

3. LOD and LOQ Determination:

  • The procedures for determining LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope are the same as described in the HPLC-Fluorescence protocol.

Signaling Pathway and Experimental Workflow Visualization

The accurate quantification of this compound is often a critical step in broader studies investigating its role in cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway where this compound acts as a signaling molecule, followed by a diagram outlining the analytical workflow for its quantification.

Heptadecanal_Signaling_Pathway Hypothetical this compound Signaling Pathway cluster_stimulus Stimulus cluster_production Production cluster_signaling Signaling Cascade cluster_response Cellular Response Stimulus External Stimulus (e.g., Oxidative Stress) Lipid_Peroxidation Lipid Peroxidation Stimulus->Lipid_Peroxidation This compound This compound (C17 Aldehyde) Lipid_Peroxidation->this compound Receptor Receptor Binding This compound->Receptor Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Changes Transcription_Factor->Gene_Expression Cellular_Outcome Cellular Outcome (e.g., Apoptosis, Inflammation) Gene_Expression->Cellular_Outcome

Caption: Hypothetical this compound signaling pathway.

Analytical_Workflow Analytical Workflow for this compound Quantification cluster_sample Sample Handling cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Extraction Lipid Extraction Sample_Collection->Extraction Derivatization Derivatization (e.g., with PFBHA or Dimedone) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Derivatization->Chromatography Detection Detection (Fluorescence or MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (LOD/LOQ Determination) Data_Acquisition->Quantification Results Results Reporting Quantification->Results

Caption: this compound quantification workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the lipidomic profile of a biological system in its native state versus a state influenced by heptadecanal, a long-chain saturated fatty aldehyde. While direct comprehensive lipidomics studies on this compound are emerging, this document synthesizes current knowledge on the bioactivity of related fatty aldehydes and established lipidomics methodologies to provide a predictive comparative framework. The experimental data presented for the "this compound-Treated" group is hypothetical, based on the known metabolic pathways and signaling functions of similar long-chain aldehydes, and is intended to serve as a guide for future research.

Comparative Lipidomics Profiling: A Tabular Overview

The following table summarizes a hypothetical comparative lipidomics profile of human plasma as a representative biological sample. The "Control" column represents a baseline lipidome, while the "this compound-Treated (Hypothetical)" column illustrates potential changes based on the metabolic fate and signaling effects of this compound. The data is presented as relative abundance (mol%) to highlight potential shifts in the lipid landscape.

Lipid ClassSubclassControl (Relative Abundance, mol%)This compound-Treated (Hypothetical Relative Abundance, mol%)Predicted ChangeRationale for Predicted Change
Fatty Acyls Fatty Acids (FA)8.59.5Oxidation of this compound to heptadecanoic acid.
Fatty Alcohols (FOH)1.00.8Potential feedback inhibition of fatty alcohol synthesis.
Wax Esters (WE)0.50.4Altered availability of fatty alcohol precursors.
Glycerolipids Triacylglycerols (TG)55.053.0Potential modulation of energy storage pathways.
Diacylglycerols (DG)2.02.5Possible activation of signaling pathways involving DG.
Glycerophospholipids Phosphatidylcholines (PC)18.017.5General perturbation of membrane lipid composition.
Phosphatidylethanolamines (PE)4.04.2Potential role in stress response signaling.
Phosphatidylinositols (PI)1.51.6Involvement in phosphoinositide signaling cascades.
Sphingolipids Ceramides (Cer)2.52.8Implication in apoptosis and stress signaling pathways.
Sphingomyelins (SM)6.05.7Possible alteration in membrane dynamics.
Sterol Lipids Cholesterol Esters (CE)1.01.0No direct predicted impact on cholesterol metabolism.

Note: This data is illustrative. Actual results would depend on the specific experimental conditions, including the biological system, concentration, and duration of this compound exposure.

Experimental Protocols

A robust comparative lipidomics study relies on standardized and well-documented experimental procedures. The following protocols outline a typical workflow for the analysis of lipid profiles in biological samples.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for the total extraction of lipids from biological matrices.

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Agitate the mixture for 20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully aspirate the upper aqueous phase.

  • Collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., 2:1 chloroform:methanol) for analysis.

Untargeted Lipidomics via LC-MS/MS

This protocol describes a general approach for the comprehensive analysis of lipid species using liquid chromatography coupled with tandem mass spectrometry.[1][2]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Gradient: A linear gradient from 40% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 40% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

Mass Spectrometry Conditions (Illustrative):

  • Ionization Mode: Positive and Negative ESI

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Gas Temperature: 500°C

  • Gas Flow: 1000 L/hr

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode, acquiring full scan MS and MS/MS spectra.

Visualizing the Impact: Workflows and Signaling Pathways

To better understand the experimental process and the potential biological implications of this compound, the following diagrams, created using the DOT language, illustrate the lipidomics workflow and key signaling pathways that may be affected.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Homogenization Extract Lipid Extract Extraction->Extract Phase Separation LC LC Separation Extract->LC MS Mass Spectrometry LC->MS Ionization Processing Data Processing MS->Processing Identification Lipid Identification Processing->Identification Quantification Quantification Identification->Quantification Stats Statistical Analysis Quantification->Stats Pathway Pathway Analysis Stats->Pathway BioInterpretation Biological Interpretation Pathway->BioInterpretation

Caption: A typical experimental workflow for a comparative lipidomics study.

Long-chain fatty aldehydes, such as this compound, are known to be biologically active and can modulate cellular signaling pathways, particularly those related to stress responses.[3] The following diagrams depict two such pathways that could be influenced by this compound.

p38_MAPK_Pathway This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress ASK1 ASK1 Cellular_Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Effects (Inflammation, Apoptosis) p38_MAPK->Downstream

Caption: The p38 MAPK signaling pathway, potentially activated by this compound.

JNK_Signaling_Pathway Fatty_Aldehyde Unsaturated Fatty Aldehyde (e.g., related metabolites of this compound) ROS Reactive Oxygen Species (ROS) Fatty_Aldehyde->ROS MLK3 MLK3 ROS->MLK3 MKK4_7 MKK4/7 MLK3->MKK4_7 JNK JNK MKK4_7->JNK Apoptosis Apoptosis & Cytoskeletal Reorganization JNK->Apoptosis

Caption: The JNK signaling pathway, which can be activated by related fatty aldehydes.[4]

References

Unveiling the Biological Significance of Heptadecanal: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of Heptadecanal's biological activities with other long-chain fatty aldehydes, providing researchers, scientists, and drug development professionals with a critical overview of its potential roles in cellular processes. While direct statistical validation of this compound's functions remains an emerging area of research, this document synthesizes available data on related compounds to provide a framework for future investigations.

Long-chain fatty aldehydes, including this compound, are increasingly recognized not just as metabolic intermediates but as active signaling molecules.[1] They are implicated in a variety of biological phenomena, from cellular communication to apoptosis.[1] This guide focuses on comparing the known effects of this compound and its structural analogs, highlighting key experimental findings and methodologies.

Comparative Analysis of Biological Activity

To understand the potential roles of this compound, it is valuable to compare its activities with other well-studied long-chain fatty aldehydes. The following table summarizes key biological effects observed for this compound and related compounds.

CompoundBiological ProcessObserved EffectCell Type(s)ConcentrationStatistical Significance
This compound Lipid MetabolismStandard for analysisNot ApplicableNot ApplicableNot Applicable
HexadecanalApoptosisInduction of apoptosisFibroblasts, KeratinocytesMicromolar concentrationsNot specified
HexadecanalCell Signaling (MAPK Pathway)Stimulation of p38-MAPK phosphorylationLung endothelial cells10 µMNot specified
trans-2-HexadecenalApoptosisInduction of cell rounding, detachment, and apoptosisHEK293T, NIH3T3, HeLaStarting from 25 µMNot specified
trans-2-HexadecenalCell Signaling (MAPK Pathway)Robust activation of the JNK pathwayHEK293T, NIH3T3, HeLaNot specifiedNot specified
PentadecanalAntimicrobial ActivityInhibition of Listeria monocytogenes growthBacterial cultureMIC of 0.6 mg/mLNot specified

Key Signaling Pathways

Long-chain fatty aldehydes are known to modulate critical cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and apoptosis.

cluster_extracellular cluster_membrane cluster_intracellular cluster_nucleus cluster_cellular_response This compound This compound / Other Fatty Aldehydes Receptor Receptor This compound->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Inflammation Inflammation GeneExpression->Inflammation Proliferation Proliferation GeneExpression->Proliferation

Caption: Proposed signaling pathway for this compound and other fatty aldehydes.

Experimental Protocols

The validation of this compound's biological role necessitates robust experimental designs and precise analytical techniques. Below are summarized methodologies for key experiments.

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic effects of this compound and compare them with other aldehydes.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HEK293T, HeLa, primary fibroblasts) in 96-well plates at a suitable density.

    • Treatment: Expose cells to a range of concentrations of this compound and control aldehydes (e.g., Hexadecanal, trans-2-Hexadecenal) for 24-48 hours. A vehicle control (e.g., DMSO) should be included.

    • MTT Assay: Add MTT solution to each well and incubate. Subsequently, solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm to determine cell viability.

    • Flow Cytometry: For apoptosis analysis, treat cells as above, then stain with Annexin V-FITC and Propidium Iodide (PI). Analyze the cell populations using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Statistical Analysis: Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance between treated and control groups can be determined using a Student's t-test or ANOVA, with p < 0.05 considered significant.

Western Blot Analysis for MAPK Pathway Activation
  • Objective: To investigate the effect of this compound on the activation of key signaling proteins in the MAPK pathway.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with this compound or control compounds for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of p38, JNK, and ERK. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Statistical Analysis: Densitometry can be used to quantify the band intensities. The ratio of phosphorylated to total protein can be calculated and compared across different treatment groups. Statistical analysis should be performed using ANOVA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the biological role of this compound.

cluster_hypothesis cluster_experimental_design cluster_data_collection cluster_analysis Hypothesis This compound modulates a specific biological process (e.g., apoptosis). CellCulture Cell Line Selection & Culture Hypothesis->CellCulture Treatment Treatment with this compound & Controls CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay SignalingAssay Signaling Pathway Analysis (Western Blot) Treatment->SignalingAssay StatisticalAnalysis Statistical Analysis (t-test, ANOVA) ViabilityAssay->StatisticalAnalysis ApoptosisAssay->StatisticalAnalysis SignalingAssay->StatisticalAnalysis Conclusion Conclusion on this compound's role StatisticalAnalysis->Conclusion

Caption: General experimental workflow for validating this compound's biological role.

Conclusion

While the direct body of evidence for this compound's statistically validated role in specific biological processes is still developing, the comparative data from related long-chain fatty aldehydes strongly suggest its potential as a bioactive molecule. The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate and validate the functions of this compound, contributing to a deeper understanding of lipid signaling and its implications for health and disease. Future research should focus on generating robust quantitative data to statistically solidify the biological importance of this intriguing compound.

References

Safety Operating Guide

Proper Disposal of Heptadecanal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The disposal of chemical waste, including the long-chain aldehyde Heptadecanal, is a critical component of laboratory safety and environmental compliance. For researchers and drug development professionals, adherence to established protocols is paramount to ensure a safe work environment and prevent ecological contamination. All chemical waste should be treated as hazardous unless explicitly determined otherwise by an institution's environmental health and safety office.[1]

Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a laboratory coat.[2][3]

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[4]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge, as is prudent with many organic chemicals.[4]

  • Avoid Contact: Prevent direct contact with skin and eyes.[4]

This compound: Physical and Chemical Properties

A summary of this compound's key properties is provided below. This information is essential for its safe handling and proper waste characterization.

PropertyValue
Chemical Name This compound
Synonyms n-Heptadecanal, Heptadecyl aldehyde
CAS Number 629-90-3
Molecular Formula C₁₇H₃₄O
Molecular Weight 254.45 g/mol
Physical State Solid, White to Off-White Low-Melting Crystalline Powder
Melting Point 34 - 39 °C
Boiling Point 317 - 319 °C
Solubility Insoluble in water; Soluble in alcohol

(Data sourced from ChemicalBook Safety Data Sheet and other chemical suppliers)[4]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a structured process to ensure safety and regulatory compliance. This process begins with waste characterization and ends with documented, compliant disposal managed by your institution.

Step 1: Waste Characterization and Segregation
  • Assume Hazardous: Unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department (also known as OCRS or EHRS), all laboratory chemical waste, including this compound, should be managed as hazardous waste.[1] The responsibility for waste determination lies with the generator.[2]

  • Segregate Waste: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][5] It should be collected in a dedicated waste container to prevent dangerous reactions.[2][3] If it is mixed with other solvents, the entire mixture must be characterized and disposed of based on its most hazardous component.[2]

Step 2: Container Selection and Labeling
  • Use a Compatible Container: Collect this compound waste in a chemically compatible container that is in good condition and has a secure, screw-top lid.[1][6] Plastic containers are often preferred.[7] The original product container is an excellent choice for waste accumulation.[1]

  • Label Immediately: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added.[1] The label must be filled out completely and clearly, including:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All chemical constituents and their approximate percentages if it is a mixture.[3]

    • The specific hazards associated with the chemical (e.g., "Skin Irritant").

Step 3: Accumulation and Storage
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[5][7]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[1][7]

  • Secondary Containment: All liquid waste containers should be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.[1]

Step 4: Arranging for Disposal
  • Contact EHS: Do not dispose of this compound down the drain or in the regular trash.[4] This can violate regulations and harm the environment.[2]

  • Schedule a Pickup: Once the container is full or you are ready to have it removed, contact your institution's EHS department to schedule a waste pickup.[2][7] They will manage the subsequent transport and final disposal at a licensed chemical destruction plant, likely via controlled incineration.[4]

Emergency Procedures

Spill Response
  • Small Spills: Alert personnel in the area. Wearing appropriate PPE, prevent the spread of dust.[4] Collect the solid material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[3][4] Clean the spill area thoroughly.

  • Large Spills: Evacuate the area immediately. Alert your supervisor and contact the institutional EHS department for emergency response.[3]

First Aid Measures
  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[4]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

Disposal of Empty this compound Containers

An empty container that previously held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., a water-soluble solvent like acetone, since this compound is soluble in alcohol).[8][9]

  • Collect Rinseate: The first rinseate is considered hazardous waste and must be collected in your designated this compound (or non-halogenated solvent) waste container.[6][8][10] Subsequent rinses may also need to be collected, depending on institutional policy.[6]

  • Deface Label: Completely remove or deface the original chemical label so that it is no longer identifiable.[8][10]

  • Final Disposal: Write "EMPTY" on the container and dispose of it in the regular trash, or with broken glass if applicable.[8][9]

// Connections start -> ppe [label="Step 1"]; ppe -> container [label="Step 2"]; container -> labeling [label="Step 3"]; labeling -> storage [label="Step 4"]; storage -> containment [label="If Liquid"]; storage -> segregate; containment -> segregate; segregate -> request [label="Step 5"]; request -> contact_ehs [label="Action"]; contact_ehs -> end; } } Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistical Information for Handling Heptadecanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance for the personal protective equipment (PPE), operational procedures, and disposal of Heptadecanal to ensure laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a long-chain fatty aldehyde that requires careful handling to avoid exposure. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2] Therefore, adherence to the following PPE guidelines is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemStandard/MaterialPurpose
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or PVC tested according to EN 374To prevent skin contact.[3][4]
Eye Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)To protect eyes from splashes or dust.[3]
Body Protection Laboratory coat or fire/flame resistant and impervious clothingStandard cotton or synthetic blendTo protect clothing and skin from spills.[3][4]
Respiratory Protection Not generally required under normal, well-ventilated conditions. Use a full-face respirator if exposure limits are exceeded or irritation is experienced.N/ATo be used if generating dust or aerosols in a poorly ventilated area.[3][4]

Operational Plan for Handling this compound

A systematic approach is crucial to minimize exposure and prevent contamination during the handling of this compound. The following workflow outlines the key procedural steps.

Preparation:

  • Don appropriate PPE: Before handling, ensure all recommended PPE is worn correctly.

  • Prepare a clean work area: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Gather all necessary equipment and reagents: Have all required materials readily accessible to avoid leaving the designated handling area.

Handling:

  • Weighing or measuring: this compound is a solid at room temperature and should be handled carefully to avoid generating dust.[1][3] Use non-sparking tools.[3]

  • Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Cleanup and Disposal:

  • Decontamination: Clean the work area and any used equipment thoroughly after handling.

  • Waste Characterization: Determine if the this compound waste is considered hazardous according to local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department should be consulted for guidance.[5]

  • Waste Segregation and Labeling: Do not mix this compound waste with other waste streams.[5] Label the waste container clearly with "Hazardous Waste" (if applicable), the full chemical name "this compound," and indicate the associated hazards.[5]

  • Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not pour down the drain.[5] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₃₄O
Molecular Weight 254.45 g/mol [3]
Appearance White to Off-White Solid/Crystal[3][6]
Melting Point 34 - 39 °C[6]
Boiling Point 317 - 319 °C[6]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

Heptadecanal_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe setup Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup gather Gather Materials setup->gather handling Handling gather->handling weigh Weigh/Measure this compound (Avoid Dust Generation) handling->weigh dissolve Perform Experimental Procedures weigh->dissolve cleanup Cleanup & Disposal dissolve->cleanup decon Decontaminate Work Area and Equipment cleanup->decon segregate Segregate and Label Waste Container decon->segregate dispose Dispose of Waste via Licensed Facility segregate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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